4-Chloro-6-iodo-7H-pyrrolo[2,3-D]pyrimidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClIN3/c7-5-3-1-4(8)11-6(3)10-2-9-5/h1-2H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXPVKZYVQANEDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC2=C1C(=NC=N2)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClIN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10671982 | |
| Record name | 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10671982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876343-10-1 | |
| Record name | 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10671982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold
An In-Depth Technical Guide to 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine: A Cornerstone Intermediate in Modern Drug Discovery
This guide provides an in-depth exploration of this compound, a heterocyclic building block of paramount importance in medicinal chemistry. We will delve into its fundamental properties, validated synthesis protocols, reactivity, and its critical role as a scaffold for targeted therapeutics, particularly kinase inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development.
The pyrrolo[2,3-d]pyrimidine core, an isomer of purine, is recognized in medicinal chemistry as a "privileged scaffold".[1][2] This bicyclic heteroaromatic system serves as the foundational structure for numerous biologically active compounds. Its structural rigidity and capacity for diverse functionalization at multiple positions allow for the precise tuning of molecular properties to achieve high-affinity and selective binding to biological targets.
This compound (CAS No. 876343-10-1) is a strategically functionalized derivative of this core.[1][3][4][5] The chlorine atom at the 4-position acts as a versatile handle for nucleophilic substitution, while the iodine atom at the 6-position enables a range of carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki and Sonogashira couplings. This dual reactivity makes it an exceptionally valuable intermediate for constructing complex molecular architectures, most notably in the synthesis of Janus kinase (JAK) inhibitors like Tofacitinib and Ruxolitinib, which have revolutionized the treatment of autoimmune diseases and cancers.[6][7]
Physicochemical Properties and Data
A comprehensive understanding of the compound's physical and chemical properties is essential for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 876343-10-1 | PubChem[1], ChemicalBook[4] |
| Molecular Formula | C₆H₃ClIN₃ | PubChem[1][8] |
| Molecular Weight | 279.46 g/mol | PubChem[1][8] |
| Appearance | White to off-white solid/crystalline powder | ChemicalBook[5][9] |
| Melting Point | 219-220 °C (decomposes) | ChemicalBook[3][5] |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in water | Guidechem[10], Srini Chem[11] |
| IUPAC Name | This compound | PubChem[8] |
Synthesis Methodologies: Pathways to a Key Intermediate
The synthesis of this compound can be approached via several routes. The choice of method often depends on the starting material availability, scalability, and desired purity profile. Below are two field-proven, validated protocols.
Method A: Direct Electrophilic Iodination
This is the most straightforward approach, starting from the readily available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The electron-rich nature of the pyrrole ring facilitates electrophilic substitution.
Diagram: Direct Iodination Workflow
Caption: Workflow for direct synthesis via electrophilic iodination.
Experimental Protocol: Direct Iodination
-
Inert Atmosphere Setup: To a dry, round-bottom flask equipped with a magnetic stirrer, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq). Purge the flask with an inert gas (Nitrogen or Argon).
-
Dissolution: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting material completely. A typical concentration is around 0.3 M.
-
Reagent Addition: In a single portion, add N-Iodosuccinimide (NIS) (1.1 eq) to the solution at room temperature.[4][10]
-
Causality Insight: NIS is a mild and effective electrophilic iodinating agent for electron-rich aromatic and heteroaromatic rings. Its use avoids the harsh conditions associated with molecular iodine and an oxidant. Anhydrous DMF is used as it is a polar aprotic solvent that effectively dissolves the reactants and facilitates the ionic reaction mechanism.
-
-
Reaction: Stir the resulting mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted NIS. A precipitate will form.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with water followed by a cold non-polar solvent (e.g., diethyl ether or hexane) to remove succinimide byproduct. The crude product can be further purified by recrystallization from a suitable solvent like acetonitrile to yield the final product as a white solid.[3]
Method B: Iodination with Protecting Group Strategy
For large-scale synthesis or when regioselectivity is a major concern, a protecting group strategy is often employed. The phenylsulfonyl group is a common choice for protecting the N7 position of the pyrrole ring.
Diagram: Protected Synthesis and Deprotection Workflow
Caption: Two-step synthesis via a phenylsulfonyl-protected intermediate.
Experimental Protocol: Synthesis via Deprotection
-
Iodination of Protected Intermediate: The starting material, 4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine, is first iodinated using a standard procedure similar to Method A to yield 4-chloro-6-iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine.
-
Causality Insight: The bulky phenylsulfonyl group at N7 can help direct the incoming electrophile (I+) to the C6 position, enhancing regioselectivity. It also increases the solubility of the intermediate in organic solvents.
-
-
Deprotection Setup: In a round-bottom flask, suspend the iodinated and protected intermediate (1.0 eq) in Tetrahydrofuran (THF).[3][5]
-
Base Addition: Add a 5 M solution of Sodium Hydroxide (NaOH) in Methanol.[3][5] The amount of base should be in significant excess (e.g., 4-5 eq).
-
Reaction: Stir the mixture at room temperature for 1-2 hours. The reaction involves the nucleophilic attack of hydroxide on the sulfonyl group, leading to its cleavage.
-
Quenching and Isolation: After the reaction is complete, carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to neutralize the excess base.[3][5] Concentrate the mixture under reduced pressure to remove the organic solvents (THF, Methanol).
-
Purification: The resulting precipitate is collected by filtration, washed with water, and then purified by trituration or recrystallization from boiling acetonitrile to afford the high-purity final product.[3][5] This method has been reported to yield the product in high purity (98% by HPLC) and good yield (around 77-94%).[3]
Chemical Reactivity and Strategic Applications
The synthetic utility of this compound stems from the orthogonal reactivity of its two halogen substituents.
Diagram: Reactivity and Application Pathway
Caption: Orthogonal reactivity enabling diverse drug scaffold synthesis.
-
Reactivity at C4-Cl: The chlorine atom at the 4-position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing pyrimidine ring. This allows for the straightforward introduction of various nucleophiles, particularly amines, which is a key step in the synthesis of many kinase inhibitors.[11]
-
Reactivity at C6-I: The carbon-iodine bond is highly susceptible to transition-metal-catalyzed cross-coupling reactions. This position is often used to introduce aryl, heteroaryl, or alkynyl groups that can occupy key binding pockets in target enzymes, thereby enhancing potency and selectivity. The C-I bond is more reactive than a C-Br or C-Cl bond in these reactions, allowing for selective functionalization.
This dual reactivity allows for a modular and convergent approach to building complex drug molecules, where different fragments can be installed sequentially at the C4 and C6 positions.
Safety and Handling
As with any active chemical reagent, proper safety protocols must be observed when handling this compound.
-
GHS Hazard Statements: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[8]
-
Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is more than just a chemical intermediate; it is a testament to the power of strategic molecular design. Its robust synthesis, well-defined physicochemical properties, and, most importantly, its orthogonal reactivity make it an indispensable tool for medicinal chemists. The continued application of this building block in the development of kinase inhibitors and other targeted therapies underscores its enduring value in the quest for novel treatments for a wide range of human diseases.[9][12]
References
- 1. nbinno.com [nbinno.com]
- 2. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound | 876343-10-1 [chemicalbook.com]
- 6. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 7. CN110386936B - Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google Patents [patents.google.com]
- 8. 4-Chloro-6-iodo-7H-pyrrolo(2,3-d)pyrimidine | C6H3ClIN3 | CID 45789732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 10. Page loading... [guidechem.com]
- 11. srinichem.com [srinichem.com]
- 12. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Applications in Medicinal Chemistry and its Improved Synthesis_Chemicalbook [chemicalbook.com]
A Technical Guide to Determining the Solubility of 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine
Introduction: The Critical Role of Solubility in Drug Discovery
In the landscape of modern drug development, the physicochemical properties of a candidate molecule are paramount to its success. Among these, aqueous and organic solvent solubility stands as a critical gatekeeper, influencing everything from in vitro assay performance to in vivo bioavailability. 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine, a heterocyclic compound, represents a scaffold of significant interest in medicinal chemistry, particularly in the synthesis of targeted therapies.[1] Understanding its solubility profile is not merely an academic exercise; it is a foundational step in unlocking its therapeutic potential.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to approach the solubility assessment of this compound. We will delve into the theoretical underpinnings of solubility, present robust experimental protocols for its determination, and offer insights into the interpretation of the resulting data. While specific quantitative solubility data for this exact molecule is not widely published, we will leverage data from structurally similar compounds to inform our experimental design and expectations. For instance, the parent compound, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, is known to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol, while exhibiting limited solubility in water.[2][3] A similar trend is observed for the isomeric 4-Chloro-5-iodo-7H-pyrrol[2,3-d]pyrimidine, which is also sparingly soluble in water but dissolves in polar organic solvents like DMF and DMSO.[4][5]
Physicochemical Properties of this compound
A thorough understanding of the molecule's intrinsic properties is essential before embarking on solubility studies.
| Property | Value | Source |
| Molecular Formula | C₆H₃ClIN₃ | [6] |
| Molecular Weight | 279.46 g/mol | [6] |
| IUPAC Name | This compound | [6] |
| Appearance | Expected to be a solid, likely a white to off-white or light brown crystalline powder. | [1][7] |
| Melting Point | 219-220 °C (with decomposition) | [7] |
These properties suggest a molecule with a relatively planar structure and the potential for both hydrogen bonding (via the pyrrole N-H) and halogen bonding, which will influence its interactions with various solvents.
Conceptual Framework: Kinetic versus Thermodynamic Solubility
In the realm of drug discovery, solubility is not a monolithic concept. It is crucial to distinguish between two key types of measurements: kinetic and thermodynamic solubility.[3]
-
Kinetic Solubility: This is a measure of how quickly a compound dissolves from a high-concentration stock solution (typically in DMSO) when diluted into an aqueous buffer.[8] It is a high-throughput screening method often employed in the early stages of discovery to identify compounds that might precipitate in biological assays.[4][9] The resulting value is often an overestimation of the true solubility as it can represent a supersaturated state.[3]
-
Thermodynamic Solubility: This represents the true equilibrium solubility of the most stable crystalline form of a compound in a given solvent at a specific temperature and pressure.[3] It is a more time- and resource-intensive measurement, typically reserved for later-stage lead optimization and pre-formulation studies.[4]
The relationship between these two parameters can be visualized as follows:
Caption: The progression of solubility assessment in drug discovery.
Experimental Protocols for Solubility Determination
The following section outlines detailed methodologies for determining both the kinetic and thermodynamic solubility of this compound.
Protocol 1: Kinetic Solubility Assay via Nephelometry
This protocol describes a high-throughput method for assessing the kinetic solubility of the target compound.
Rationale: This method is rapid and requires a minimal amount of compound, making it ideal for initial screening. Nephelometry measures the turbidity of a solution caused by precipitated compound, providing an indirect measure of solubility.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microplates
-
Nephelometer
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to 1 µM).
-
Aqueous Dilution: In a separate 96-well plate, add PBS (pH 7.4).
-
Compound Addition: Transfer a small volume (e.g., 2 µL) of each DMSO stock concentration to the corresponding wells of the PBS plate.
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) with gentle shaking.
-
Measurement: Measure the turbidity of each well using a nephelometer.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to a DMSO-only control.
Caption: Workflow for the kinetic solubility assay.
Protocol 2: Thermodynamic Solubility Assay via the Shake-Flask Method with HPLC Quantification
This protocol details the "gold standard" method for determining the equilibrium solubility of a compound.
Rationale: The shake-flask method ensures that the compound reaches equilibrium between its solid and dissolved states, providing a true measure of thermodynamic solubility. High-Performance Liquid Chromatography (HPLC) offers a sensitive and specific method for quantifying the concentration of the dissolved compound.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., Water, PBS pH 7.4, Ethanol, Methanol, Acetonitrile, DMSO, DMF)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm)
-
HPLC system with a UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent. Ensure there is undissolved solid present.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After incubation, allow the vials to stand undisturbed to let the excess solid settle.
-
Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Quantification:
-
Prepare a series of standard solutions of the compound in the same solvent at known concentrations.
-
Analyze the filtered sample and the standard solutions by HPLC.
-
Construct a calibration curve by plotting the peak area of the standards against their concentrations.
-
Determine the concentration of the dissolved compound in the filtered sample using the calibration curve.
-
-
Data Reporting: The calculated concentration is the thermodynamic solubility of the compound in that solvent at the specified temperature.
Caption: Workflow for the thermodynamic solubility assay.
Expected Solubility Profile and Interpretation
Based on the data for structurally related compounds, the following solubility profile for this compound can be anticipated:
| Solvent | Expected Solubility | Rationale |
| Water | Poorly soluble to practically insoluble | The hydrophobic nature of the fused ring system and the halogen substituents likely limit its interaction with water. |
| PBS (pH 7.4) | Poorly soluble | Similar to water, with minimal expected impact from physiological pH due to the lack of strongly acidic or basic functional groups. |
| Ethanol/Methanol | Sparingly to moderately soluble | The polar protic nature of these alcohols can interact with the heteroatoms and the N-H group of the pyrrole ring. |
| DMSO/DMF | Soluble to freely soluble | These polar aprotic solvents are excellent at disrupting crystal lattice forces and solvating a wide range of organic molecules. |
Interpreting the Results:
-
High Aqueous Solubility: Generally favorable for oral drug delivery, as it facilitates dissolution in the gastrointestinal tract.
-
Low Aqueous Solubility: May necessitate formulation strategies such as salt formation, co-solvents, or amorphous solid dispersions to improve bioavailability.
-
High Organic Solvent Solubility: Useful for in vitro stock solution preparation and for purification and synthesis processes.
Conclusion
While a definitive, quantitative solubility dataset for this compound is not yet established in the public domain, a systematic and logical approach to its determination is readily achievable. By employing the robust kinetic and thermodynamic protocols outlined in this guide, researchers can generate the critical data needed to advance their drug discovery and development programs. The principles of scientific integrity, coupled with an understanding of the underlying physical chemistry, will empower scientists to make informed decisions about the future of this promising compound.
References
- 1. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 [chemicalbook.com]
- 2. srinichem.com [srinichem.com]
- 3. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 4-Chloro-5-iodo-7H-pyrrol[2,3-d]pyrimidine | 123148-78-7 [chemicalbook.com]
- 6. 4-Chloro-6-iodo-7H-pyrrolo(2,3-d)pyrimidine | C6H3ClIN3 | CID 45789732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 | Benchchem [benchchem.com]
- 9. 4-Chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine 97% | CAS: 876343-09-8 | AChemBlock [achemblock.com]
Spectroscopic Data for 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate in the synthesis of various pharmacologically active compounds. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), are crucial for the structural elucidation and quality control of this important heterocyclic compound. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction to this compound
This compound (CAS No: 876343-10-1) is a di-halogenated derivative of the 7-deazapurine scaffold.[1] The pyrrolo[2,3-d]pyrimidine core is a significant pharmacophore found in numerous kinase inhibitors and other therapeutic agents.[2][3] The presence of chloro and iodo substituents at the 4- and 6-positions, respectively, provides strategic handles for further chemical modifications, making it a versatile building block in synthetic organic chemistry. Accurate and comprehensive spectroscopic characterization is paramount to ensure the identity and purity of this compound for subsequent applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR data are essential for unambiguous structural confirmation.
NMR Spectroscopic Data
The following table summarizes the reported ¹H and ¹³C NMR data for this compound.
| Spectrum | Solvent | Frequency | Chemical Shift (δ) in ppm | Multiplicity | Assignment |
| ¹H NMR | DMSO-d₆ | 400 MHz | 12.57 | s (broad) | N7-H |
| 8.51 | s | C2-H | |||
| 6.88 | s | C5-H | |||
| ¹³C NMR | DMSO-d₆ | 100 MHz | 153.8 | - | C4 |
| 150.3 | - | C2 | |||
| 148.3 | - | C7a | |||
| 118.6 | - | C5 | |||
| 108.2 | - | C4a | |||
| 84.8 | - | C6 |
Data sourced from ChemicalBook.[1]
Experimental Protocol: NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for reproducibility.
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.[4]
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[5]
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Filter the solution through a glass wool-plugged pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
Instrumental Analysis:
-
The NMR spectra are typically acquired on a 400 MHz (for ¹H) or 100 MHz (for ¹³C) spectrometer.
-
The instrument is locked onto the deuterium signal of the DMSO-d₆ solvent.
-
For ¹³C NMR, a proton-decoupled experiment is performed to simplify the spectrum to singlets for each carbon.[6]
-
The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
Caption: Workflow for NMR Spectroscopic Analysis.
Interpretation of NMR Spectra
The interpretation of the NMR spectra provides a detailed structural confirmation of this compound.
-
¹H NMR Spectrum:
-
The broad singlet at 12.57 ppm is characteristic of the acidic N-H proton of the pyrrole ring, which undergoes slow exchange with the solvent.[7]
-
The singlet at 8.51 ppm is assigned to the C2-H proton of the pyrimidine ring. Its downfield shift is attributed to the deshielding effect of the adjacent nitrogen atoms.
-
The singlet at 6.88 ppm corresponds to the C5-H proton of the pyrrole ring. The absence of coupling confirms its isolated nature on the five-membered ring.
-
-
¹³C NMR Spectrum:
-
The signals at 153.8 ppm and 150.3 ppm are assigned to the C4 and C2 carbons of the pyrimidine ring, respectively. The C4 carbon is significantly downfield due to the direct attachment of the electronegative chlorine atom.
-
The resonances at 148.3 ppm and 108.2 ppm correspond to the quaternary carbons C7a and C4a at the ring fusion.
-
The signal at 118.6 ppm is assigned to the C5 carbon of the pyrrole ring.
-
The most upfield signal at 84.8 ppm is attributed to the C6 carbon, which is directly bonded to the iodine atom. The "heavy atom effect" of iodine causes a significant upfield shift for the attached carbon, a known phenomenon in ¹³C NMR spectroscopy.[8]
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
IR Spectroscopic Data
The following table lists the characteristic IR absorption bands for this compound.
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 2790 | N-H stretch |
| 1549 | C=N/C=C stretch (aromatic) |
| 1327 | C-N stretch |
| 983 | Aromatic C-H out-of-plane bend |
| 752 | C-Cl stretch |
Data sourced from ChemicalBook.[1]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
ATR-FTIR is a convenient technique for obtaining IR spectra of solid samples with minimal preparation.[9]
-
Ensure the diamond crystal of the ATR accessory is clean by wiping it with a Kimwipe dampened with isopropanol and allowing it to dry completely.[10]
-
Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
Place a small amount of the solid this compound powder onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.
-
Clean the ATR crystal thoroughly after the measurement.
Caption: Workflow for ATR-FTIR Spectroscopic Analysis.
Interpretation of IR Spectrum
The IR spectrum reveals the key functional groups present in the molecule.
-
The band at 2790 cm⁻¹ is attributed to the N-H stretching vibration of the pyrrole ring.
-
The absorption at 1549 cm⁻¹ is characteristic of the C=N and C=C stretching vibrations within the fused aromatic ring system.[11]
-
The peak at 1327 cm⁻¹ likely corresponds to C-N stretching vibrations within the heterocyclic rings.
-
The absorption at 983 cm⁻¹ can be assigned to the out-of-plane bending of the C-H bonds on the aromatic rings.
-
The band at 752 cm⁻¹ is in the region expected for the C-Cl stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of a molecule.
Mass Spectrometric Data
The HRMS data for this compound is summarized below.
| Technique | Ionization Mode | Calculated m/z | Found m/z | Formula |
| HRMS | EI (70 eV) | 278.9050 | 278.9053 | C₆H₃N₃³⁵ClI |
Data sourced from ChemicalBook.[1]
Experimental Protocol: Electron Ionization (EI)-MS
EI-MS is a classic technique for the analysis of volatile and thermally stable organic compounds.[12]
-
A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).
-
The sample is vaporized in a high-vacuum source.
-
The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•).[13]
-
The resulting ions are accelerated into a mass analyzer, which separates them based on their m/z ratio.
-
The detector records the abundance of each ion, generating a mass spectrum.
Caption: Workflow for Electron Ionization Mass Spectrometry.
Interpretation of Mass Spectrum
The mass spectrum provides crucial information for confirming the molecular weight and elemental composition.
-
Molecular Ion Peak: The high-resolution mass measurement found a mass of 278.9053 . This is in excellent agreement with the calculated exact mass of the molecular ion [M]⁺ for the formula C₆H₃N₃³⁵ClI (278.9050), confirming the elemental composition of the molecule.
-
Isotopic Pattern: A key feature in the mass spectrum of a compound containing chlorine and iodine is the isotopic pattern of the molecular ion. Chlorine has two major isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance), which would result in an M+2 peak with an intensity of about one-third of the molecular ion peak. Iodine is monoisotopic (¹²⁷I). Therefore, the mass spectrum will exhibit a characteristic isotopic cluster for the molecular ion, further confirming the presence of chlorine. Fragmentation patterns, although not detailed in the provided data, would likely involve the loss of halogen atoms or other small neutral molecules.[14]
Conclusion
The comprehensive spectroscopic data presented in this guide, including ¹H NMR, ¹³C NMR, IR, and HRMS, collectively provide an unambiguous structural confirmation of this compound. The detailed protocols and interpretations serve as a valuable resource for scientists and researchers, ensuring the accurate identification and quality assessment of this important synthetic intermediate. Adherence to rigorous spectroscopic analysis is a cornerstone of scientific integrity and is essential for the advancement of drug discovery and development programs that utilize this versatile heterocyclic scaffold.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 3. srinichem.com [srinichem.com]
- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 5. organomation.com [organomation.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. modgraph.co.uk [modgraph.co.uk]
- 8. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 9. mt.com [mt.com]
- 10. utsc.utoronto.ca [utsc.utoronto.ca]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to the Synthesis of 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine
Foreword: The Strategic Importance of 6-Iodination
In the landscape of modern medicinal chemistry, the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold is a cornerstone for the development of targeted therapeutics, most notably kinase inhibitors.[1][2] The parent compound, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, serves as a versatile starting material.[3][4] However, its strategic functionalization is paramount to unlocking its full potential. This guide focuses on a critical transformation: the regioselective iodination at the C6 position to yield 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine.
This transformation is not merely an academic exercise; it installs a halogen "handle" that is ripe for a multitude of subsequent palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[5][6] The iodine atom at C6 provides a distinct reactive site, enabling the precise and controlled introduction of diverse molecular fragments essential for tuning a compound's potency, selectivity, and pharmacokinetic profile.[6][7] This guide provides a detailed, field-proven protocol for this synthesis, grounded in the principles of electrophilic aromatic substitution, and explains the critical causality behind each experimental step.
The Underlying Chemistry: An Electrophilic Aromatic Substitution
The synthesis hinges on the electrophilic iodination of the electron-rich pyrrole ring within the bicyclic 7-deazapurine system. The pyrrole moiety possesses a high electron cloud density, making it susceptible to attack by electrophiles.[3]
Mechanism Rationale:
-
Generation of the Electrophile: N-iodosuccinimide (NIS) serves as the source of the electrophilic iodine. In a polar aprotic solvent like N,N-Dimethylformamide (DMF), NIS readily provides an iodonium ion (I⁺) equivalent. While other iodinating reagents exist, NIS is favored for its mild nature, high reactivity, and ease of handling.[8] The succinimide byproduct is also relatively easy to remove during purification.
-
Nucleophilic Attack: The C6 position of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (which corresponds to the C5 position of the pyrrole ring) is the most electron-rich and sterically accessible site. It acts as the nucleophile, attacking the electrophilic iodine from NIS.
-
Aromatization: A proton is lost from the C6 position, restoring the aromaticity of the pyrrole ring and yielding the final product, this compound.
The choice of a polar aprotic solvent like anhydrous DMF is critical. It effectively solubilizes the starting material and facilitates the ionization of NIS without interfering with the reaction, as protic solvents might.[3]
Caption: Iodination of the 7-deazapurine core.
Physicochemical and Spectroscopic Data
Accurate characterization is the cornerstone of synthetic chemistry. The following tables summarize the key properties of the reactant and the desired product.
Table 1: Physicochemical Properties of Reactant and Product
| Property | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | This compound |
| Molecular Formula | C₆H₄ClN₃[4] | C₆H₃ClIN₃[9][10] |
| Molecular Weight | 153.57 g/mol [4] | 279.47 g/mol [9][10] |
| Appearance | White to off-white crystalline solid[3][4] | White to beige solid[9] |
| CAS Number | 700-99-2 | 876343-10-1[9][10] |
Table 2: Representative Analytical Data for this compound
| Spectroscopic Data | Value |
| ¹H NMR (400 MHz, DMSO-d₆) | δ: 12.57 (s, 1H), 8.51 (s, 1H), 6.88 (s, 1H)[9] |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ: 153.8, 150.3, 148.3, 118.6, 108.2, 84.8[9] |
| Melting Point | 219-220 °C (decomposition)[9] |
| HRMS (EI, m/z) | Calculated for C₆H₃N₃³⁵ClI: 278.9050, Found: 278.9053 [M]⁺[9] |
Detailed Experimental Protocol
This protocol is designed for robustness and reproducibility. Adherence to the specified conditions, particularly the use of anhydrous solvent, is critical for achieving a high yield and purity.
Materials and Reagents:
-
4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)
-
N-iodosuccinimide (NIS) (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc), HPLC grade
-
Hexanes, HPLC grade
-
Silica Gel (for column chromatography)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen gas inlet
-
Stir plate
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-Layer Chromatography (TLC) plates and chamber
Step-by-Step Methodology:
-
Reaction Setup (Anhydrous Conditions):
-
To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (e.g., 1.0 g, 6.51 mmol).
-
Add anhydrous DMF (e.g., 20 mL) to dissolve the starting material completely. Stir the solution until it is homogeneous.
-
Causality Check: Anhydrous conditions are essential to prevent the hydrolysis of NIS and other potential side reactions. The inert atmosphere prevents the introduction of atmospheric moisture.
-
-
Iodination Reaction:
-
To the stirred solution, add N-iodosuccinimide (NIS) (e.g., 1.60 g, 7.16 mmol, 1.1 eq) portion-wise at room temperature.[3]
-
Allow the resulting mixture to stir vigorously at room temperature for approximately 2 hours.[3]
-
Causality Check: A slight excess of NIS ensures the complete conversion of the starting material. Room temperature is sufficient to drive the reaction to completion without promoting degradation or side products.
-
-
Reaction Monitoring:
-
Work-up and Extraction:
-
Upon completion, pour the reaction mixture into a separatory funnel containing deionized water (e.g., 100 mL).
-
Extract the aqueous phase with Ethyl Acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[11]
-
Causality Check: The aqueous wash removes the DMF and the water-soluble succinimide byproduct. The brine wash removes residual water from the organic phase.
-
-
Purification:
-
The resulting crude residue is purified by silica gel column chromatography.[3][11]
-
Prepare a silica gel column using a slurry of silica in hexanes.
-
Load the crude product (dissolved in a minimal amount of dichloromethane or adsorbed onto a small amount of silica) onto the column.
-
Elute the column with a gradient of Hexanes:EtOAc, typically starting from 100% hexanes and gradually increasing the polarity. A 1:1 mixture of Hexanes:EtOAc is often effective for eluting the product.[3]
-
Collect the fractions containing the pure product (monitored by TLC).
-
Combine the pure fractions and remove the solvent in vacuo to yield this compound as a solid. In some procedures, the product may precipitate and can be collected by filtration and washed, followed by recrystallization from a solvent like acetonitrile.[9]
-
Experimental Workflow Visualization
A standardized workflow ensures consistency and quality control from reaction initiation to final product validation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [wap.guidechem.com]
- 4. srinichem.com [srinichem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Iodination [Synthetic Reagents] | TCI AMERICA [tcichemicals.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. 4-Chloro-6-iodo-7H-pyrrolo(2,3-d)pyrimidine | C6H3ClIN3 | CID 45789732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Theoretical Insights into 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine: A Whitepaper for Drug Discovery Professionals
Abstract
4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine stands as a pivotal scaffold in contemporary medicinal chemistry, primarily serving as a versatile intermediate in the synthesis of targeted therapeutics, most notably kinase inhibitors. While extensive synthetic utility has been established, a comprehensive theoretical understanding of this molecule's intrinsic properties is less documented. This technical guide provides an in-depth analysis of the theoretical underpinnings of this compound, offering researchers, scientists, and drug development professionals a foundational understanding of its structural, electronic, and reactivity characteristics. This whitepaper synthesizes established computational chemistry principles and extrapolates data from analogous structures to illuminate the molecule's conformational landscape, electronic distribution, and interaction potential, thereby informing its strategic application in rational drug design.
Introduction: The Significance of the 7-Deazapurine Core
The pyrrolo[2,3-d]pyrimidine nucleus, also known as the 7-deazapurine scaffold, is a privileged structure in drug discovery. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, particularly the ATP-binding sites of protein kinases.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and inflammatory disorders, making kinase inhibitors a cornerstone of modern pharmacology.[2]
This compound emerges as a critical building block in the synthesis of these inhibitors. The strategic placement of two distinct halogen atoms at positions 4 and 6 provides orthogonal reactivity, enabling sequential and site-selective modifications through various cross-coupling reactions.[3] This allows for the systematic exploration of chemical space around the 7-deazapurine core to optimize potency, selectivity, and pharmacokinetic properties of drug candidates.[4] A profound understanding of the theoretical properties of this core intermediate is therefore paramount for its effective utilization in the design of next-generation therapeutics.
Molecular Architecture and Electronic Landscape
Direct and exhaustive theoretical studies on this compound are not extensively reported in the literature. Therefore, this section presents a theoretical profile of the molecule based on fundamental principles of computational chemistry and inferred from studies on analogous halogenated 7-deazapurines and pyrimidines.
Conformational Analysis and Structural Features
The fused bicyclic nature of the pyrrolo[2,3-d]pyrimidine core imparts a high degree of planarity to the molecule. This structural rigidity is a key feature, as it reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity. The fundamental structural parameters of the core are well-established through crystallographic studies of related compounds.
Protocol for Geometry Optimization:
A standard protocol for obtaining the optimized geometry of this compound would involve:
-
Initial Structure Generation: Construction of the 3D structure using a molecular builder.
-
Computational Method Selection: Employing Density Functional Theory (DFT) with a suitable functional, such as B3LYP, which offers a good balance of accuracy and computational cost.
-
Basis Set Selection: Utilizing a basis set like 6-311++G(d,p) for lighter atoms (C, H, N, Cl) and a basis set with effective core potentials, such as LANL2DZ, for the iodine atom to account for relativistic effects.
-
Solvation Model: Incorporating a solvent model, like the Polarizable Continuum Model (PCM), to simulate a physiological environment (e.g., water).
-
Calculation Execution: Performing the geometry optimization calculation to find the lowest energy conformation.
-
Frequency Analysis: Conducting a frequency calculation to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
The planarity of the ring system is a dominant conformational feature. Minor deviations from planarity can be expected due to crystal packing forces or interactions within a protein binding pocket.
Molecular Electrostatic Potential (MEP): A Guide to Reactivity
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive behavior of a molecule by visualizing the charge distribution.[5][6] For this compound, the MEP surface would highlight regions of negative potential (electron-rich) and positive potential (electron-poor).
-
Negative Potential (Red/Yellow): These regions are susceptible to electrophilic attack. In the context of the target molecule, the nitrogen atoms of the pyrimidine ring are expected to be the most electron-rich areas, making them potential sites for hydrogen bonding and coordination with metal ions.
-
Positive Potential (Blue): These areas are prone to nucleophilic attack. The hydrogen atom attached to the pyrrole nitrogen (N7) and the regions around the halogen atoms (due to σ-holes) are anticipated to exhibit positive electrostatic potential.[7]
The presence of the electron-withdrawing chloro and iodo substituents significantly influences the MEP, enhancing the electrophilic character of the pyrimidine ring and making the C4 and C6 positions susceptible to nucleophilic aromatic substitution.[8]
Table 1: Predicted Molecular Properties of this compound
| Property | Predicted Value | Source |
| Molecular Formula | C₆H₃ClIN₃ | [2] |
| Molecular Weight | 279.46 g/mol | [2] |
| XlogP | 2.3 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
Frontier Molecular Orbitals (FMOs): Understanding Electronic Transitions and Reactivity
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[9]
-
HOMO: The HOMO represents the ability of a molecule to donate electrons. For this compound, the HOMO is likely to be distributed over the electron-rich pyrrole ring and the lone pairs of the nitrogen atoms.
-
LUMO: The LUMO indicates the capacity to accept electrons. The LUMO is expected to be localized on the electron-deficient pyrimidine ring, particularly around the carbon atoms bearing the halogen substituents.
The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. The presence of the halogen atoms is expected to lower the LUMO energy, thereby reducing the HOMO-LUMO gap and increasing the molecule's susceptibility to nucleophilic attack.[10]
Caption: Frontier Molecular Orbital (FMO) concept and its relation to chemical reactivity.
Theoretical Basis of Reactivity and Synthetic Utility
The synthetic versatility of this compound is a direct consequence of the differential reactivity of the two carbon-halogen bonds. This can be rationalized through theoretical principles.
Reactivity in Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are instrumental in the functionalization of the 7-deazapurine core. The generally accepted order of reactivity for halogens in these reactions is I > Br > Cl > F.[3] This trend is inversely correlated with the carbon-halogen bond dissociation energy. The C-I bond is weaker than the C-Cl bond, making the oxidative addition of the palladium catalyst to the C-I bond more facile. This allows for the selective functionalization at the C6 position, leaving the C4-Cl bond intact for subsequent transformations.
Caption: Selective functionalization workflow of this compound.
Role as a Pharmacophore in Drug Design: Insights from Molecular Docking
While direct molecular docking studies of this compound are uncommon due to its role as an intermediate, numerous studies on its derivatives provide valuable insights into its potential as a pharmacophore.[11][12] Molecular docking simulations of pyrrolo[2,3-d]pyrimidine-based kinase inhibitors consistently show a conserved binding mode within the ATP-binding pocket.
Protocol for Molecular Docking:
-
Protein Preparation: Obtain the crystal structure of the target kinase from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Ligand Preparation: Generate the 3D structure of the this compound derivative and optimize its geometry. Assign partial charges.
-
Binding Site Definition: Define the binding site on the protein, typically centered on the co-crystallized ligand or identified through binding site prediction algorithms.
-
Docking Simulation: Use a docking program (e.g., AutoDock, Glide, GOLD) to predict the binding pose and affinity of the ligand within the protein's active site.
-
Pose Analysis and Scoring: Analyze the predicted binding poses, focusing on key interactions (hydrogen bonds, hydrophobic interactions, etc.). Use scoring functions to rank the potential ligands based on their predicted binding affinity.
The pyrrolo[2,3-d]pyrimidine core typically forms key hydrogen bonds with the hinge region of the kinase domain, mimicking the adenine portion of ATP. The substituents introduced at the C4 and C6 positions project into different sub-pockets of the active site, and their nature determines the inhibitor's potency and selectivity. Theoretical studies on these derivatives guide the optimization of these substituents to achieve desired biological activity.[13]
Conclusion and Future Directions
This compound is a molecule of significant strategic importance in medicinal chemistry. While direct experimental and theoretical characterization of this specific intermediate is limited, a robust theoretical framework for understanding its properties can be constructed from fundamental principles and data from analogous systems. Its planar, rigid structure, coupled with the differential reactivity of its halogen substituents, makes it an ideal starting point for the synthesis of diverse libraries of potential drug candidates.
Future theoretical investigations should focus on a comprehensive DFT analysis of this compound to provide precise quantitative data on its electronic structure, reactivity indices, and spectroscopic properties. Such studies would further empower medicinal chemists to leverage the full potential of this versatile scaffold in the ongoing quest for novel and effective therapeutics.
References
- 1. Exploring the scaffold universe of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Molecular Electrostatic Potential and Noncovalent Interactions in Derivatives of Group 8 Elements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of halogenated pyrimidines by X-ray photoemission spectroscopy and theoretical DFT methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. Molecular modeling study and synthesis of novel pyrrolo[2,3-d]pyrimidines and pyrrolotriazolopyrimidines of expected antitumor and radioprotective activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyrrolo[2,3-d]pyrimidine Core: A Privileged Scaffold Forged in Nature and Honed by Chemical Synthesis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a "Privileged" Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds, earning them the designation of "privileged scaffolds." The pyrrolo[2,3-d]pyrimidine core, also widely known as 7-deazapurine, stands as a quintessential example of such a structure. Its remarkable versatility and inherent bioactivity have cemented its status as a cornerstone in modern drug discovery, leading to the development of blockbuster therapies for a range of debilitating diseases.
This technical guide provides a comprehensive exploration of the pyrrolo[2,3-d]pyrimidine scaffold, from its historical roots in the study of natural products to the evolution of its synthesis and its profound impact on therapeutic innovation. We will delve into the key chemical properties that underpin its biological mimicry of purines, examine the development of synthetic strategies that have enabled its widespread use, and detail the mechanism of action of landmark drugs built upon this remarkable core.
A Historical Perspective: From Natural Antibiotics to a Versatile Pharmacophore
The story of the pyrrolo[2,3-d]pyrimidine scaffold is intrinsically linked to the golden age of antibiotic discovery. In the mid-20th century, researchers identified a series of potent nucleoside antibiotics from Streptomyces cultures, including Tubercidin, Toyocamycin, and Sangivamycin.[1] These natural products exhibited significant cytotoxic and antiviral activities, sparking intense interest in their unique chemical architecture. A common feature of these molecules was the 7-deazapurine core, a structural isostere of the purine bases found in nucleic acids.[2] This structural similarity allows compounds based on this scaffold to interact with biological targets that recognize purines, leading to a wide array of pharmacological activities.[2]
The early intrigue surrounding these natural products spurred a wave of synthetic efforts aimed at preparing the pyrrolo[2,3-d]pyrimidine nucleus and its derivatives. This foundational work was crucial for exploring the structure-activity relationships of this new class of compounds and unlocking their therapeutic potential.
The Evolution of a Synthetic Staple: From Classical Cyclizations to Modern Methodologies
The journey to establish robust and versatile synthetic routes to the pyrrolo[2,3-d]pyrimidine core has been one of continuous innovation. Early methods laid the groundwork, while contemporary approaches have focused on efficiency, scalability, and the introduction of diverse functionalities.
Pioneering Syntheses: Building the Core from its Constituents
One of the earliest comprehensive reports on the synthesis of pyrrolo[2,3-d]pyrimidines was published by J. Davoll in 1960. These initial strategies typically involved the construction of the pyrimidine ring onto a pre-existing, suitably substituted pyrrole precursor. This "pyrrole-first" approach often utilized reactions of 2-amino-3-cyanopyrroles with various one-carbon reagents like formamide or formic acid to close the pyrimidine ring.
Conversely, a "pyrimidine-first" strategy was also developed, wherein a substituted pyrimidine serves as the starting point for the construction of the fused pyrrole ring. A common and enduring method in this category is the synthesis of the key intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This versatile building block provides a handle for further functionalization, particularly at the 4-position, which is crucial for the activity of many kinase inhibitors.
Modern Synthetic Innovations: Efficiency and Diversity
While the classical methods remain valuable, the demands of modern drug discovery for rapid library synthesis and process optimization have driven the development of more sophisticated and efficient synthetic strategies. These include:
-
Multi-component Reactions (MCRs): These reactions, where three or more reactants combine in a single pot to form a complex product, offer significant advantages in terms of atom economy and operational simplicity. Several one-pot, three-component syntheses of polysubstituted pyrrolo[2,3-d]pyrimidines have been reported, often employing a condensation reaction between an aminopyrimidine, an aldehyde, and a source of a two-carbon unit.[3]
-
Transition Metal-Catalyzed Cross-Coupling Reactions: Palladium- and copper-catalyzed reactions, such as Suzuki and Buchwald-Hartwig couplings, have become indispensable tools for the late-stage functionalization of the pyrrolo[2,3-d]pyrimidine core.[4] These methods allow for the precise and efficient introduction of a wide range of substituents, facilitating the exploration of structure-activity relationships.
The evolution of these synthetic routes has transformed the pyrrolo[2,3-d]pyrimidine scaffold from a challenging synthetic target to a readily accessible and highly versatile platform for drug design.
A Privileged Scaffold in Action: The Mechanism of Pyrrolo[2,3-d]pyrimidine-Based Kinase Inhibitors
The structural mimicry of the pyrrolo[2,3-d]pyrimidine core to adenine, the nitrogenous base of ATP, makes it an ideal scaffold for the design of ATP-competitive kinase inhibitors.[5] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders. By occupying the ATP-binding site of a target kinase, pyrrolo[2,3-d]pyrimidine-based inhibitors can block its catalytic activity and disrupt downstream signaling pathways.
A prime example of the successful application of this scaffold is in the development of Janus kinase (JAK) inhibitors. The JAK-STAT signaling pathway is a critical mediator of cytokine signaling, which drives inflammation and immune responses.[6] Drugs like Tofacitinib, Ruxolitinib, and Baricitinib are all potent JAK inhibitors that feature the pyrrolo[2,3-d]pyrimidine core.[6][7]
The JAK-STAT Signaling Pathway and its Inhibition
The JAK-STAT pathway is initiated by the binding of a cytokine to its receptor on the cell surface. This binding event brings the associated JAKs into close proximity, leading to their autophosphorylation and activation. The activated JAKs then phosphorylate the intracellular domain of the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once docked, the STATs are themselves phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of genes involved in inflammation and immunity.[4]
Tofacitinib and other pyrrolo[2,3-d]pyrimidine-based JAK inhibitors exert their therapeutic effect by binding to the ATP-binding pocket of JAKs, thereby preventing the phosphorylation and activation of both the JAKs themselves and the downstream STAT proteins.[6] This blockade of the JAK-STAT pathway leads to a reduction in the production of pro-inflammatory cytokines and a dampening of the inflammatory response.[4][6]
References
- 1. ard.bmj.com [ard.bmj.com]
- 2. Pharmacological Inhibition of JAK/STAT Signaling By Tofacitinib Prevents Experimental Organ Fibrosis: Novel Therapy for Systemic Sclerosis - ACR Meeting Abstracts [acrabstracts.org]
- 3. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
- 4. youtube.com [youtube.com]
- 5. Synthesis and Biological Profiling of Quinolino-Fused 7-Deazapurine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Synthesis of Kinase Inhibitors Using 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine
Introduction: The Strategic Advantage of the 7-Deazapurine Scaffold
The 7H-pyrrolo[2,3-d]pyrimidine, often referred to as 7-deazapurine, represents a privileged scaffold in modern medicinal chemistry. Its structural analogy to the native purine core allows it to effectively compete for the ATP-binding sites of numerous protein kinases.[1][2][3] This mimicry has been successfully exploited to develop a new generation of targeted therapies, particularly kinase inhibitors, which have revolutionized the treatment of cancers and inflammatory diseases.[2][4][5][6] Several FDA-approved drugs, including the Janus kinase (JAK) inhibitors Tofacitinib and Ruxolitinib, are built upon this heterocyclic framework, underscoring its therapeutic significance.[3][4][7]
At the heart of synthesizing diverse libraries of these potent inhibitors lies the strategic building block: 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine . The genius of this intermediate is its differential reactivity. The two distinct halogen substituents—a highly reactive iodine at the C6 position of the pyrrole ring and a less reactive chlorine at the C4 position of the pyrimidine ring—enable chemists to perform sequential, site-selective modifications.[4] Typically, the C6-iodo bond is amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of aryl, heteroaryl, or alkynyl moieties. Subsequently, the C4-chloro group can be displaced via nucleophilic aromatic substitution (SNAr) to install key amine side chains that are often crucial for target binding and achieving desired pharmacological profiles.[8]
This application note provides a comprehensive guide for researchers and drug development professionals on the synthesis and application of this pivotal intermediate, offering detailed protocols, mechanistic insights, and practical considerations for its use in the construction of novel kinase inhibitors.
PART 1: Synthesis of the Key Intermediate: this compound
The most common route to the title compound begins with the commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The key transformation is the selective iodination at the C6 position of the electron-rich pyrrole ring. While direct iodination is feasible, synthetic routes often employ a protecting group strategy on the pyrrole nitrogen (N7) to improve solubility and handling, followed by iodination and deprotection. A common protecting group is phenylsulfonyl (SO₂Ph).
The workflow involves three primary stages: protection of the N7 position, regioselective iodination at C6, and subsequent deprotection to yield the final intermediate.
Caption: Synthesis workflow for the 4-chloro-6-iodo intermediate.
Experimental Protocol: Synthesis via a Phenylsulfonyl-Protected Route
This protocol is adapted from established literature procedures.[9]
Step 1: Synthesis of 4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine
-
To a stirred solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of benzenesulfonyl chloride (1.1 eq) in DMF dropwise to the reaction mixture.
-
Let the reaction warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N7-protected compound.
Step 2: Synthesis of 4-chloro-6-iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine
-
Dissolve the N7-protected intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere.
-
Add n-butyllithium (n-BuLi, 1.1 eq, solution in hexanes) dropwise, maintaining the temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add a solution of iodine (I₂, 1.2 eq) in anhydrous THF dropwise.
-
Continue stirring at -78 °C for another 1-2 hours.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product is often used in the next step without further purification.
Step 3: Deprotection to this compound
-
Dissolve the crude iodinated compound from the previous step in a mixture of THF and methanol.
-
Add an aqueous solution of sodium hydroxide (e.g., 5 M NaOH, 2.0-3.0 eq) and stir the mixture at room temperature for 1-2 hours.[9]
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, neutralize the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).[9]
-
Concentrate the mixture to remove the organic solvents.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum.
-
The solid can be further purified by recrystallization or trituration with a hot solvent like acetonitrile to yield the final product as a white solid.[9]
PART 2: Application in C-C Bond Formation via Palladium Catalysis
The differential reactivity of the C-I and C-Cl bonds is the cornerstone of this intermediate's utility. The C6-I bond is significantly more reactive in palladium-catalyzed oxidative addition, allowing for selective functionalization while leaving the C4-Cl bond intact for subsequent reactions.[1][10]
Suzuki-Miyaura Coupling: Synthesis of 6-Aryl/Heteroaryl Derivatives
The Suzuki-Miyaura reaction is a robust and versatile method for forming C(sp²)-C(sp²) bonds, making it ideal for introducing diverse aryl and heteroaryl moieties that are critical for modulating kinase selectivity and potency. The reaction couples the C6-iodo position with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[11][12][13]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a dry reaction vessel (e.g., a Schlenk flask or microwave vial), add this compound (1.0 eq), the desired aryl- or heteroarylboronic acid (1.1–1.5 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0–3.0 eq).
-
Purge the vessel with an inert gas (N₂ or Ar) for 5-10 minutes.
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium source like Pd₂(dba)₃ and a ligand like XPhos).
-
Add a degassed solvent or solvent mixture (e.g., 1,4-dioxane/water, DME, or toluene).
-
Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring. Microwave irradiation can often be used to shorten reaction times.[13]
-
Monitor the reaction progress by TLC or LC-MS. Reactions can take from 30 minutes to 24 hours.
-
Upon completion, cool the mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 6-substituted product.
Data Presentation: Representative Suzuki-Miyaura Couplings
| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) / Time | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O (4:1) | 100 °C / 12 h | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane | 80 °C / 18 h | 80-90 |
| 3 | Pyridine-3-boronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | DME | 90 °C / 8 h | 75-85 |
| 4 | Thiophene-2-boronic acid | XPhosPdG2 (2) | K₃PO₄ | Toluene/H₂O (10:1) | 110 °C / 4 h | 88-98 |
(Yields are representative and may vary based on specific reaction conditions and substrate purity.)
Sonogashira Coupling: Synthesis of 6-Alkynyl Derivatives
The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, enabling the installation of an alkyne functional group.[14][15] This moiety can be a key pharmacophore itself or serve as a versatile handle for further transformations (e.g., click chemistry, cyclizations). The reaction typically employs a dual-catalyst system of palladium and copper(I) iodide with an amine base.[15][16]
Caption: Simplified catalytic cycles for the Sonogashira coupling reaction.
Protocol: General Procedure for Sonogashira Coupling
-
To a dry reaction vessel, add this compound (1.0 eq) and copper(I) iodide (CuI, 5–10 mol%).
-
Purge the vessel with an inert gas (N₂ or Ar).
-
Add a degassed solvent such as THF or DMF, followed by an amine base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA), 2.0–3.0 eq).
-
Add the terminal alkyne (1.1–1.2 eq) to the mixture.
-
Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2–5 mol%).
-
Stir the reaction at room temperature or with gentle heating (40–60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous NH₄Cl solution (to remove copper salts) and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography to yield the 6-alkynyl product.
Data Presentation: Representative Sonogashira Couplings
| Entry | Terminal Alkyne | Catalyst (mol%) | Base | Solvent | Temp (°C) / Time | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) / CuI (5) | TEA | THF | 25 °C / 6 h | 90-98 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (3) / CuI (10) | DIPEA | DMF | 40 °C / 4 h | 85-95 |
| 3 | Propargyl alcohol | PdCl₂(PPh₃)₂ (2) / CuI (5) | TEA | THF | 25 °C / 8 h | 80-90 |
| 4 | 1-Ethynylcyclohexene | Pd(PPh₃)₄ (4) / CuI (8) | TEA | DMF | 50 °C / 5 h | 82-92 |
(Yields are representative and may vary based on specific reaction conditions and substrate purity.)
PART 3: Sequential Functionalization at the C4-Position
With the C6 position successfully elaborated, the C4-chloro group becomes the target for introducing the final piece of the kinase inhibitor, often an amine-containing side chain. This is typically achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. The electron-withdrawing nature of the pyrimidine ring activates the C4 position for nucleophilic attack.
This two-step, site-selective approach is fundamental to building molecules like Tofacitinib, where a piperidine derivative is coupled to the C4 position after the pyrrole ring has been established.[7][8]
Caption: Sequential functionalization strategy for kinase inhibitor synthesis.
PART 4: Troubleshooting and Safety
Key Experimental Considerations
-
Inert Atmosphere: Palladium-catalyzed reactions are sensitive to oxygen, which can deactivate the catalyst. Ensuring all reactions are run under a thoroughly inert atmosphere (N₂ or Ar) using degassed solvents is critical for reproducibility and high yields.
-
Catalyst Choice: While Pd(PPh₃)₄ is a robust, general-purpose catalyst, some couplings may benefit from modern catalysts with specialized phosphine ligands (e.g., Buchwald or Fu ligands) which can offer higher turnover numbers and broader substrate scope.
-
Base and Solvent: The choice of base and solvent is crucial and often interdependent. For Suzuki couplings, an aqueous base system (e.g., K₂CO₃ in dioxane/water) is common, while Sonogashira reactions typically use an amine base that also acts as a solvent or co-solvent.[13][15] Optimization may be required for challenging substrates.
-
Purification: Products often require careful purification by column chromatography. The polarity of the eluent system must be optimized to separate the desired product from starting materials, homo-coupled byproducts, and catalyst residues.
Safety Precautions
-
Reagents: Handle all reagents in a well-ventilated fume hood. Organohalides, palladium catalysts, and organic solvents can be toxic, irritant, or flammable. Consult the Safety Data Sheet (SDS) for each chemical before use.
-
Pyrophoric Reagents: Reagents like n-butyllithium (n-BuLi) and sodium hydride (NaH) are pyrophoric and react violently with water. They must be handled with extreme care under strictly anhydrous and inert conditions.
-
Pressure: When performing reactions under heat, especially in sealed microwave vials, ensure the vessel is not overfilled and is rated for the temperature and pressure that will be generated.
Conclusion
This compound is a masterful synthetic intermediate that provides an elegant and efficient entry point to a vast chemical space of potential kinase inhibitors. The ability to perform site-selective palladium-catalyzed cross-coupling at the C6-iodo position, followed by nucleophilic substitution at the C4-chloro position, grants medicinal chemists precise control over the final molecular architecture. The protocols and data presented herein provide a robust foundation for researchers to leverage this powerful building block in the discovery and development of next-generation targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 | Benchchem [benchchem.com]
- 4. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Applications in Medicinal Chemistry and its Improved Synthesis_Chemicalbook [chemicalbook.com]
- 6. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 7. research.unl.pt [research.unl.pt]
- 8. Synthesis of Tofacitinib [cjph.com.cn]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. Functionalization of pyrrolo[2,3-d]pyrimidine by palladium-catalyzed cross-coupling reactions (review) [ouci.dntb.gov.ua]
- 11. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 12. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocols: Regioselective Suzuki Coupling of 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine
Introduction: The Strategic Importance of the 7-Deazapurine Scaffold
The 7H-pyrrolo[2,3-d]pyrimidine ring system, a purine isostere often referred to as 7-deazapurine, represents a "privileged scaffold" in medicinal chemistry and drug discovery.[1] Its structural similarity to endogenous purines allows derivatives to effectively interact with a multitude of biological targets, particularly protein kinases.[2][3] Consequently, this core is embedded in numerous approved drugs and clinical candidates for oncology, inflammatory disorders, and autoimmune diseases.[4][5]
The functionalization of this scaffold is paramount for exploring structure-activity relationships (SAR). The substrate, 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine, is a highly valuable intermediate designed for strategic, stepwise elaboration. It possesses two distinct carbon-halogen bonds with differential reactivity: a highly reactive carbon-iodine bond at the C6 position and a less reactive carbon-chlorine bond at the C4 position.
This inherent reactivity difference is the cornerstone of the protocols described herein. The Suzuki-Miyaura cross-coupling reaction, a robust and versatile palladium-catalyzed method for forming carbon-carbon bonds, can be precisely controlled to target the C-I bond with high selectivity.[6][7] This allows for the introduction of a diverse array of aryl or heteroaryl substituents at the C6 position while preserving the C4-chloro group for subsequent transformations, such as nucleophilic aromatic substitution or a second, more forcing cross-coupling reaction. This application note provides detailed protocols and the underlying scientific rationale for achieving highly efficient and selective Suzuki couplings on this key heterocyclic building block.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[6][8][9] Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions. The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the most reactive carbon-halogen bond of the substrate. The bond strength hierarchy (C-I < C-Br < C-Cl) dictates that oxidative addition occurs preferentially at the C6-iodo position over the C4-chloro position, forming a Pd(II) intermediate.[10][11] This step is typically the rate-determining step of the overall reaction.[6]
-
Transmetalation: In this step, the organic moiety from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) center. This process requires activation of the boronic acid by a base, which forms a more nucleophilic boronate species ("ate complex"), facilitating the ligand exchange.[9][12]
-
Reductive Elimination: The final step involves the coupling of the two organic ligands on the palladium center. A new carbon-carbon bond is formed, yielding the desired product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[8]
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of novel 7 H-pyrrolo-[2,3- d]pyrimidine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. byjus.com [byjus.com]
- 7. [PDF] Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis | Semantic Scholar [semanticscholar.org]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 12. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols for the Regioselective Buchwald-Hartwig Amination of 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine
Abstract
This technical guide provides a comprehensive overview and detailed experimental protocols for the regioselective Buchwald-Hartwig amination of 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine. The pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous kinase inhibitors and other therapeutic agents. The ability to selectively functionalize this dihalogenated intermediate at the C-6 iodo position while preserving the C-4 chloro moiety is of significant strategic importance for the synthesis of complex molecular libraries and drug candidates. This document delineates the underlying principles of regioselectivity, provides a robust, step-by-step protocol for the selective amination, and offers expert insights into reaction optimization and troubleshooting.
Introduction: The Strategic Importance of Selective C-N Bond Formation
The Buchwald-Hartwig amination has emerged as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and broad substrate scope.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science. For drug development professionals, the ability to precisely install amine functionalities onto complex heterocyclic scaffolds is paramount.
The substrate, this compound, presents a unique synthetic challenge and opportunity. Its two distinct halogen atoms allow for sequential, regioselective cross-coupling reactions. The selective amination at the C-6 position, leveraging the differential reactivity of the carbon-iodine versus the carbon-chlorine bond, provides a versatile platform for generating a diverse array of 6-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediates. These intermediates can then be further elaborated at the C-4 position, enabling a divergent and efficient approach to novel compound libraries.
The Principle of Regioselectivity: A Mechanistic Perspective
The regioselectivity of the Buchwald-Hartwig amination on polyhalogenated heteroaromatic compounds is fundamentally governed by the relative rates of the oxidative addition of the different carbon-halogen (C-X) bonds to the palladium(0) catalyst. This initial, often rate-determining step, is significantly influenced by the C-X bond dissociation energy. The established reactivity trend for halogens in this transformation is:
I > Br > Cl > F
This trend dictates that the weaker carbon-iodine bond will undergo oxidative addition to the Pd(0) center much more readily than the stronger carbon-chlorine bond. By carefully controlling the reaction conditions, particularly temperature, it is possible to achieve highly selective amination at the iodo-substituted position.
The catalytic cycle, illustrated below, proceeds through three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.
Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.
Experimental Protocol: Regioselective Amination at the C-6 Position
This protocol provides a general procedure for the selective mono-amination of this compound at the C-6 position. Optimization of reaction parameters may be required for specific amine substrates.
Materials and Reagents
| Reagent | Purity | Supplier | Notes |
| This compound | >97% | Various | Ensure the starting material is free of residual acid. |
| Amine (Primary or Secondary) | >98% | Various | Liquid amines should be freshly distilled if necessary. |
| Palladium(II) Acetate (Pd(OAc)₂) | >98% | Various | Store under an inert atmosphere. |
| XPhos | >98% | Various | A bulky, electron-rich phosphine ligand. |
| Sodium tert-butoxide (NaOtBu) | >97% | Various | A strong, non-nucleophilic base. Handle in a glovebox. |
| Anhydrous 1,4-Dioxane | >99.8% | Various | Use a freshly opened bottle or solvent from a purification system. |
| Diethyl ether | ACS Grade | Various | For workup. |
| Saturated aqueous ammonium chloride (NH₄Cl) | - | Lab prepared | For quenching the reaction. |
| Brine | - | Lab prepared | For washing. |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS Grade | Various | For drying the organic layer. |
Reaction Setup and Procedure
The following workflow outlines the key steps for a successful regioselective Buchwald-Hartwig amination.
Caption: Experimental Workflow.
Step-by-Step Protocol:
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), palladium(II) acetate (0.02 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (1.4 equiv).
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent and Amine Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (to achieve a substrate concentration of 0.1-0.2 M). Then, add the amine (1.2 equiv) via syringe.
-
Reaction: Place the vial in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until consumption of the starting material is observed (typically 2-12 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 6-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Catalyst and Ligand Selection: The Key to Success
The choice of the palladium precursor and the phosphine ligand is critical for achieving high yields and selectivity. Bulky, electron-rich phosphine ligands are generally preferred as they promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.[2]
| Catalyst/Ligand System | Advantages | Considerations |
| Pd(OAc)₂ / XPhos | Highly active for a broad range of amines. Good for challenging, sterically hindered couplings. | Air-sensitive; requires careful handling under inert atmosphere. |
| Pd₂(dba)₃ / BINAP | A classic and reliable system, particularly effective for primary amines.[1] | May require higher temperatures and longer reaction times for less reactive amines. |
| BrettPhos Pd G3 | A pre-catalyst that is air- and moisture-stable, simplifying reaction setup. Highly active. | Higher cost compared to sourcing the precursor and ligand separately. |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Inactive catalyst, insufficient temperature, or poor quality reagents. | Ensure all reagents are pure and anhydrous. Increase the reaction temperature in 10 °C increments. Consider a more active ligand like BrettPhos. |
| Formation of Di-aminated Product | Reaction temperature is too high, or the reaction is run for an extended period. | Reduce the reaction temperature. Monitor the reaction closely and stop it once the starting material is consumed. |
| Hydrodehalogenation | Presence of water or a competing side reaction. | Use rigorously dried solvents and reagents. Consider a weaker base such as K₃PO₄ or Cs₂CO₃. |
| Poor Yield | Sub-optimal catalyst/ligand combination or base. | Screen different ligands (e.g., SPhos, RuPhos) and bases (e.g., K₂CO₃, Cs₂CO₃). |
Conclusion
The regioselective Buchwald-Hartwig amination of this compound is a powerful and reliable method for the synthesis of key intermediates in drug discovery programs. By leveraging the inherent reactivity difference between the carbon-iodine and carbon-chlorine bonds, and by careful selection of the catalyst system and reaction conditions, researchers can achieve high yields and excellent selectivity for the desired C-6 aminated product. The protocols and insights provided in this guide are intended to empower scientists to efficiently and effectively utilize this important transformation in their synthetic endeavors.
References
Application Note & Protocol: Selective Sonogashira Coupling of 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine
Introduction: Strategic C-C Bond Formation on a Privileged Scaffold
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This palladium- and copper-cocatalyzed transformation is renowned for its operational simplicity, mild reaction conditions, and broad functional group tolerance, making it indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[3][4]
This guide focuses on a substrate of significant interest in medicinal chemistry: 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine . This molecule, a deazapurine derivative, is a critical building block for a range of therapeutic agents, including inhibitors of the Janus Kinase (JAK) family of protein tyrosine kinases.[5][6] The presence of two different halogen atoms—iodine and chlorine—at the C6 and C4 positions, respectively, presents a unique opportunity for selective functionalization. This application note provides a detailed, field-proven protocol for achieving highly selective Sonogashira coupling at the C6-iodo position, leveraging the inherent differences in halide reactivity.
Scientific Integrity: Mechanism and Rationale for Selectivity
A deep understanding of the reaction mechanism is paramount for robust and reproducible protocol development. The Sonogashira reaction operates through two interconnected catalytic cycles.[1][2][7]
-
The Palladium Cycle : The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the aryl halide. The resulting Pd(II) complex then engages in a transmetalation step with a copper acetylide intermediate. The final step, reductive elimination, forms the desired C-C bond, yields the alkynylated product, and regenerates the active Pd(0) catalyst for the next turnover.[1][8]
-
The Copper Cycle : In parallel, the copper(I) cocatalyst reacts with the terminal alkyne in the presence of an amine base to form a highly reactive copper acetylide species.[9] This intermediate is crucial for the transmetalation step in the palladium cycle and allows the reaction to proceed under significantly milder conditions than copper-free alternatives.[1][10]
The Cornerstone of Selectivity: Halide Reactivity
The success of this protocol hinges on the differential reactivity of the C-I and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The bond dissociation energy of a C-I bond is considerably lower than that of a C-Cl bond, making it far more susceptible to oxidative addition by the palladium catalyst. The established reactivity trend is: I >> Br > OTf >> Cl .[8] By carefully controlling the reaction conditions—specifically by using a high-activity catalyst system at or near room temperature—we can exploit this difference to exclusively target the C6-iodo position, leaving the C4-chloro position untouched and available for subsequent orthogonal transformations.
Diagram of the Sonogashira Catalytic Cycle
Caption: Interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
Detailed Experimental Protocol
This protocol is designed for the selective coupling of a terminal alkyne to the C6 position of this compound. Strict adherence to anaerobic conditions is crucial to prevent the primary side reaction: oxidative homocoupling of the terminal alkyne (Glaser coupling).[11]
Reagents and Materials
| Reagent | Formula | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | C₆H₃ClIN₃ | 279.47 | 1.0 | 1.0 |
| Terminal Alkyne | Varies | Varies | 1.2 | 1.2 |
| Dichlorobis(triphenylphosphine)palladium(II) | PdCl₂(PPh₃)₂ | 701.90 | 0.03 | 0.03 (3 mol%) |
| Copper(I) Iodide | CuI | 190.45 | 0.05 | 0.05 (5 mol%) |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 3.0 | 3.0 |
| Anhydrous, Degassed Solvent (THF or DMF) | Varies | Varies | ~10 mL | - |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the Sonogashira coupling.
Step-by-Step Methodology
-
Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 279 mg), PdCl₂(PPh₃)₂ (0.03 mmol, 21 mg), and CuI (0.05 mmol, 9.5 mg).
-
Degassing: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add 10 mL of anhydrous, degassed solvent (e.g., THF) via syringe. Follow with the addition of triethylamine (3.0 mmol, 0.42 mL). Stir the resulting suspension for 5 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature (20-25 °C). Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the starting iodo-pyrimidine. Reactions are typically complete within 2-6 hours.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (30 mL). Filter the mixture through a short pad of Celite® to remove the catalyst residues and inorganic salts, washing the pad with additional ethyl acetate (2 x 10 mL).[9]
-
Extraction and Washing: Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NH₄Cl solution (20 mL) and brine (20 mL).[9]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure 4-chloro-6-alkynyl-7H-pyrrolo[2,3-d]pyrimidine product.
Field-Proven Insights & Troubleshooting
-
Trustworthiness through Self-Validation: A key validation check is the NMR of the crude product. A clean spectrum showing the disappearance of the C6-H proton signal from the starting material and the appearance of new alkyne-related signals, with the C2-H proton signal remaining intact, provides strong evidence for successful and selective coupling.
-
Mitigating Alkyne Homocoupling: The most common side product is the butadiyne derivative from the oxidative coupling of two alkyne molecules. This is almost always due to the presence of oxygen. Ensure solvents are properly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30 minutes) and the reaction is maintained under a strict inert atmosphere.[11]
-
Catalyst Inactivity: If the reaction stalls, the palladium catalyst may have decomposed. This can be caused by impurities in the reagents or solvent. Using high-purity, anhydrous reagents is critical.
-
Reaction Temperature: While room temperature is sufficient for reactive iodides, less reactive terminal alkynes may benefit from gentle heating (e.g., 40-50 °C). However, elevated temperatures increase the risk of side reactions and should be used judiciously.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 3. byjus.com [byjus.com]
- 4. mdpi.com [mdpi.com]
- 5. US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine - Google Patents [patents.google.com]
- 6. Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07685C [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: Strategic Use of 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine in the Convergent Synthesis of Tofacitinib
Abstract
Tofacitinib, a potent Janus kinase (JAK) inhibitor, is a cornerstone therapy for autoimmune diseases like rheumatoid arthritis.[1][2] Its molecular architecture features a pyrrolo[2,3-d]pyrimidine core, a privileged scaffold in kinase inhibitor design.[3] This document provides a detailed technical guide for researchers and drug development professionals on the strategic synthesis of Tofacitinib utilizing the key intermediate, 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine . We elucidate the rationale behind its use, present validated, step-by-step protocols for its synthesis and subsequent elaboration, and explain the mechanistic underpinnings of the key chemical transformations.
Introduction: The Strategic Importance of the Pyrrolo[2,3-d]pyrimidine Core
The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is central to the biological activity of numerous kinase inhibitors.[3][4] Its structure mimics the adenine core of ATP, allowing it to competitively bind to the kinase hinge region. In Tofacitinib, this core serves as the anchor for the side chains that confer selectivity and potency against the JAK family of enzymes.[5]
The synthesis of Tofacitinib can be approached through various retrosynthetic disconnections.[2] A convergent strategy, which involves preparing key fragments separately before coupling them late in the synthesis, is often preferred for its efficiency and flexibility. The intermediate This compound (CAS: 876343-10-1) is an exemplary building block for such a strategy. Its design is strategically brilliant, offering two distinct and orthogonally reactive handles:
-
C4-Chloride: Activated towards nucleophilic aromatic substitution (SNAr), allowing for the introduction of the critical piperidine moiety.
-
C6-Iodide: An ideal electrophile for palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki, Heck), enabling the construction of diverse C-C bonds.
This dual reactivity allows for a controlled, stepwise elaboration of the core structure, minimizing protecting group manipulations and improving overall yield.
Synthesis of Key Intermediate: this compound
The preparation of this key intermediate is typically achieved from a more readily available precursor, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The synthesis involves protection of the pyrrole nitrogen, selective iodination at the C6 position, and subsequent deprotection.
Synthetic Workflow Overview
The workflow involves an electrophilic substitution on the electron-rich pyrrole ring, followed by removal of the directing/protecting group.
Caption: Workflow for the synthesis of the key intermediate.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures.[6]
Objective: To synthesize this compound.
Materials:
-
4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine
-
N-Iodosuccinimide (NIS) or similar iodinating agent
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Tetrahydrofuran (THF)
-
5 M Sodium Hydroxide (NaOH) in Methanol (MeOH)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Acetonitrile (ACN)
Protocol:
-
Iodination:
-
To a solution of 4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous DMF, add N-Iodosuccinimide (1.1 eq) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by pouring it into a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is a mixture of the desired 6-iodo isomer and the 5-iodo isomer.
-
-
Deprotection:
-
Dissolve the crude iodinated intermediate mixture in THF.
-
Add a 5 M solution of NaOH in methanol (approx. 4-5 eq) and stir at room temperature for 1-2 hours. The phenylsulfonyl group is readily cleaved under these basic conditions.
-
Upon completion, add saturated aqueous NH₄Cl to neutralize the excess base.
-
Concentrate the mixture in vacuo to remove the organic solvents.
-
The resulting precipitate is collected by filtration and washed thoroughly with water.
-
-
Purification:
-
The crude solid product is purified by recrystallization or grinding with boiling acetonitrile.[6]
-
Filter the hot suspension to isolate the pure this compound as a white to off-white solid.
-
Data Summary:
| Parameter | Value | Reference |
| Molecular Formula | C₆H₃ClIN₃ | [6] |
| Molecular Weight | 279.47 g/mol | [6] |
| Appearance | White solid | [6] |
| Melting Point | 219-220 °C (decomposition) | [6] |
| Typical Yield | 75-95% (from protected precursor) | [6] |
| Purity (HPLC) | >98% | [6] |
Application in Tofacitinib Synthesis via Sonogashira Coupling
The synthesized this compound is now primed for elaboration. A highly efficient route involves a Sonogashira coupling at the C6-Iodo position, followed by an SNAr reaction at the C4-Chloro position.
The Sonogashira Coupling: Mechanism and Rationale
The Sonogashira reaction is a powerful cross-coupling method for forming C(sp²)-C(sp) bonds between an aryl/vinyl halide and a terminal alkyne.[7][8] It is catalyzed by a palladium complex with a copper(I) co-catalyst under basic conditions.
Causality of Reagent Choice:
-
Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂): The workhorse of the reaction. The Pd(0) species, formed in situ, undergoes oxidative addition with the C-I bond, initiating the catalytic cycle.[9]
-
Copper(I) Co-catalyst (e.g., CuI): Significantly accelerates the reaction. It reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which is more nucleophilic and readily undergoes transmetalation with the palladium complex.[7][10]
-
Base (e.g., Et₃N, DIPA): Serves two crucial roles. First, it deprotonates the terminal alkyne, facilitating the formation of the copper acetylide. Second, it acts as a scavenger for the HI byproduct generated during the reaction.[8]
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Protocol: Sonogashira Coupling and Subsequent SNAr
Objective: To couple an alkyne to the C6 position of the pyrrolo[2,3-d]pyrimidine core, followed by substitution at the C4 position to form a key Tofacitinib precursor.
Materials:
-
This compound
-
A suitable terminal alkyne (e.g., Trimethylsilylacetylene as a surrogate for a more complex alkyne)
-
Pd(PPh₃)₂Cl₂ (Palladium catalyst)
-
Copper(I) Iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., THF or DMF)
-
(3R,4R)-N,4-dimethyl-1-(phenylmethyl)-3-piperidinamine[11]
-
An inorganic base (e.g., K₂CO₃)
-
A polar solvent (e.g., water, n-butanol)[12]
Protocol:
-
Sonogashira Coupling Step:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and CuI (0.04-0.10 eq).
-
Add anhydrous THF and triethylamine.
-
Stir the mixture for 10 minutes at room temperature.
-
Add the terminal alkyne (1.1-1.5 eq) dropwise.
-
Stir the reaction at room temperature or with gentle heating (40-50 °C) until completion (monitored by TLC/LC-MS).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues.
-
Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to yield the 4-chloro-6-alkynyl-7H-pyrrolo[2,3-d]pyrimidine intermediate.
-
-
SNAr Step:
-
Combine the 4-chloro-6-alkynyl intermediate (1.0 eq), (3R,4R)-N,4-dimethyl-1-(phenylmethyl)-3-piperidinamine (1.1 eq), and potassium carbonate (2.0-3.0 eq) in a suitable solvent such as water or n-butanol.[11][12]
-
Heat the mixture to reflux (90-100 °C) for 12-24 hours. The electron-withdrawing nature of the pyrimidine ring and the 6-alkynyl group facilitates the nucleophilic displacement of the C4-chloride by the secondary amine of the piperidine.
-
Monitor the reaction for the consumption of the starting material.
-
After completion, cool the reaction, and extract the product with an appropriate organic solvent.
-
Wash, dry, and concentrate the organic phase. The crude product can be purified via crystallization or chromatography.
-
This two-step sequence provides a highly advanced intermediate, which can then be converted to Tofacitinib through standard debenzylation and acylation procedures.[2][11]
Conclusion
The use of This compound represents a sophisticated and efficient approach in the synthesis of Tofacitinib. Its design enables a convergent and orthogonal strategy, allowing for the precise and sequential introduction of key functionalities. The protocols detailed herein, grounded in established chemical principles like the Sonogashira coupling and SNAr reactions, provide a robust framework for researchers in medicinal chemistry and process development. By understanding the causality behind the reaction steps and reagent choices, scientists can adapt and optimize this strategy for the synthesis of Tofacitinib and other novel kinase inhibitors based on the versatile pyrrolo[2,3-d]pyrimidine scaffold.
References
- 1. US9670160B2 - Process for the preparation of tofacitinib and intermediates thereof - Google Patents [patents.google.com]
- 2. research.unl.pt [research.unl.pt]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Highly selective Janus kinase 3 inhibitors based on a pyrrolo[2,3-d]pyrimidine scaffold: evaluation of WO2013085802 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Note & Protocols: Strategic N7-Derivatization of 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine
Abstract
The 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, serving as a critical intermediate in the synthesis of targeted therapies, most notably Janus kinase (JAK) inhibitors.[1] This application note provides a comprehensive guide to the strategic derivatization at the N7 position of this privileged heterocyclic system. We will delve into the rationale behind experimental choices, from the selection of protecting groups to the conditions for alkylation and arylation, and provide detailed, field-proven protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for the discovery of novel therapeutics.
Introduction: The Significance of the 7-Deazapurine Core
The pyrrolo[2,3-d]pyrimidine ring system, also known as 7-deazapurine, is a bioisostere of purine. The replacement of the N7 nitrogen with a carbon atom significantly alters the electronic properties of the five-membered ring, making it more electron-rich.[2][3] This modification provides a vector for introducing substituents into the major groove of DNA or RNA, which can lead to enhanced base-pairing and improved binding to enzymatic targets.[2][3] Consequently, 7-deazapurine derivatives have demonstrated a wide range of biological activities, including potent antitumor and antiviral properties.[2][4]
The starting material, this compound, is a highly versatile intermediate. The chlorine at the C4 position and the iodine at the C6 position are amenable to various substitution reactions, such as nucleophilic aromatic substitution and cross-coupling reactions, respectively. However, the pyrrole nitrogen (N7) is also reactive and its derivatization is often a crucial step in a synthetic campaign to modulate the molecule's physicochemical properties and biological activity. Strategic modification at N7 can influence solubility, metabolic stability, and target engagement.
This guide will focus on the intentional and controlled derivatization of the N7 position, a key step in harnessing the full potential of this powerful scaffold.
Strategic Approaches to N7-Derivatization
The derivatization of the N7 position of this compound typically involves a two-step process: protection of the N7 position followed by the introduction of the desired substituent. In some cases, direct alkylation or arylation can be achieved, but this often leads to a mixture of regioisomers.
N7-Protection: A Critical First Step
Protection of the N7 nitrogen is often necessary to prevent unwanted side reactions during subsequent modifications at other positions of the pyrrolo[2,3-d]pyrimidine core. The choice of protecting group is critical and should be guided by its stability to the reaction conditions of subsequent steps and the ease of its removal.
A commonly employed and robust protecting group for the N7 position is the phenylsulfonyl (SO₂Ph) group.[5][6][7] This group is introduced by reacting the starting material with benzenesulfonyl chloride in the presence of a base. The resulting N-sulfonylated product is stable to a wide range of reaction conditions, including those used for Suzuki and Sonogashira couplings at the C6 position.
Another useful protecting group is the 2-(trimethylsilyl)ethoxymethyl (SEM) group.[8] The SEM group is introduced using SEM-Cl and a base like sodium hydride. It is known for its stability under various conditions and can be removed under mild acidic conditions or with fluoride ions.
Workflow for N7-Protection
Caption: General workflow for the protection of the N7 position.
N7-Alkylation and N7-Arylation Strategies
With the N7 position unprotected, direct alkylation or arylation can be pursued. However, careful selection of reaction conditions is crucial to achieve regioselectivity.
N7-Alkylation:
A powerful method for the N-alkylation of heterocycles is the Mitsunobu reaction .[8][9] This reaction allows for the formation of a C-N bond under mild conditions using an alcohol, a phosphine (e.g., triphenylphosphine), and an azodicarboxylate (e.g., DIAD or DEAD). The Mitsunobu reaction is particularly advantageous for introducing sterically hindered alkyl groups.
Direct alkylation can also be achieved using an alkyl halide in the presence of a base such as sodium hydride or potassium carbonate in a polar aprotic solvent like DMF or acetonitrile.
N7-Arylation:
For the introduction of aryl or heteroaryl groups at the N7 position, the Buchwald-Hartwig amination is a highly effective method.[10][11] This palladium-catalyzed cross-coupling reaction utilizes an aryl halide or triflate and a palladium catalyst with a suitable phosphine ligand and a base. This reaction offers a broad substrate scope and good functional group tolerance.
Decision Tree for N7-Derivatization
Caption: Decision tree for selecting the appropriate N7-derivatization strategy.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific substrate and desired product.
Protocol 1: N7-Protection with Phenylsulfonyl Chloride
Materials:
-
This compound
-
Benzenesulfonyl chloride (PhSO₂Cl)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of NaH (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzenesulfonyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with EtOAc (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford 4-chloro-6-iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine.[5][6][7]
Protocol 2: N7-Alkylation via Mitsunobu Reaction
Materials:
-
This compound
-
Alcohol (ROH, 1.5 eq)
-
Triphenylphosphine (PPh₃, 1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq), the desired alcohol (1.5 eq), and PPh₃ (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add DIAD or DEAD (1.5 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: N7-Arylation via Buchwald-Hartwig Amination
Materials:
-
This compound
-
Aryl halide or triflate (Ar-X, 1.2 eq)
-
Pd₂(dba)₃ (0.05 eq)
-
Xantphos (0.1 eq)
-
Cesium carbonate (Cs₂CO₃, 2.0 eq)
-
Anhydrous 1,4-Dioxane or Toluene
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the aryl halide or triflate (1.2 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add anhydrous 1,4-dioxane or toluene.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with EtOAc.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Protocol 4: Deprotection of N7-Phenylsulfonyl Group
Materials:
-
N7-Phenylsulfonyl protected pyrrolo[2,3-d]pyrimidine
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Water
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Dissolve the N7-phenylsulfonyl protected compound (1.0 eq) in a mixture of THF and methanol.
-
Add an aqueous solution of NaOH or KOH (e.g., 5M solution, 5-10 eq).
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring the deprotection by TLC or LC-MS.
-
Upon completion, neutralize the reaction mixture with a saturated aqueous NH₄Cl solution.
-
Concentrate the mixture in vacuo to remove the organic solvents.
-
The resulting precipitate can be collected by filtration, washed with water, and dried to yield the deprotected product.[5]
Data Presentation
The following table summarizes typical reaction conditions for the N7-derivatization of this compound. Please note that yields are highly substrate-dependent and the conditions provided are illustrative.
| Reaction Type | Reagents and Conditions | Typical Yield Range | Reference |
| N7-Protection | PhSO₂Cl, NaH, THF, 0 °C to rt | 70-95% | [5] |
| N7-Protection | SEM-Cl, NaH, THF, 0 °C | 65-85% | [8] |
| N7-Alkylation | ROH, PPh₃, DIAD, THF, 0 °C to rt | 40-75% | [8][9] |
| N7-Arylation | Ar-Br, Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 100 °C | 50-80% | [10][11] |
| N7-Deprotection (SO₂Ph) | NaOH, THF/MeOH, rt | 85-98% | [5] |
Conclusion
The strategic derivatization of the N7 position of this compound is a powerful tool in the medicinal chemist's arsenal. By carefully selecting protecting groups and employing robust synthetic methodologies such as the Mitsunobu and Buchwald-Hartwig reactions, a diverse array of novel compounds can be accessed. The protocols and strategies outlined in this application note provide a solid foundation for researchers to explore the chemical space around this important scaffold and accelerate the discovery of new therapeutic agents.
References
- 1. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 | Benchchem [benchchem.com]
- 2. Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. 4-Chloro-6-iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. 4-Chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine 97% | CAS: 876343-09-8 | AChemBlock [achemblock.com]
- 8. researchgate.net [researchgate.net]
- 9. Straightforward N-alkylation of diketopyrrolopyrroles through the Mitsunobu reaction with benzyl, α-branched, and chiral alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines] - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note & Protocols: Regioselective Functionalization of 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine
A Strategic Guide for Medicinal Chemists and Drug Development Professionals
Introduction: The Privileged 7-Deazapurine Scaffold
The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, scaffold is a cornerstone in modern medicinal chemistry. Its structural resemblance to the native purine core allows it to function as a bioisostere, competitively binding to the ATP-binding sites of numerous kinases.[1][2] This has led to its incorporation into a multitude of approved drugs and clinical candidates, most notably Janus kinase (JAK) inhibitors like Tofacitinib, which are critical for treating autoimmune diseases such as rheumatoid arthritis.[3][4]
The synthetic utility of this scaffold is greatly enhanced by the introduction of specific halogen substituents. The 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine intermediate is particularly valuable, offering two distinct and orthogonally reactive sites for functionalization.[5] The ability to selectively modify the C4 and C6 positions allows for the systematic and efficient construction of diverse chemical libraries, which is essential for structure-activity relationship (SAR) studies and the optimization of lead compounds.[6][7] This guide provides a detailed overview of the principles and protocols governing the regioselective functionalization of this critical intermediate.
PART 1: The Principle of Regioselectivity: C6-I vs. C4-Cl
The key to the regioselective functionalization of this compound lies in the differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions.[8]
The generally accepted order of reactivity for aryl halides in the rate-determining oxidative addition step of the catalytic cycle is: I > Br > OTf > Cl .[9]
This hierarchy is a direct consequence of the carbon-halogen bond dissociation energies. The C-I bond is significantly weaker than the C-Cl bond, meaning it can be cleaved more readily by the palladium(0) catalyst. This allows for the selective functionalization of the C6 position under milder conditions, leaving the C4-chloro group intact for subsequent transformations.[8][9] By carefully controlling reaction parameters such as temperature, catalyst, and ligands, chemists can achieve high selectivity for the desired position.
PART 2: Protocols for Selective C6-Position Functionalization
The higher reactivity of the C6-iodo bond enables a range of palladium-catalyzed cross-coupling reactions to be performed with high regioselectivity. The following protocols are foundational for introducing molecular diversity at this position.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and versatile method for forming C-C bonds by coupling the organohalide with a boronic acid or ester.[10][11] It is widely used to introduce aryl, heteroaryl, or vinyl groups.
Causality Behind the Protocol:
-
Catalyst: Pd(PPh₃)₄ is a reliable, commercially available Pd(0) catalyst. Alternatively, a Pd(II) precatalyst like Pd(OAc)₂ can be used with a phosphine ligand; the Pd(II) is reduced in situ to the active Pd(0) species.
-
Base: A base, such as Na₂CO₃ or K₂CO₃, is essential for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[12]
-
Solvent System: A biphasic solvent system, typically an organic solvent (like 1,4-dioxane or DME) and water, is used to dissolve both the organic-soluble substrate and the water-soluble inorganic base.[10]
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Therefore, the reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst degradation.[8]
Detailed Protocol: Selective Suzuki-Miyaura Coupling at C6
-
Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and sodium carbonate (Na₂CO₃) (2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05-0.10 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add degassed solvents, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.
-
Reaction: Heat the mixture with vigorous stirring to 80-90 °C. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the 4-chloro-6-aryl-7H-pyrrolo[2,3-d]pyrimidine product.
Sonogashira Coupling: C-C (Alkynyl) Bond Formation
The Sonogashira coupling is the method of choice for installing terminal alkynes, providing a linear C(sp)-C(sp²) linkage. This reaction is typically co-catalyzed by palladium and a copper(I) salt.[13]
Causality Behind the Protocol:
-
Palladium Catalyst: As with the Suzuki reaction, a Pd(0) species is the active catalyst for the oxidative addition step.[14]
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is a crucial co-catalyst. It reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. This step is generally faster than the direct reaction of the alkyne with the palladium complex.[14]
-
Base: A mild amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used. It serves both as the reaction base to deprotonate the alkyne and often as the solvent.
-
Ligand: Phosphine ligands (e.g., PPh₃) stabilize the palladium center and facilitate the catalytic cycle.
Detailed Protocol: Selective Sonogashira Coupling at C6
-
Reagent Preparation: To an oven-dried flask, add this compound (1.0 equiv), the terminal alkyne (1.1-1.3 equiv), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv), and Copper(I) iodide (CuI) (0.1 equiv).
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere (argon or nitrogen).
-
Solvent and Base Addition: Add anhydrous, degassed solvent such as DMF or THF, followed by the addition of a degassed amine base like triethylamine (TEA) (2.0-3.0 equiv).
-
Reaction: Stir the reaction mixture at room temperature or warm gently (e.g., 40-60 °C) if necessary. Monitor progress by TLC or LC-MS. Reactions are often complete within 1-6 hours.
-
Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent like ethyl acetate. Concentrate the filtrate and purify the crude product by silica gel column chromatography to obtain the 4-chloro-6-alkynyl-7H-pyrrolo[2,3-d]pyrimidine.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling the aryl halide with a primary or secondary amine.[15][16][17] This reaction is critical for installing the amine side chains found in many kinase inhibitors.
Causality Behind the Protocol:
-
Catalyst/Ligand System: This reaction is highly dependent on the choice of a palladium precatalyst and a specialized, bulky electron-rich phosphine ligand. Ligands like XPhos, SPhos, or BINAP are crucial for promoting the reductive elimination step, which is often the rate-limiting step, to form the C-N bond.[15][18]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are commonly used to deprotonate the amine, forming the active amide nucleophile in the catalytic cycle.[16]
-
Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are necessary to prevent quenching of the strong base and to maintain catalyst activity.
Detailed Protocol: Selective Buchwald-Hartwig Amination at C6
-
Reagent Preparation: In a glovebox or under a strict inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), the phosphine ligand (e.g., XPhos, 0.08 equiv), and the base (e.g., sodium tert-butoxide, 1.4 equiv) to a dry Schlenk tube.
-
Substrate Addition: Add the this compound (1.0 equiv).
-
Solvent and Amine Addition: Add anhydrous, degassed toluene (or dioxane), followed by the amine (1.2 equiv).
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C. Monitor the reaction by LC-MS until the starting material is consumed.
-
Work-up and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and quench carefully with water. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by silica gel chromatography to afford the 4-chloro-6-amino-7H-pyrrolo[2,3-d]pyrimidine product.
PART 3: Sequential Functionalization Strategy: C6 then C4
The true synthetic power of the 4-chloro-6-iodo scaffold is realized in sequential functionalization. After selectively reacting the C6-iodo position, the less reactive C4-chloro position can be functionalized under more forcing conditions (e.g., higher temperatures, stronger bases, or more active catalyst systems). This allows for the controlled, stepwise construction of highly complex, di-substituted 7-deazapurines.
Workflow for Sequential Di-functionalization
Caption: Sequential functionalization workflow.
Protocol Considerations for C4-Functionalization:
-
Nucleophilic Aromatic Substitution (SNAr): The C4-chloro position is susceptible to SNAr with amine nucleophiles, often requiring elevated temperatures (e.g., >120 °C) and sometimes a base like DBU or K₂CO₃. This is a common strategy in the synthesis of compounds like Tofacitinib.[3]
-
Suzuki Coupling: To achieve Suzuki coupling at the C4-chloro position, more active catalyst systems are generally required. This may involve using palladium precatalysts with highly active, sterically hindered biarylphosphine ligands and higher reaction temperatures compared to the C6-iodo coupling.
PART 4: Data Summary & Comparison
The choice of reaction is dictated by the desired bond construction. The following table summarizes the key aspects of the primary regioselective transformations at the C6 position.
| Reaction | Bond Formed | Key Reagents | Typical Conditions | Selectivity Principle |
| Suzuki-Miyaura | C(sp²) - C(sp²) | Boronic Acid, Pd Catalyst, Base | 80-90 °C, Dioxane/H₂O | C-I oxidative addition is faster than C-Cl.[9] |
| Sonogashira | C(sp²) - C(sp) | Terminal Alkyne, Pd/CuI, Amine Base | 25-60 °C, THF or DMF | High reactivity of C-I bond with Pd(0)/Cu(I) system. |
| Buchwald-Hartwig | C(sp²) - N | Amine, Pd Catalyst/Ligand, Strong Base | 80-110 °C, Toluene | Ligand-accelerated C-N reductive elimination. |
Conclusion
The this compound is a masterful synthetic intermediate that provides chemists with precise control over the introduction of molecular complexity. By leveraging the inherent reactivity difference between the C-I and C-Cl bonds, a predictable and regioselective functionalization strategy can be implemented. The protocols outlined herein for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions at the C6-position, followed by subsequent modification at the C4-position, represent a powerful and validated workflow for the efficient discovery and development of novel 7-deazapurine-based therapeutics.
References
- 1. atlanchimpharma.com [atlanchimpharma.com]
- 2. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 | Benchchem [benchchem.com]
- 3. research.unl.pt [research.unl.pt]
- 4. Synthesis of Tofacitinib [cjph.com.cn]
- 5. 4-Chloro-6-iodo-7H-pyrrolo(2,3-d)pyrimidine | C6H3ClIN3 | CID 45789732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers [mdpi.com]
- 7. Discovery of Potent and Selective Pyrrolo[2,3- d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. fishersci.se [fishersci.se]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. mdpi.com [mdpi.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. m.youtube.com [m.youtube.com]
Application Notes & Protocols: A Guide to the Scale-Up Synthesis of 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine Intermediates
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the multi-gram scale-up synthesis of 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine, a pivotal intermediate in the development of targeted kinase inhibitors such as Tofacitinib and Ruxolitinib.[1][2] The synthetic strategy is presented in two main parts: the initial chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-one to yield 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, followed by a regioselective iodination. This guide is designed for researchers, chemists, and drug development professionals, offering detailed, field-proven protocols. It emphasizes the rationale behind procedural choices, critical process parameters for scalability, in-process controls, and robust safety measures to ensure a reliable, safe, and reproducible synthesis.
Synthetic Strategy and Rationale
The synthesis of this compound is a two-step process starting from the commercially available 7H-pyrrolo[2,3-d]pyrimidin-4-one. The overall pathway involves a chlorination reaction followed by an electrophilic iodination.
Step 1: Chlorination. The first intermediate, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, is synthesized via chlorination of the 4-oxo position on the pyrimidine ring. This transformation is crucial as it converts the hydroxyl group (in the enol tautomer) into a good leaving group (chloride), activating the position for subsequent nucleophilic substitutions in downstream applications.
Step 2: Iodination. The second step introduces an iodine atom at the C6 position of the pyrrole ring. The pyrrole ring is electron-rich and susceptible to electrophilic aromatic substitution.[3] The introduction of iodine at this specific position provides a reactive handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the diversification of the core structure.[4]
Caption: High-level overview of the two-step synthetic sequence.
Part 1: Scale-Up Synthesis of Intermediate 1: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
Mechanistic Insight and Procedural Rationale
The conversion of 7H-pyrrolo[2,3-d]pyrimidin-4-one to its 4-chloro derivative is typically achieved using phosphorus oxychloride (POCl₃), a powerful dehydrating and chlorinating agent. The reaction can be sluggish and require harsh conditions (e.g., neat POCl₃ at reflux).[5] For a scalable and more controlled process, the addition of a high-boiling inert solvent like toluene and a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) is highly recommended.[6][7]
Causality of Reagent Choice:
-
POCl₃: Serves as both the chlorine source and a dehydrating agent to drive the reaction forward.
-
Toluene: Acts as a solvent to create a manageable slurry, improve heat transfer, and allow for a more controlled reaction temperature compared to neat conditions.
-
DIPEA: Functions as an acid scavenger, neutralizing the HCl generated during the reaction. This prevents potential side reactions and can accelerate the rate of chlorination.[5]
A critical aspect of this synthesis is the work-up procedure. The 4-chloro product is susceptible to hydrolysis, readily converting back to the starting material in the presence of water, especially under acidic conditions.[5] Therefore, quenching the reaction by slowly adding the mixture to ice, followed by careful neutralization with a weak base like sodium bicarbonate, is paramount to preserving the product and achieving high yields.
Data Presentation: Reagent Stoichiometry and Conditions
| Reagent | Molar Mass ( g/mol ) | Equivalents | Molarity/Density | Quantity (for 10g Scale) | Role |
| 7H-pyrrolo[2,3-d]pyrimidin-4-one | 135.12 | 1.0 | - | 10.0 g (74.0 mmol) | Starting Material |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 3.0 | 1.645 g/mL | 20.6 mL (222 mmol) | Chlorinating Agent |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 1.5 | 0.742 g/mL | 19.3 mL (111 mmol) | Base/Acid Scavenger |
| Toluene | - | - | - | 100 mL (10 vol) | Solvent |
| Crushed Ice | - | - | - | ~400 g | Quenching Agent |
| Sat. NaHCO₃ Solution | - | - | - | As needed for pH 7-8 | Neutralizing Agent |
| Dichloromethane (DCM) | - | - | - | 3 x 150 mL | Extraction Solvent |
Detailed Experimental Protocol: Chlorination
Equipment: 500 mL three-neck round-bottom flask, reflux condenser, magnetic stirrer, thermometer, dropping funnel, and nitrogen inlet.
-
Reaction Setup: Under a nitrogen atmosphere, charge the flask with 7H-pyrrolo[2,3-d]pyrimidin-4-one (10.0 g, 74.0 mmol) and toluene (100 mL). Stir to form a slurry.
-
Reagent Addition: Add phosphorus oxychloride (20.6 mL, 222 mmol). Cool the mixture to 0-5 °C using an ice-water bath.
-
Base Addition: Slowly add DIPEA (19.3 mL, 111 mmol) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and warm the reaction mixture to 50 °C. Maintain this temperature and stir for 4-6 hours.
-
In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until consumption of the starting material is complete.
-
Work-up - Quenching: Cool the reaction mixture to room temperature. In a separate large beaker (2 L), prepare ~400 g of crushed ice. With vigorous stirring, slowly and carefully pour the reaction mixture onto the crushed ice. Caution: This is an exothermic process.
-
Work-up - Neutralization: Slowly add saturated sodium bicarbonate (NaHCO₃) solution to the quenched mixture until the pH reaches 7-8. A solid precipitate of the product should form.
-
Isolation: Filter the solid product using a Büchner funnel. Wash the filter cake thoroughly with cold water (3 x 50 mL).
-
Drying: Dry the isolated solid under vacuum at 50-60 °C to a constant weight.
-
Expected Outcome: A light brown to brown crystalline powder. Typical yield: 80-90%. Purity (by HPLC): >99%.[6][7]
Part 2: Scale-Up Synthesis of Final Product: this compound
Mechanistic Insight and Procedural Rationale
The iodination of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is an electrophilic aromatic substitution. The pyrrole ring is an electron-rich heterocycle, making it reactive towards electrophiles. N-Iodosuccinimide (NIS) is the reagent of choice for this transformation on a large scale due to its solid nature, ease of handling, and high reactivity under mild conditions.[3]
Causality of Reagent Choice:
-
N-Iodosuccinimide (NIS): Acts as an electrophilic iodine source ("I⁺"). The reaction is driven by the formation of the stable succinimide byproduct.
-
Anhydrous Dimethylformamide (DMF): A polar aprotic solvent is required to dissolve the starting material and facilitate the ionic mechanism of the reaction. It is critical to use an anhydrous grade to prevent any potential hydrolysis of the starting material.[3]
The reaction is typically clean and proceeds smoothly at room temperature. The primary challenge on a larger scale is the purification. The byproduct, succinimide, is soluble in water, which can be leveraged during work-up. However, the most effective purification is often achieved by concentrating the reaction mixture and then purifying the resulting residue by recrystallization or slurrying in a suitable solvent like acetonitrile.[8][9]
Data Presentation: Reagent Stoichiometry and Conditions
| Reagent | Molar Mass ( g/mol ) | Equivalents | Molarity/Density | Quantity (for 10g Scale) | Role |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 153.56 | 1.0 | - | 10.0 g (65.1 mmol) | Starting Material |
| N-Iodosuccinimide (NIS) | 224.98 | 1.1 | - | 16.1 g (71.6 mmol) | Iodinating Agent |
| Anhydrous DMF | - | - | - | 200 mL (20 vol) | Solvent |
| Ethyl Acetate (EtOAc) | - | - | - | As needed | Chromatography Eluent |
| Hexane | - | - | - | As needed | Chromatography Eluent |
| Acetonitrile | - | - | - | As needed | Recrystallization/Slurry |
Detailed Experimental Protocol: Iodination
Equipment: 500 mL round-bottom flask, magnetic stirrer, nitrogen inlet.
-
Reaction Setup: To a dry flask under a nitrogen atmosphere, add 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (10.0 g, 65.1 mmol) and anhydrous DMF (200 mL). Stir until all solids are dissolved.
-
Reagent Addition: Add N-Iodosuccinimide (16.1 g, 71.6 mmol) to the solution in one portion. Protect the reaction from light by wrapping the flask in aluminum foil.
-
Reaction: Vigorously stir the resulting mixture at room temperature for 2-3 hours.
-
In-Process Control (IPC): Monitor the reaction by TLC or HPLC to confirm the complete consumption of the starting material.
-
Work-up - Solvent Removal: Once the reaction is complete, remove the DMF under reduced pressure (high vacuum) at a bath temperature of 50-60 °C.
-
Purification Option A (Chromatography): Purify the resulting crude residue by silica gel column chromatography, eluting with a hexane:EtOAc gradient (e.g., starting from 4:1 to 1:1).[3] This method is suitable for smaller scales or when very high purity is required.
-
Purification Option B (Slurry/Recrystallization): For larger scales, add boiling acetonitrile (~10 mL per gram of crude material) to the residue. Stir vigorously while allowing it to cool to room temperature. The product will precipitate as a clean solid.[8][9]
-
Isolation: Collect the purified solid by filtration, wash with a small amount of cold acetonitrile, and then with water to remove any remaining succinimide.
-
Drying: Dry the product under vacuum at 50-60 °C to a constant weight.
-
Characterization & Expected Outcome: A white to off-white solid. Typical yield: 75-85%. Purity (by HPLC): >98%. ¹H NMR data should be consistent with literature values.[8]
Safety Considerations
All operations should be performed in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
| Reagent | Hazards | Handling Precautions |
| Phosphorus Oxychloride (POCl₃) | Highly corrosive, toxic, lachrymator, reacts violently with water.[5] | Handle only in a chemical fume hood. Avoid contact with skin and eyes. Quench excess reagent slowly and carefully. Have a neutralizing agent (sodium bicarbonate) readily available. |
| N-Iodosuccinimide (NIS) | Harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation.[10][11][12] | Avoid breathing dust. Wear protective gloves and eye protection.[13] Store in a tightly closed container, protected from light and moisture.[11] |
| DMF | Reproductive toxin, skin irritant. | Avoid skin contact and inhalation. Use in a well-ventilated area. |
| DIPEA | Flammable, corrosive, causes severe skin burns and eye damage. | Handle with care, avoiding contact with skin and eyes. Keep away from ignition sources. |
Laboratory Workflow and Troubleshooting
Caption: Step-by-step experimental workflow from chlorination to final product QC.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low yield in Step 1 (Chlorination) | 1. Incomplete reaction. 2. Product hydrolysis during work-up. | 1. Extend reaction time or slightly increase temperature. Confirm starting material consumption by IPC. 2. Ensure slow, controlled quenching on ice. Neutralize with a weak base (NaHCO₃) to pH 7-8; avoid overshooting to strongly basic conditions.[5] |
| Dark, tarry material forms in Step 1 | Reaction temperature was too high, leading to decomposition. | Maintain strict temperature control during DIPEA addition and reaction. Ensure efficient stirring. |
| Low yield in Step 2 (Iodination) | 1. Incomplete reaction. 2. Moisture in the reaction leading to hydrolysis of starting material. | 1. Allow reaction to stir longer. Ensure NIS is fully dissolved. 2. Use high-quality anhydrous DMF. Dry glassware thoroughly before use. Run the reaction under an inert atmosphere. |
| Product difficult to purify | Succinimide byproduct co-precipitates with the product. | After filtration, wash the crude product thoroughly with water to dissolve and remove succinimide before the final organic solvent wash and drying. |
References
- 1. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 [chemicalbook.com]
- 2. CN110386936B - Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google Patents [patents.google.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 7. patents.justia.com [patents.justia.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. This compound | 876343-10-1 [chemicalbook.com]
- 10. leap.epa.ie [leap.epa.ie]
- 11. fishersci.com [fishersci.com]
- 12. echemi.com [echemi.com]
- 13. synquestlabs.com [synquestlabs.com]
Application Notes & Protocols for 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine in Medicinal Chemistry
Introduction: The Strategic Value of a Dihalogenated Pyrrolopyrimidine Scaffold
4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine is a highly functionalized heterocyclic compound that has emerged as a cornerstone intermediate in modern medicinal chemistry. Its core structure, a 7-deazapurine analog, mimics the natural purine bases, allowing it to serve as a privileged scaffold for targeting ATP-binding sites in various enzymes, particularly kinases.[1] The strategic placement of two distinct halogen atoms—a chlorine at the 4-position and a more reactive iodine at the 6-position—provides medicinal chemists with an exceptional tool for sequential and regioselective diversification.[2] This differential reactivity is the key to its utility, enabling the controlled introduction of various substituents to explore the chemical space around the core, which is fundamental in structure-activity relationship (SAR) studies for drug discovery.[2][3] This guide provides an in-depth look at the applications of this versatile building block, with a focus on field-proven protocols for its use in synthesizing complex molecules, particularly kinase inhibitors.[4][5]
Physicochemical Properties and Characterization
A thorough understanding of the physical and chemical properties of a starting material is critical for successful and reproducible synthetic outcomes. This compound is typically a white to off-white solid.[6][7]
| Property | Value | Reference |
| CAS Number | 876343-10-1 | [6][8] |
| Molecular Formula | C₆H₃ClIN₃ | [6][8] |
| Molecular Weight | 279.47 g/mol | [6][8] |
| Appearance | White solid | [6][7] |
| Melting Point | 219-220 °C (decomposition) | [6][7] |
| ¹H NMR (400 MHz, DMSO-d₆) | δ: 12.57 (s, 1H), 8.51 (s, 1H), 6.88 (s, 1H) | [6][7] |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ: 153.8, 150.3, 148.3, 118.6, 108.2, 84.8 | [6] |
| Canonical SMILES | C1=C(NC2=C1C(=NC=N2)Cl)I | [8] |
Synthesis of the Core Intermediate
The title compound is commonly prepared from a protected precursor, 4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine. The synthesis involves two key steps: iodination followed by deprotection of the pyrrole nitrogen.
Caption: General synthesis of the title compound.
Protocol: Synthesis from a Phenylsulfonyl-Protected Precursor
This protocol is adapted from established literature procedures.[6][7]
-
Iodination: To a solution of 4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in a suitable solvent such as DMF, add N-iodosuccinimide (NIS, 1.1 eq) at 0 °C.[9] Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-chloro-6-iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine.[10][11]
-
Deprotection: Dissolve the crude intermediate in a mixture of tetrahydrofuran (THF) and methanol. Add an aqueous solution of sodium hydroxide (e.g., 5 M NaOH) and stir at room temperature for 1-2 hours.[6]
-
Isolation: Neutralize the reaction mixture by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[6] Concentrate the mixture to remove the organic solvents. The resulting precipitate is collected by filtration, washed with water, and then triturated with boiling acetonitrile to afford the pure this compound as a white solid.[6][7]
Core Applications & Synthetic Protocols in Medicinal Chemistry
The primary utility of this compound lies in its capacity for selective, palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive towards oxidative addition to a Pd(0) center than the carbon-chlorine bond. This reactivity difference (C-I > C-Br > C-Cl) is the cornerstone of its application, allowing for selective functionalization at the C6 position while leaving the C4 chloro-substituent intact for subsequent transformations.[2][3]
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling the C6-iodo position with an aryl or heteroaryl boronic acid. This is frequently used to introduce bulky aromatic groups that can interact with specific pockets in a target protein.[12][13]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.1–1.5 eq), and a base such as K₂CO₃ or K₃PO₄ (2.0–3.0 eq).[2]
-
Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (2–5 mol %) or a more modern catalyst system like Pd₂(dba)₃ with a ligand such as XPhos.[2][12]
-
Solvent and Reaction: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water.[2][13] Heat the reaction mixture to 80–110 °C and stir for 2–24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: Upon completion, cool the mixture to room temperature. Dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the 6-aryl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivative.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the C6-iodo position and a terminal alkyne.[14] This reaction is invaluable for introducing linear, rigid alkynyl linkers, which can be used to probe deep active site pockets or as handles for further chemistry, such as click reactions or cyclizations.[15][16]
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol %), and a copper(I) co-catalyst like CuI (1-5 mol %).[14][17]
-
Reagent Addition: Add a suitable solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine), which also acts as a solvent. Finally, add the terminal alkyne (1.1–1.5 eq).
-
Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 65 °C. The mild conditions are a key advantage of the copper co-catalyzed Sonogashira reaction.[14]
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Once complete, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with the reaction solvent. Concentrate the filtrate and purify the residue by column chromatography to isolate the 6-alkynyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine product.
Buchwald-Hartwig Amination: C-N Bond Formation
After functionalizing the C6 position, the remaining C4-chloro substituent becomes the target for subsequent reactions. The Buchwald-Hartwig amination is the premier method for coupling an amine to this position, forming a crucial C-N bond found in numerous kinase inhibitors, including the JAK inhibitor Tofacitinib.[1][18][19]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
-
Prerequisite: This protocol assumes the starting material is a 6-substituted-4-chloro-7H-pyrrolo[2,3-d]pyrimidine, obtained from one of the preceding reactions.
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the 6-substituted-4-chloro-pyrrolopyrimidine (1.0 eq), the desired primary or secondary amine (1.1–2.0 eq), and a strong, non-nucleophilic base, typically sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃).[3][20]
-
Catalyst System: Add a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a sterically hindered phosphine ligand (e.g., BINAP, XPhos, or RuPhos). Using pre-formed catalysts can also be highly effective.[19]
-
Solvent and Reaction: Add a dry, degassed aprotic solvent such as toluene, dioxane, or THF. Heat the mixture, typically between 80-110 °C, until the starting material is consumed as monitored by LC-MS.
-
Work-up and Purification: Cool the reaction, dilute with an organic solvent, and wash with water or a saturated aqueous NH₄Cl solution. Dry the organic phase, concentrate, and purify the crude product via column chromatography or recrystallization to obtain the final 4-amino-6-substituted-7H-pyrrolo[2,3-d]pyrimidine.
Safety and Handling
As with any halogenated organic compound, proper safety precautions must be observed.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[21][22]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[21][23] Avoid contact with skin and eyes.[22]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[24]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water.[22][24]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[22][24]
-
Ingestion: If swallowed, rinse mouth and seek immediate medical attention.[23]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[22]
-
References
- 1. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. This compound | 876343-10-1 [chemicalbook.com]
- 8. 4-Chloro-6-iodo-7H-pyrrolo(2,3-d)pyrimidine | C6H3ClIN3 | CID 45789732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Chloro-5-iodo-7H-pyrrol[2,3-d]pyrimidine | 123148-78-7 [chemicalbook.com]
- 10. 4-Chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine 97% | CAS: 876343-09-8 | AChemBlock [achemblock.com]
- 11. 4-Chloro-6-iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. research.unl.pt [research.unl.pt]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 21. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 22. fishersci.com [fishersci.com]
- 23. file.medchemexpress.com [file.medchemexpress.com]
- 24. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine
Welcome to the technical support center for the synthesis of 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this critical pharmaceutical intermediate. The synthesis, while established, presents several challenges that can lead to suboptimal outcomes. This document provides in-depth, experience-driven solutions in a direct question-and-answer format.
Part 1: Troubleshooting the Iodination Reaction
The core of the synthesis is the regioselective iodination of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core. Low yields at this stage are the most frequent challenge.
FAQ 1: My iodination reaction is giving a low yield of the desired 6-iodo product. What are the primary causes?
Answer: Low yield in the direct iodination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a common problem stemming from several factors:
-
Poor Regioselectivity: The pyrrole ring has two potential sites for electrophilic substitution (C5 and C6). Direct iodination can lead to a mixture of the desired 6-iodo isomer and the undesired 5-iodo isomer, complicating purification and reducing the yield of the target molecule.[1][2]
-
Di-iodination: Using an excess of the iodinating agent or prolonged reaction times can lead to the formation of a 5,6-di-iodo byproduct.
-
Starting Material Quality: The purity of the starting 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is paramount. Impurities from its synthesis can interfere with the iodination step.
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and iodinating agent are critical for maximizing yield and selectivity. N-Iodosuccinimide (NIS) is a commonly used reagent for this transformation.[3]
Troubleshooting Workflow: Low Iodination Yield
To systematically address low yield, follow this troubleshooting decision tree.
References
Technical Support Center: Synthesis of 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine
Welcome to the technical support guide for the synthesis of 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine. This molecule is a critical building block in the development of kinase inhibitors and other advanced pharmaceutical agents.[1][2] Achieving high purity and yield is paramount, and controlling byproduct formation is the most significant challenge in its synthesis.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols designed to address common issues encountered during the iodination of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. We will delve into the causality of byproduct formation and provide field-proven strategies for their mitigation and removal.
FAQ 1: What are the primary byproducts I should expect during the synthesis of this compound?
The synthesis typically involves the electrophilic iodination of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine using an iodinating agent like N-Iodosuccinimide (NIS).[3] The electron-rich nature of the pyrrole ring makes it susceptible to several side reactions.[3] The most common impurities are summarized below.
Table 1: Common Byproducts and Impurities
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Common Cause |
| Starting Material (Unreacted) | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | C₆H₄ClN₃ | 153.57 | Incomplete reaction |
| Regioisomeric Byproduct | 4-Chloro-5 -iodo-7H-pyrrolo[2,3-d]pyrimidine | C₆H₃ClIN₃ | 279.47 | Non-selective iodination |
| Over-iodination Byproduct | 4-Chloro-5,6 -diiodo-7H-pyrrolo[2,3-d]pyrimidine | C₆H₂ClI₂N₃ | 405.38 | Excess iodinating agent |
| Reagent Byproduct | Succinimide | C₄H₅NO₂ | 99.09 | Stoichiometric byproduct of NIS |
Below is a diagram illustrating the formation of these key species from the starting material.
Caption: Byproduct formation pathways in the iodination reaction.
FAQ 2: My reaction is incomplete, leaving significant unreacted starting material. What are the likely causes and solutions?
Incomplete conversion is a common issue that directly impacts yield. It almost always points to a problem with the iodinating agent or reaction conditions.
Causality Analysis:
-
Reagent Potency: N-Iodosuccinimide (NIS) can degrade upon storage, especially if exposed to light or moisture, leading to reduced reactivity.[4]
-
Stoichiometry: Using a precise 1.0 equivalent of NIS can sometimes be insufficient to drive the reaction to completion, especially if minor degradation has occurred or if there are competitive, non-productive side reactions.
-
Reaction Time/Temperature: The reaction may not have reached equilibrium or may be proceeding too slowly at the chosen temperature.
Troubleshooting Protocol:
-
Verify Reagent Quality: Use freshly opened or properly stored NIS. If in doubt, perform a small-scale test reaction against a standard of known quality.
-
Adjust Stoichiometry: Increase the equivalents of NIS slightly to 1.1-1.2 equivalents. This can help overcome minor losses in reagent potency and drive the reaction forward. Monitor closely to avoid over-iodination.
-
Optimize Reaction Conditions:
-
The reaction is typically run in an anhydrous polar aprotic solvent like DMF at room temperature for 2-4 hours.[3]
-
If conversion stalls, consider extending the reaction time. Use TLC or LC-MS to monitor the consumption of the starting material.
-
Gentle heating (e.g., to 40-50°C) can increase the reaction rate but may also increase the formation of the di-iodinated byproduct. This should be a last resort.
-
Caption: Troubleshooting workflow for low yield or incomplete conversion.
FAQ 3: I'm observing both the 5-iodo and 6-iodo regioisomers. How can I improve selectivity for the desired C6-iodinated product?
This is a fundamental challenge of electrophilic substitution on the pyrrolo[2,3-d]pyrimidine core. Without modification, iodination can occur at both the C5 and C6 positions.
Causality Analysis: The regioselectivity is governed by the electronic and steric environment of the pyrrole ring. Direct iodination of the unprotected 7H-pyrrolo[2,3-d]pyrimidine often yields a mixture of isomers. The most robust and widely accepted solution is to install a protecting group on the N7 position of the pyrrole ring. A bulky group like a phenylsulfonyl (tosyl) group sterically hinders attack at the C5 position, thereby directing the incoming electrophile (iodine) almost exclusively to the C6 position.
Recommended Protocol for Regioselective Synthesis:
This two-step procedure involves protection, followed by iodination and deprotection.
Step 1: N7-Protection
-
Objective: Synthesize 4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine.
-
Procedure: A mixture of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a suitable base (e.g., potassium carbonate), and a phase-transfer catalyst (e.g., tetrabutylammonium chloride) in a solvent system like dichloromethane/water is treated with tosyl chloride at room temperature until the reaction is complete.[5]
Step 2: Regioselective Iodination & Deprotection
-
Objective: Iodinate the protected intermediate and subsequently remove the protecting group.
-
Procedure:
-
The N7-protected substrate is subjected to an iodination reaction, for example, using NIS in DMF.[6] This yields 4-chloro-6-iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine.
-
The resulting protected and iodinated compound is then treated with a base, such as 5M NaOH in a THF/methanol mixture, to cleave the phenylsulfonyl group.[6][7]
-
Workup with saturated aqueous NH₄Cl solution followed by filtration and purification (e.g., grinding with boiling acetonitrile) yields the final, pure this compound.[6][7]
-
FAQ 4: How can I prevent the formation of the 4-Chloro-5,6-diiodo byproduct?
The formation of the di-iodinated species is a classic example of over-reaction.
Causality Analysis: The mono-iodinated product is still an electron-rich heterocycle and can undergo a second iodination if sufficient iodinating reagent and time are provided. This is especially prevalent when using a significant excess of NIS or running the reaction for an extended period after the starting material has been consumed.
Mitigation Strategies:
-
Control Stoichiometry: This is the most critical factor. Use the minimum effective amount of NIS, typically between 1.05 and 1.1 equivalents. Avoid large excesses.
-
Controlled Reagent Addition: Instead of adding all the NIS at once, add it portion-wise over 30-60 minutes. This keeps the instantaneous concentration of the iodinating agent low, favoring mono-iodination.
-
Close Reaction Monitoring: Use TLC or rapid LC-MS analysis to track the reaction progress. Aim to quench the reaction as soon as the starting material is fully consumed.
-
Temperature Control: Run the reaction at room temperature or below (0°C to RT).[8] Elevated temperatures that might be used to push a sluggish reaction will invariably lead to an increase in di-iodination.
Caption: Troubleshooting workflow for minimizing di-iodination.
FAQ 5: What is the most effective method for purifying the final product?
Purification is essential to remove unreacted starting material, isomeric byproducts, and residual reagents.
Purification Protocol:
-
Aqueous Workup: After quenching the reaction, a standard aqueous workup is crucial. Washing the organic phase with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) will neutralize any remaining active iodine species.[8] Subsequent washes with water or brine will help remove the highly water-soluble succinimide byproduct.
-
Crystallization/Precipitation: The crude product is often a solid.
-
Trituration/Grinding: A highly effective method reported in the literature is to grind or triturate the crude solid with boiling acetonitrile.[6][7] The desired product has limited solubility and precipitates as a pure solid upon cooling, while more soluble impurities remain in the solvent.
-
Recrystallization: If further purification is needed, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) can be employed.[9]
-
-
Silica Gel Chromatography: If isomeric purity is a major issue and cannot be resolved by crystallization, column chromatography is the final option. A gradient of ethyl acetate in hexanes is a common eluent system for separating the non-polar di-iodinated product, the desired product, and the more polar starting material.[3]
References
- 1. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 [chemicalbook.com]
- 2. CN110386936B - Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google Patents [patents.google.com]
- 3. Page loading... [wap.guidechem.com]
- 4. N-Iodosuccinimide: Synthesis and applications_Chemicalbook [chemicalbook.com]
- 5. patents.justia.com [patents.justia.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. This compound | 876343-10-1 [chemicalbook.com]
- 8. 4-Chloro-5-iodo-7H-pyrrol[2,3-d]pyrimidine | 123148-78-7 [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Yield in Buchwald-Hartwig Amination of 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for the Buchwald-Hartwig amination of 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine. This resource is designed to provide in-depth, experience-driven insights and actionable troubleshooting advice to help you navigate the complexities of this specific transformation. As Senior Application Scientists, we understand that this reaction, while powerful, can be sensitive to a multitude of variables. This guide is structured to address common challenges in a direct question-and-answer format, explaining the "why" behind each recommendation to empower your experimental design.
Introduction: The Challenge of Selectivity and Reactivity
The this compound scaffold is a critical building block in medicinal chemistry, notably in the synthesis of kinase inhibitors.[1] The Buchwald-Hartwig amination is a premier method for introducing nitrogen-based substituents, but the di-halogenated nature of this substrate presents a unique challenge: achieving selective C-N bond formation at the desired position while contending with the disparate reactivity of the C-Cl and C-I bonds. Generally, the order of reactivity for aryl halides in oxidative addition is I > Br > OTf > Cl.[2][3] This inherent difference is the primary consideration for achieving high yields and selectivity. Low yields can often be traced to issues with catalyst activity, substrate stability, or suboptimal reaction conditions that fail to account for the substrate's specific electronic and steric properties.
Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common issues encountered during the Buchwald-Hartwig amination of this compound.
Q1: My reaction is giving a low yield of the desired C-6 aminated product. What are the most likely causes?
Low yield is a multifaceted problem. The primary culprits often involve:
-
Poor Catalyst Performance: The chosen palladium catalyst and ligand combination may not be optimal for this specific substrate.
-
Suboptimal Base Selection: The base is not merely a proton scavenger; it plays a crucial role in the catalytic cycle.[4][5] An inappropriate base can lead to slow reaction rates or decomposition of the starting material.
-
Solvent Issues: Poor solubility of reagents, especially the inorganic base, can severely hamper the reaction.[6] Additionally, certain solvents can inhibit the catalyst.[2][6]
-
Reaction Temperature and Time: The conditions may not be energetic enough to overcome the activation barrier, or prolonged heating could be causing product or catalyst degradation.
-
Incomplete Inert Atmosphere: Palladium catalysts, particularly the Pd(0) active species, are sensitive to oxygen.[7]
Q2: I'm observing a mixture of products, including amination at the C-4 position and/or di-amination. How can I improve selectivity for the C-6 position?
Achieving selectivity hinges on exploiting the higher reactivity of the C-I bond over the C-Cl bond.
-
Lower the Reaction Temperature: Start at a lower temperature (e.g., 50-70 °C) to favor the kinetically preferred oxidative addition at the more reactive C-I bond. Aryl chlorides often require higher temperatures for efficient oxidative addition.[6]
-
Choose a Less Reactive Catalyst System: While highly active catalysts are often desired, a slightly less reactive system might provide better selectivity. Experiment with different generations of Buchwald-Hartwig pre-catalysts and ligands.
-
Control Stoichiometry: Use the amine as the limiting reagent (e.g., 1.0-1.1 equivalents) to minimize the chance of a second amination event occurring after the first has taken place.
Q3: My starting material seems to be decomposing. What's causing this and how can I prevent it?
The pyrrolo[2,3-d]pyrimidine core can be sensitive, particularly to strong bases.
-
Switch to a Weaker Base: Strong alkoxide bases like sodium tert-butoxide (NaOtBu) can sometimes lead to decomposition of sensitive heterocyclic substrates.[2][6] Consider using weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[2][6] These bases often require slightly higher temperatures but can preserve the integrity of your molecule.
-
Protect the Pyrrole N-H: The acidic proton on the pyrrole nitrogen can complicate the reaction. It can be deprotonated by the base or interact with the palladium catalyst.[8] Protecting the nitrogen with a suitable group, such as a phenylsulfonyl (SO₂Ph) or Boc group, can prevent these side reactions and improve stability.[9][10][11]
-
Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent prolonged exposure to harsh conditions.
Q4: The reaction is stalled and not going to completion. How can I drive it forward?
A stalled reaction indicates an issue with the catalytic turnover.
-
Re-evaluate Your Ligand: The choice of phosphine ligand is critical.[7] For electron-deficient heterocycles like this, bulky, electron-rich biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos are often necessary to promote both the oxidative addition and the reductive elimination steps.[12]
-
Consider a Pre-catalyst: Using a well-defined palladium pre-catalyst (e.g., G2, G3, or G4 pre-catalysts) can lead to more consistent formation of the active Pd(0) species compared to generating it in situ from sources like Pd(OAc)₂.[2][13]
-
Check Solvent and Base Solubility: As mentioned, poor solubility is a common reason for failed reactions.[6] If using an inorganic base in a non-polar solvent like toluene, ensure vigorous stirring. Sometimes switching to a more polar aprotic solvent like 1,4-dioxane or THF can improve solubility and, consequently, the reaction rate.[2][6]
-
Increase Temperature: If selectivity is not an issue and you have ruled out decomposition, a moderate increase in temperature (e.g., to 80-110 °C) may be required to facilitate the catalytic cycle.[8]
Q5: I'm seeing a significant amount of dehalogenated (hydrodehalogenation) byproduct. What causes this and how can I minimize it?
Hydrodehalogenation, the replacement of a halide with a hydrogen atom, is a common side reaction. It can arise from β-hydride elimination if the amine has β-hydrogens, or from other decomposition pathways of the palladium intermediates.[14][15]
-
Ensure Anhydrous Conditions: Water can be a proton source for this side reaction. Ensure all reagents and the solvent are scrupulously dry.
-
Optimize the Base: The choice of base can influence the rate of dehalogenation. Sometimes switching from an alkoxide to a carbonate or phosphate base can mitigate this issue.
-
Ligand Choice: Certain ligands are more prone to promoting pathways that lead to dehalogenation. Screening different ligands can be an effective strategy.
Visualizing the Process: Troubleshooting Workflow
To aid in your experimental design, the following diagram outlines a logical workflow for troubleshooting low yields in this specific Buchwald-Hartwig amination.
Recommended Starting Protocol & Optimization Parameters
This protocol provides a robust starting point. Remember that optimization is key, and the ideal conditions will depend on the specific amine used.[16]
Materials:
-
This compound
-
Amine (1.1 equiv)
-
Palladium Pre-catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol% if not using a pre-catalyst)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene, 0.1 M concentration)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the palladium pre-catalyst, and the base.
-
Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Under the inert atmosphere, add the degassed solvent, followed by the amine.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (start with 70-80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Table 1: Key Parameter Optimization Guide
| Parameter | Starting Point | Optimization Strategy & Rationale |
| Catalyst System | XPhos Pd G3 (2 mol%) | For challenging substrates, try other bulky biarylphosphine ligands like RuPhos or BrettPhos. Pre-catalysts ensure reliable activation.[2] |
| Base | Cs₂CO₃ (2.0 equiv) | If the reaction is slow, consider a stronger base like K₃PO₄ or NaOtBu, but monitor for decomposition.[6] The physical form of the base (particle size) can impact reactivity.[2] |
| Solvent | 1,4-Dioxane or Toluene | Toluene is a common choice.[6] Dioxane or THF can improve the solubility of some reagents.[2] Ensure the solvent is anhydrous and degassed. |
| Temperature | 70-80 °C | Increase in 10 °C increments if the reaction is slow. Lower the temperature if selectivity is poor. |
| Concentration | 0.1 M | If solubility is an issue, dilution may help, although this can slow the reaction rate. |
Visualizing the Mechanism: The Buchwald-Hartwig Catalytic Cycle
Understanding the catalytic cycle is fundamental to troubleshooting. The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination.[14][17] Problems in any of these steps can lead to low yield.
This guide provides a framework for systematically addressing the challenges associated with the Buchwald-Hartwig amination of this compound. By understanding the underlying chemical principles and carefully optimizing key reaction parameters, researchers can significantly improve the yield and selectivity of this critical transformation.
References
- 1. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 | Benchchem [benchchem.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound | 876343-10-1 [chemicalbook.com]
- 10. 4-Chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine 97% | CAS: 876343-09-8 | AChemBlock [achemblock.com]
- 11. researchgate.net [researchgate.net]
- 12. research.rug.nl [research.rug.nl]
- 13. reddit.com [reddit.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. youtube.com [youtube.com]
- 16. bristol.ac.uk [bristol.ac.uk]
- 17. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine Couplings
Welcome to the technical support guide for optimizing cross-coupling reactions with 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine. This molecule, a key heterocyclic scaffold in medicinal chemistry due to its structural resemblance to purines, presents unique challenges and opportunities for synthetic diversification.[1] Its di-halogenated nature allows for sequential and regioselective functionalization, which is critical for building molecular complexity.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols designed for researchers and drug development professionals. We will delve into the causality behind experimental choices to empower you to not only follow protocols but also to logically troubleshoot and adapt them to your specific needs.
Section 1: Core Principles & General FAQs
This section addresses overarching questions about the reactivity and handling of the this compound substrate.
Q1: What is the expected reactivity order for the two halogen atoms in palladium-catalyzed cross-coupling?
A1: The C6-I bond is significantly more reactive than the C4-Cl bond. This difference is fundamental to achieving regioselective couplings and is based on the relative bond dissociation energies and the ease of oxidative addition to a Palladium(0) center. The C-I bond, being weaker and more polarizable, undergoes oxidative addition much more readily than the stronger C-Cl bond.[2] This allows for selective functionalization at the C6 position while leaving the C4-chloro group intact for subsequent transformations.
Q2: Do I need to protect the pyrrole N-H at the N7 position before performing a coupling reaction?
A2: It depends on the specific reaction, but it is often not necessary and can sometimes be counterproductive.
-
For Suzuki and Sonogashira reactions, couplings can frequently be achieved on the N-H free substrate. The acidic N-H proton can be inconsequential in the presence of the strong inorganic bases used.
-
For Buchwald-Hartwig amination, the acidic N-H can interfere with the catalyst and the strong base (like NaOtBu), potentially leading to catalyst deactivation or byproduct formation. While some modern ligand systems show tolerance, N-protection (e.g., with SEM, BOC, or tosyl groups) is often recommended for C-N couplings to ensure reproducibility and high yields.[3]
-
A key consideration: Unprotected 7-azaindoles can sometimes inhibit the palladium catalyst through coordination.[4] If you are experiencing low yields with the unprotected substrate, N-protection is a logical troubleshooting step.
Q3: My starting material appears to be degrading or participating in side reactions (e.g., dehalogenation). What are the common causes?
A3: Dehalogenation (hydrodehalogenation) is a common side reaction where the halide is replaced by a hydrogen atom. Key causes include:
-
Base-Induced Decomposition: Strong bases, particularly in the presence of trace water or alcohol, can promote protodeboronation of boronic acids in Suzuki couplings, which generates species that can lead to hydrodehalogenation.[5]
-
Catalyst-Mediated Pathways: Under harsh conditions (high temperature, prolonged reaction times), the palladium hydride species, which can form from side reactions, may participate in reductive dehalogenation.
-
Impure Reagents: Ensure solvents are anhydrous and thoroughly degassed. Oxygen can degrade both the catalyst and phosphine ligands, leading to inactive species and promoting side reactions.[5][6]
Section 2: Suzuki-Miyaura Coupling Troubleshooting
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds.[7] The following FAQs address common issues when applying it to the 7-azaindole scaffold.
Q4: I am getting low to no yield in my Suzuki coupling at the C6 position. What should I check first?
A4: A failed Suzuki reaction often points to one of a few key culprits. A logical troubleshooting workflow is essential.
Caption: Troubleshooting workflow for low-yield Suzuki reactions.
-
Reagent Quality: Boronic acids can degrade upon storage, leading to lower activity.[5] Always use fresh, high-quality boronic acid. Ensure your base (e.g., K₂CO₃, K₃PO₄) is finely ground and anhydrous. Crucially, all solvents must be rigorously degassed to remove oxygen, which deactivates the Pd(0) catalyst.[5]
-
Catalyst System: For a relatively unreactive substrate or coupling partner, a simple catalyst like Pd(PPh₃)₄ may be insufficient. Consider using a more active pre-catalyst (e.g., XPhos Pd G2/G3) with a bulky, electron-rich phosphine ligand like XPhos or SPhos. These ligands accelerate the rate-limiting oxidative addition and reductive elimination steps.[8]
-
Reaction Conditions: The C-I bond is reactive, but C-Cl activation requires more energy. For selective C6 coupling, start at a moderate temperature (e.g., 70-80 °C). If no reaction occurs, incrementally increase the temperature. Also, consider solvent choice; a mixture like 1,4-dioxane/water is common, but DMF or toluene can be effective alternatives depending on substrate solubility.[5]
Q5: My Suzuki reaction is not regioselective and I'm seeing coupling at both C6 and C4. How can I improve selectivity for the C6 position?
A5: While the C6-I bond is more reactive, forcing conditions can lead to competitive coupling at the C4-Cl position. To enhance selectivity:
-
Lower the Temperature: Perform the reaction at the lowest temperature that allows for efficient C6 coupling (e.g., 60–80 °C). This increases the kinetic differentiation between the two sites.
-
Control Stoichiometry: Use a slight excess (1.1–1.2 equivalents) of the boronic acid. Using a large excess can drive the reaction at the less reactive chloro position once the iodo position has fully reacted.[1]
-
Choose a Milder Base: A very strong base can sometimes promote unwanted side reactions. K₂CO₃ or K₃PO₄ are often sufficient.
-
Select a Less Active Catalyst: If using a highly active catalyst system (e.g., with a Buchwald ligand) results in over-reaction, switching to a more traditional catalyst like Pd(PPh₃)₄ may improve selectivity, albeit at the cost of reaction time.
Table 1: Recommended Starting Conditions for C6-Selective Suzuki Coupling
| Parameter | Condition | Rationale & Comments |
| Catalyst | Pd(PPh₃)₄ (5 mol%) or XPhos Pd G3 (2-5 mol%) | Pd(PPh₃)₄ is a good starting point. Use XPhos-based pre-catalysts for challenging or electron-deficient boronic acids.[8] |
| Ligand | (if not using a pre-catalyst) SPhos or XPhos (4-10 mol%) | Bulky, electron-rich phosphines promote efficient coupling and can be effective at lower temperatures.[4][8] |
| Base | K₂CO₃ or K₃PO₄ (2.0 - 3.0 eq.) | Ensure the base is anhydrous and finely powdered for optimal reactivity. Cs₂CO₃ is a stronger, more soluble alternative.[5] |
| Solvent | 1,4-Dioxane / H₂O (e.g., 4:1 v/v) | A common, effective solvent system. Ensure it is thoroughly degassed via freeze-pump-thaw or by sparging with argon. |
| Temperature | 70 - 100 °C | Start on the lower end to maximize selectivity. Increase if the reaction is sluggish. |
Section 3: Sonogashira Coupling Troubleshooting
The Sonogashira coupling is the premier method for installing alkyne functionalities.[9] It typically involves a dual catalytic system of palladium and copper.
Q6: My Sonogashira reaction is giving a low yield, and I observe a lot of alkyne homocoupling (Glaser coupling). How can I prevent this?
A6: Glaser homocoupling is a major side reaction in Sonogashira couplings, driven by the copper co-catalyst in the presence of oxygen.[6]
-
Strictly Anaerobic Conditions: This is the most critical factor. Your reaction setup must be scrupulously free of oxygen. Degas all solvents and the reaction mixture (containing everything except the alkyne) using at least three freeze-pump-thaw cycles. Backfill with a high-purity inert gas (Argon or Nitrogen). Add the terminal alkyne last via syringe.[6]
-
Reduce Copper Loading: While catalytic, excess CuI can accelerate homocoupling. Use a minimal amount of a high-quality CuI source (typically 5-10 mol% relative to the halide).
-
Consider Copper-Free Conditions: If homocoupling persists, switch to a copper-free protocol. These reactions often require a different palladium catalyst/ligand system and a stronger organic base (like DIPA or DBU) but completely eliminate the Glaser pathway.[10]
Q7: The reaction mixture turns black immediately and the catalyst appears to have crashed out. Is this normal?
A7: Formation of palladium black (insoluble, inactive Pd(0) precipitate) indicates catalyst decomposition and is a common failure mode.
-
Ligand Choice: The PPh₃ ligand in standard catalysts like PdCl₂(PPh₃)₂ can be thermally unstable. For higher temperatures, consider more robust ligands such as XPhos or using a pre-catalyst.
-
Solvent Effects: Some solvents are known to promote the formation of palladium black more than others. In some anecdotal experiences, THF can be more problematic than DMF or using the amine base (e.g., Et₃N) as the solvent.[11]
-
Amine Base Purity: Ensure your amine base (e.g., triethylamine) is pure and distilled if necessary. Impurities can contribute to catalyst decomposition.[11] While a color change to dark red or brown is expected, a rapid formation of a black precipitate is a sign of failure.
Section 4: Buchwald-Hartwig Amination Troubleshooting
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[12] However, it is often sensitive to substrate, ligand, and base choice.
Q8: Which ligand and base should I choose for coupling an amine to the C6-I position?
A8: The choice is highly dependent on the nature of the amine (primary, secondary, aniline, etc.). There is no single universal system.
-
Ligand Selection: The modern standard involves using bulky, electron-rich biarylphosphine ligands.
-
Base Selection: The base deprotonates the amine, making it nucleophilic.
-
Strong, non-nucleophilic bases like NaOtBu or LHMDS are common for less acidic amines.
-
Weaker carbonate bases (K₂CO₃, Cs₂CO₃) are preferred for more acidic amines (like anilines or amides) and for substrates with base-sensitive functional groups.[14]
-
A screening of several ligand/base combinations is often the most effective approach to finding the optimal conditions.
Table 2: Representative Ligand/Base Combinations for Buchwald-Hartwig Amination
| Amine Type | Recommended Ligand | Recommended Base | Solvent | Temperature (°C) |
| Secondary Aliphatic | RuPhos, XPhos | NaOtBu, LHMDS | Dioxane, Toluene | 80 - 110 |
| Primary Aliphatic | BrettPhos | NaOtBu, K₃PO₄ | Dioxane, Toluene | 80 - 110 |
| Aniline (Primary Aryl) | XPhos, RuPhos | K₂CO₃, Cs₂CO₃ | Dioxane, DMF | 100 - 120 |
| Amides/Carbamates | Xantphos, BrettPhos | K₂CO₃, K₃PO₄ | Dioxane | 100 - 120 |
Q9: Can I perform the Buchwald-Hartwig amination directly at the C4-Cl position?
A9: Yes, but it requires different conditions than coupling at the C6-I position. After the C6 position has been functionalized, the remaining C4-chloro substrate can undergo a second C-N coupling. Due to the lower reactivity of the C-Cl bond, this step typically requires:
-
A more active catalyst system (e.g., a G3/G4 pre-catalyst with a ligand like RuPhos or BrettPhos).
-
Higher reaction temperatures (often >110 °C).
-
A strong base like NaOtBu or LHMDS. It is crucial to use a robust ligand that resists decomposition at these higher temperatures.
Section 5: Detailed Experimental Protocols
Protocol 1: General Procedure for C6-Selective Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and finely powdered K₂CO₃ (2.5 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and, if necessary, the ligand.
-
Atmosphere Inerting: Seal the flask, then evacuate and backfill with high-purity argon. Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.[5]
Protocol 2: General Procedure for C6-Selective Sonogashira Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).
-
Atmosphere Inerting: Seal the flask and perform at least three vacuum/argon backfill cycles.
-
Solvent/Base Addition: Add degassed solvent (e.g., DMF or THF) and degassed amine base (e.g., Et₃N, 3.0 eq.) via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.2 eq.) via syringe.
-
Reaction: Stir the mixture at the desired temperature (start at room temperature and gently heat to 50-60 °C if necessary). Monitor progress by TLC or LC-MS.
-
Workup: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate and proceed with a standard aqueous workup.
-
Purification: Purify the crude product by flash column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 8. benchchem.com [benchchem.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. research.rug.nl [research.rug.nl]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Catalyst Selection for Efficient Coupling with 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed to provide in-depth, field-proven insights into selecting the optimal catalyst and conditions for your cross-coupling reactions. The unique reactivity of this di-halogenated 7-deazapurine core presents both opportunities for selective functionalization and challenges in achieving high yields and purity.[1][2][3] This resource addresses common issues through a series of troubleshooting guides and frequently asked questions, grounded in established chemical principles.
Section 1: Understanding the Substrate's Reactivity
The this compound scaffold is a valuable building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors.[1][4] Its reactivity in palladium-catalyzed cross-coupling reactions is dictated by the differential reactivity of the C-I and C-Cl bonds.
Key Reactivity Principles:
-
Oxidative Addition Rates: The carbon-iodine bond at the C6 position is significantly more reactive towards oxidative addition with a Pd(0) catalyst than the carbon-chlorine bond at the C4 position.[5] This is due to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond. This inherent difference is the foundation for achieving regioselective coupling.
-
Electron-Deficient Pyrimidine Ring: The chlorine atom at the C4 position is attached to an electron-deficient pyrimidine ring, which can make the C-Cl bond less reactive in some coupling reactions.[4][5] However, for certain transformations like Buchwald-Hartwig amination, highly active catalyst systems are often required to overcome this.[6]
FAQ: General Principles
Q1: I am new to working with this substrate. Which coupling reaction should I attempt first at the C6-iodo position?
A1: For initial explorations, the Suzuki-Miyaura and Sonogashira coupling reactions are highly recommended. They are generally robust, have well-established conditions, and tolerate a wide range of functional groups.[7][8] The Suzuki coupling, in particular, is a versatile choice for introducing aryl, heteroaryl, or vinyl groups.[5][9]
Q2: Can I achieve selective coupling at the C4-chloro position while the C6-iodo position remains intact?
A2: This is exceptionally challenging and generally not feasible through standard palladium-catalyzed cross-coupling methods. The reactivity difference between the C-I and C-Cl bonds strongly favors reaction at the iodine-bearing position. Achieving C4 selectivity would likely require protecting the C6 position or exploring alternative, non-traditional catalytic systems.
Q3: My reaction is not working. What are the most critical general parameters I should check first?
A3: Before delving into specific catalyst and ligand screening, verify these three fundamental aspects:
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[10] Ensure your reaction vessel was properly purged (e.g., three vacuum/backfill cycles with argon or nitrogen) and that all solvents were rigorously degassed.[10][11]
-
Reagent Purity: The quality of your catalyst, base, and coupling partner is paramount. Boronic acids, for instance, are known to degrade over time.[10] Use fresh, high-purity reagents whenever possible.
-
Solubility: Ensure all reactants are adequately dissolved in the chosen solvent system at the reaction temperature. Poor solubility can severely hinder reaction rates.[10]
Section 2: Troubleshooting Guide for Common Coupling Reactions
This section provides a question-and-answer formatted guide to troubleshoot specific issues encountered during common cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for C-C bond formation. However, success with this compound hinges on careful optimization.
Problem 1: Low to no product yield, with starting material remaining.
-
Q: My catalyst, Pd(PPh₃)₄, doesn't seem to be active. What could be the cause and what are my alternatives?
-
Q: I suspect my boronic acid is the problem. How can I confirm this and what are the solutions?
-
A: Boronic acids are prone to protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially at high temperatures or in the presence of a strong base.[11][15] You can minimize this by using a milder base like K₃PO₄ or Cs₂CO₃, or by switching to a more stable boronic acid derivative, such as a pinacol ester or a trifluoroborate salt (e.g., R-BF₃K).[11]
-
Problem 2: Significant formation of side products.
-
Q: I am observing a significant amount of a byproduct that appears to be my boronic acid coupled with itself (homocoupling). How can I prevent this?
Data Presentation: Suzuki Coupling Catalyst Systems
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Key Considerations |
| Pd(PPh₃)₄ | K₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene | 80-110 | Standard, effective for C-I coupling. Highly oxygen-sensitive.[5][15] |
| PdCl₂(dppf) | K₂CO₃, Cs₂CO₃ | MeCN/H₂O, Dioxane | 80-100 | Air-stable precatalyst. Good general choice.[13] |
| Pd(OAc)₂ + SPhos | K₃PO₄ | Toluene, Dioxane | 100-110 | High activity system, suitable for challenging couplings, including C-Cl bonds.[11] |
Experimental Protocol: General Procedure for Suzuki Coupling at the C6-Iodo Position
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired boronic acid (1.2-1.5 eq.), and a suitable base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[5][10]
Sonogashira Coupling
This reaction is highly effective for introducing alkyne functionalities.
Problem: Low yield and formation of alkyne dimerization (Glaser coupling) byproducts.
-
Q: My reaction is giving a low yield of the desired product and a significant amount of the homocoupled alkyne. What is causing this and how can I fix it?
-
A: The copper(I) co-catalyst (typically CuI), while essential for the reaction, can also promote the oxidative dimerization of the terminal alkyne, especially in the presence of oxygen.[16] Ensure your reaction is strictly anaerobic. If the problem persists, consider a "copper-free" Sonogashira protocol. These methods often require a higher reaction temperature or a more specialized palladium/ligand system but can completely eliminate the Glaser coupling side reaction.[17]
-
Catalyst Selection Flowchart for Sonogashira Coupling
Caption: Decision workflow for Sonogashira catalyst selection.
Buchwald-Hartwig Amination
This reaction is powerful for forming C-N bonds but is notoriously sensitive to reaction conditions.[6][18]
Problem: The reaction is sluggish and does not go to completion, especially at the C4-Cl position.
-
Q: I am trying to couple an amine at the C4-chloro position (after having functionalized the C6 position), but the reaction is very slow or fails completely. What catalyst system should I use?
-
A: Aryl chlorides are challenging substrates for Buchwald-Hartwig amination due to the difficulty of the oxidative addition step.[6] Standard catalysts like Pd(OAc)₂/PPh₃ are often ineffective. You must use a highly active catalyst system. This typically involves:
-
A Palladium Pre-catalyst: Use a well-defined pre-catalyst (e.g., a G3 or G4 Buchwald palladacycle) that rapidly forms the active LPd(0) species.[19]
-
A Bulky, Electron-Rich Ligand: Ligands like RuPhos, BrettPhos, or Josiphos are designed to promote the difficult oxidative addition of aryl chlorides and prevent catalyst decomposition.
-
A Strong, Non-nucleophilic Base: A strong base like NaOtBu or LHMDS is required to deprotonate the amine. Ensure the base is fresh and anhydrous.
-
-
Logical Relationship Diagram for Buchwald-Hartwig Amination
Caption: Key components for a successful Buchwald-Hartwig amination.
Section 3: References
-
Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Srini Chem. 20
-
BenchChem. (2025). Optimization of reaction conditions for 4-Chloro-6-(3-iodophenyl)pyrimidine synthesis. BenchChem. 10
-
ChemicalBook. (2023). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety. ChemicalBook. 1
-
Vilniaus universitetas. (n.d.). SYNTHESIS AND PHOTOPHYSICAL PROPERTIES OF PYRROLO[2,3-d]PYRIMIDINE-CORE BASED OLIGOARYLENES. 21
-
BenchChem. (n.d.). Application Notes and Protocols for the Stille Coupling of 4-Chloro-6-(3-iodophenyl)pyrimidine. BenchChem. 7
-
Hocek, M., et al. (n.d.). Tuning Cross-Coupling Approaches to C3 Modification of 3-Deazapurines. PMC - NIH. 9
-
Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. 8
-
BenchChem. (2025). Strategies to improve the yield of ethylboronic acid coupling reactions. BenchChem. 11
-
Herdewijn, P., et al. (2020). Iron/Copper Co-Catalyzed Cross-Coupling Reaction for the Synthesis of 6-Substituted 7-Deazapurines and the Corresponding Nucleosides. PubMed. 2
-
ThalesNano. (n.d.). Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor. ThalesNano. 17
-
BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 4-Chloro-6-(3-iodophenyl)pyrimidine. BenchChem. 5
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. 6
-
ArODES. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ArODES. 16
-
BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of chloropyrimidines. BenchChem. 15
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. 13
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. 18
-
BenchChem. (2025). Troubleshooting low yield in Suzuki coupling with 2-Chloropyridine-3-boronic acid. BenchChem. 14
-
WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights. 19
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. 12
-
MDPI. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. 3
References
- 1. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 2. Iron/Copper Co-Catalyzed Cross-Coupling Reaction for the Synthesis of 6-Substituted 7-Deazapurines and the Corresponding Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. srinichem.com [srinichem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Tuning Cross-Coupling Approaches to C3 Modification of 3-Deazapurines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. arodes.hes-so.ch [arodes.hes-so.ch]
- 17. thalesnano.com [thalesnano.com]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 20. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 21. epublications.vu.lt [epublications.vu.lt]
Stability of 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine under acidic or basic conditions
Overview of Compound Stability
Welcome to the technical support guide for 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine (CAS: 876343-10-1). This halogenated 7-deazapurine is a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors.[1][2] The electrophilic nature of the pyrimidine ring, enhanced by the electron-withdrawing chloro group at the C4 position, makes this molecule highly valuable for nucleophilic substitution and cross-coupling reactions.[1][2] However, this same reactivity renders the compound susceptible to degradation, especially under aqueous acidic or basic conditions.
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for understanding and troubleshooting stability issues encountered during experimental workflows. We will delve into the mechanisms of degradation, offer practical solutions to common problems, and provide validated protocols to assess the stability of your compound.
Frequently Asked Questions (FAQs)
Q1: My yield of this compound is very low after an aqueous workup. What is the most likely cause?
A: The most common cause of low yield after aqueous workup is the hydrolysis of the C4-chloro group. The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold is sensitive to moisture and can readily hydrolyze back to its 4-hydroxy (or the tautomeric 4-oxo) analog, especially in the presence of strong acids or bases generated during the reaction quench.[3] While stable under normal storage conditions (cool, dry), prolonged exposure to aqueous environments, particularly at non-neutral pH, should be avoided.[1][2]
Q2: What are the optimal storage conditions for this compound?
A: To ensure long-term stability, this compound should be stored in a cool, dry, and well-ventilated area, tightly sealed to protect it from moisture.[2] It should be kept away from heat sources, strong oxidizing agents, and, most importantly, strong acids and bases.[2]
Q3: Is the C6-iodo bond stable under typical reaction conditions?
A: The C6-iodo bond on the pyrrole ring is generally more stable than the C4-chloro bond on the pyrimidine ring. The primary lability of the molecule is at the C4 position due to the electronic properties of the pyrimidine ring. However, harsh conditions or specific catalytic cycles (e.g., certain palladium-catalyzed reactions) could potentially lead to de-iodination. For instance, studies on the related 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine showed that it could undergo deiodination under certain acidic amination conditions.[4] Careful monitoring of reaction progress is always recommended.
Q4: Can I use strong bases like sodium hydroxide (NaOH) to neutralize my reaction mixture?
A: It is strongly discouraged. Using strong bases like NaOH will significantly accelerate the hydrolysis of the C4-chloro group, converting your product into the undesired 4-hydroxy analog.[3] It is recommended to use milder bases such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) for neutralization and to maintain low temperatures throughout the process to minimize the rate of hydrolysis.[3] Synthesis procedures involving this compound often use a methanolic solution of NaOH for deprotection of a phenylsulfonyl group, but this is typically a controlled, rapid process, after which the product is quickly isolated.[5]
Troubleshooting Guide: Experimental Challenges
This section addresses specific issues you may encounter and provides actionable solutions grounded in the chemical behavior of the compound.
Issue 1: Formation of a Major, More Polar Byproduct During Reaction or Workup
-
Symptom: TLC or HPLC analysis shows a new, more polar spot/peak, and your desired product peak is diminished, particularly after quenching the reaction with water or base.
-
Causality: This is the classic signature of hydrolysis. The C4-chloro group has been displaced by a hydroxyl group, forming 6-iodo-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one. This byproduct is significantly more polar and will have a lower Rf value on a normal-phase TLC plate. The reaction is particularly fast at lower pH where water becomes a more competitive nucleophile.[4]
-
Recommended Solutions:
-
Anhydrous Conditions: Ensure your reaction is run under strictly anhydrous conditions if the protocol allows.
-
Careful Quenching: Quench the reaction by slowly adding the reaction mixture to a vigorously stirred, cold (0 °C) solution of a weak base like saturated aqueous NaHCO₃.[3] This "reverse quench" helps to control the exotherm and neutralize any acid before significant hydrolysis can occur.
-
Non-Aqueous Workup: If possible, consider a non-aqueous workup. This could involve filtering the reaction mixture through a pad of celite or silica and removing the solvent under reduced pressure.
-
Solvent Choice: For reactions like aminations, using an organic solvent such as 2-propanol or dioxane instead of water can prevent the formation of the hydrolytic side-product, even though the reaction rate might be different.[4][6]
-
Issue 2: Inconsistent Results in Biological Assays or Screening
-
Symptom: You observe variable or non-reproducible activity when using solutions of the compound that have been stored for some time.
-
Causality: The compound is likely degrading in your assay buffer or solvent. Many biological buffers are aqueous and maintained at a physiological pH (e.g., 7.4), conditions under which slow hydrolysis can occur over time. The presence of nucleophilic species in the media can also lead to degradation.
-
Recommended Solutions:
-
Fresh Stock Solutions: Always prepare fresh stock solutions in an anhydrous solvent like DMSO or DMF immediately before use.[1]
-
Stability Assessment in Media: Perform a preliminary stability test. Incubate the compound in your assay buffer for the duration of your experiment, and analyze the sample by HPLC to quantify the percentage of compound remaining.
-
pH Optimization: If possible, adjust the pH of your stock solution or assay buffer to a slightly acidic range (pH 4-6), where similar heterocyclic compounds have shown greater stability.[7] However, this must be balanced with the requirements of your biological assay.
-
Key Degradation Pathways
Under typical laboratory conditions, the primary degradation pathway for this compound is the nucleophilic aromatic substitution (SNAr) at the C4 position.
Caption: Primary degradation pathway via hydrolysis.
Experimental Protocol: Forced Degradation Study
This protocol provides a framework for assessing the stability of this compound under stressed conditions. This is crucial for understanding its limits in your experimental design.
Objective: To determine the degradation profile of the compound under acidic, basic, and neutral aqueous conditions.
Materials:
-
This compound
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Phosphate Buffer (pH 7.0)
-
HPLC system with a C18 column and UV detector
Workflow Diagram:
Caption: Workflow for a forced degradation study.
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Stress Sample Preparation: For each condition (acid, base, neutral), add 100 µL of the stock solution to 900 µL of the respective stress solution (0.1 M HCl, 0.1 M NaOH, pH 7 Buffer) in a sealed vial. This gives a final concentration of 100 µg/mL.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot from each vial, neutralize it (add 0.1 M NaOH to the acid sample and 0.1 M HCl to the base sample until pH ~7), and analyze it by HPLC. This is your baseline.
-
Incubation: Store the vials at the desired temperature (e.g., room temperature or 40°C).
-
Time Point Analysis: At specified time intervals (e.g., 2, 6, 24 hours), withdraw an aliquot, neutralize it as in step 3, and analyze by HPLC.
-
Data Analysis: Calculate the percentage of the parent compound remaining by comparing the peak area at each time point to the T=0 sample.
Summary of Expected Stability
The following table summarizes the anticipated stability based on the known chemistry of the 7-deazapurine core. Actual degradation rates should be confirmed experimentally.
| Condition | Temperature | Expected Stability/Observations |
| 0.1 M HCl (aq) | Room Temp | Unstable. Rapid hydrolysis of the C4-chloro group is expected.[3][4] |
| 0.1 M NaOH (aq) | Room Temp | Highly Unstable. Very rapid hydrolysis is expected due to the strong nucleophile (OH⁻).[2][3] |
| pH 7.0 Buffer (aq) | Room Temp | Moderately Stable. Slow hydrolysis may occur over extended periods. Stability decreases with increasing temperature. |
| Anhydrous Organic Solvents (DMSO, DMF, Dioxane) | Room Temp | Stable. The compound is generally stable in dry, non-nucleophilic organic solvents.[1] |
References
- 1. srinichem.com [srinichem.com]
- 2. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparison of reactivity between 4-chloro- and 4-iodo-7H-pyrrolo[2,3-d]pyrimidines
An In-Depth Guide to the Comparative Reactivity of 4-Chloro- and 4-Iodo-7H-pyrrolo[2,3-d]pyrimidines in Cross-Coupling Reactions
Introduction: The Privileged 7-Deazapurine Scaffold
In the landscape of modern drug discovery, the 7H-pyrrolo[2,3-d]pyrimidine, also known as the 7-deazapurine scaffold, has emerged as a cornerstone for the development of targeted therapies.[1][2][3] Its structural resemblance to the natural purine bases allows it to effectively interact with a multitude of biological targets, particularly the ATP-binding sites of kinases.[3] This has led to its incorporation into numerous clinically significant molecules, including the Janus kinase (JAK) inhibitor Tofacitinib, used in the treatment of rheumatoid arthritis.[4][5][6][7]
The synthesis of analogs based on this scaffold heavily relies on the functionalization of the 4-position of the pyrimidine ring. For synthetic and medicinal chemists, the choice of starting material is a critical decision that impacts reaction efficiency, cost, and overall synthetic strategy. The two most common intermediates for this purpose are 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 4-iodo-7H-pyrrolo[2,3-d]pyrimidine. This guide provides an in-depth, objective comparison of their reactivity, supported by foundational chemical principles and experimental data, to empower researchers in making informed strategic decisions for their synthetic campaigns.
The Theoretical Underpinning of Reactivity: A Tale of Two Halogens
The disparate reactivity between the chloro and iodo analogs in transition metal-catalyzed cross-coupling reactions is fundamentally governed by the properties of the carbon-halogen bond. The generally accepted reactivity trend for aryl halides is I > Br > OTf > Cl, a sequence primarily dictated by the bond dissociation energy and the kinetics of the oxidative addition step.[8][9][10]
-
Carbon-Halogen Bond Strength: The Carbon-Iodine (C-I) bond is significantly weaker and more polarizable than the Carbon-Chlorine (C-Cl) bond. This lower bond energy facilitates the crucial oxidative addition step, where the palladium(0) catalyst inserts into the C-X bond. This step is often the rate-determining stage of the catalytic cycle, and its faster kinetics for the iodo-substrate allows for milder reaction conditions and shorter reaction times.
-
Catalyst Poisoning and Stability: While aryl iodides are more reactive in the oxidative addition step, the iodide ions generated can sometimes form stable, less reactive palladium(II) intermediates or bridged dimers, which can slow down the overall catalytic turnover.[10][11] Conversely, the more challenging oxidative addition of aryl chlorides often necessitates the use of more sophisticated, electron-rich, and sterically hindered phosphine ligands to promote the formation of a highly reactive, coordinatively unsaturated Pd(0) species.[8]
This fundamental difference in reactivity dictates the choice of catalyst, ligands, and reaction conditions required to achieve efficient transformations.
Comparative Analysis in Key Synthetic Transformations
The practical implications of these theoretical differences become evident when comparing the performance of the two halides in common, synthetically valuable cross-coupling reactions.
Buchwald-Hartwig Amination (C-N Bond Formation)
The formation of a C-N bond at the 4-position is arguably the most critical transformation for this scaffold, being the key step in the synthesis of Tofacitinib and a vast number of other kinase inhibitors.[5][6][12]
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine.[11][13][14] The choice between the 4-chloro and 4-iodo starting material significantly influences the required reaction parameters.
-
4-Iodo-7H-pyrrolo[2,3-d]pyrimidine: Due to its higher reactivity, the iodo derivative typically undergoes amination under milder conditions. Standard palladium sources like Pd₂(dba)₃ combined with bidentate phosphine ligands such as BINAP or DPPF are often sufficient to achieve high yields.[13] The reactions can often be run at lower temperatures (e.g., 80-100 °C).
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: As a less reactive substrate, the chloro analog demands more robust catalytic systems.[15][16][17] Achieving efficient coupling requires the use of sterically hindered, electron-rich monoligated phosphine ligands (e.g., XPhos, RuPhos, or BrettPhos) that promote the challenging oxidative addition step.[11][18] Higher reaction temperatures and sometimes longer reaction times are also characteristic.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki reaction, which forges a C-C bond between an aryl halide and a boronic acid or ester, is another indispensable tool for elaborating the 7-deazapurine core.[19][20][21]
-
4-Iodo-7H-pyrrolo[2,3-d]pyrimidine: This substrate is highly efficient in Suzuki couplings. It reacts readily with a wide range of aryl and heteroaryl boronic acids using standard catalysts like Pd(PPh₃)₄ or PdCl₂(dppf). The reactions are often high-yielding and proceed under relatively mild conditions.
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: While historically challenging, advancements in catalyst technology have made the Suzuki coupling of aryl chlorides more feasible.[22] However, it still requires more specialized and often more expensive catalytic systems, such as those employing bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands, along with higher temperatures to achieve comparable yields to the iodo counterpart.[9][15]
Sonogashira Coupling (C-C Alkyne Formation)
The Sonogashira coupling introduces an alkyne moiety, a versatile functional group for further transformations, via a palladium- and copper-cocatalyzed reaction.[22][23]
-
4-Iodo-7H-pyrrolo[2,3-d]pyrimidine: The iodo-scaffold is the ideal substrate for Sonogashira couplings.[22] It reacts efficiently with terminal alkynes under standard conditions (e.g., Pd(PPh₃)₂Cl₂, CuI, amine base) at or slightly above room temperature, typically affording excellent yields.
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: The chloro-analog is significantly less reactive and generally a poor substrate for Sonogashira reactions under standard conditions.[22] Achieving successful coupling often requires higher catalyst loadings, elevated temperatures, and more specialized ligands, and yields may still be inferior to those obtained from the iodo-derivative.
Quantitative Data Summary
The following table summarizes the typical reactivity and conditions observed for the two substrates across different cross-coupling reactions. Data is compiled from literature precedents and general expert knowledge.
| Reaction Type | Feature | 4-Iodo-7H-pyrrolo[2,3-d]pyrimidine | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine |
| Buchwald-Hartwig | Typical Catalyst/Ligand | Pd₂(dba)₃ / BINAP or DPPF | Pd(OAc)₂ / XPhos, RuPhos, or BrettPhos |
| Relative Temperature | Lower (80-100 °C) | Higher (100-120 °C) | |
| Typical Yield | High to Excellent | Moderate to High | |
| Suzuki-Miyaura | Typical Catalyst/Ligand | Pd(PPh₃)₄ or PdCl₂(dppf) | Pd(OAc)₂ / SPhos or XPhos |
| Relative Temperature | Lower (80-100 °C) | Higher (100-120 °C) | |
| Typical Yield | Excellent | Good to Excellent | |
| Sonogashira | Typical Catalyst/Ligand | Pd(PPh₃)₂Cl₂ / CuI | Specialized systems, often low efficiency |
| Relative Temperature | Room Temp to 60 °C | High (>100 °C) | |
| Typical Yield | Excellent | Poor to Moderate |
Experimental Protocol: A Self-Validating System
The following protocol details a representative Buchwald-Hartwig amination reaction, a critical step in many synthetic routes, using the more reactive 4-iodo-7H-pyrrolo[2,3-d]pyrimidine. This procedure is designed to be self-validating through clear steps and expected outcomes.
Protocol: Palladium-Catalyzed Amination of 4-Iodo-7H-pyrrolo[2,3-d]pyrimidine
Objective: To synthesize a 4-amino substituted 7-deazapurine derivative via Buchwald-Hartwig amination.
Materials:
-
4-Iodo-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)
-
Amine coupling partner (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (0.04 eq)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous, degassed 1,4-Dioxane
Workflow:
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 4-iodo-7H-pyrrolo[2,3-d]pyrimidine, the desired amine, cesium carbonate, Pd₂(dba)₃, and Xantphos.
-
Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. Causality: The Pd(0) catalyst is oxygen-sensitive and can be deactivated through oxidation, making an inert atmosphere critical for catalytic activity.
-
Solvent Addition: Add the required volume of anhydrous, degassed 1,4-dioxane via a syringe. Causality: Using anhydrous and degassed solvent prevents quenching of the strong base and deactivation of the catalyst.
-
Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once complete, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues and inorganic salts. Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired 4-amino-7H-pyrrolo[2,3-d]pyrimidine product.
Conclusion and Strategic Recommendations
The choice between 4-chloro- and 4-iodo-7H-pyrrolo[2,3-d]pyrimidine is a classic trade-off between substrate cost and reactivity.
-
4-Iodo-7H-pyrrolo[2,3-d]pyrimidine is the substrate of choice when mild reaction conditions, high functional group tolerance, and rapid reaction discovery are paramount. Its high reactivity across a broad spectrum of cross-coupling reactions often justifies its higher purchase price, particularly in late-stage synthesis or when working with delicate or complex molecules.
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine represents a more economical option, especially for large-scale synthesis .[15] However, its utilization requires a greater investment in process development to identify the specialized, and often proprietary, catalyst systems needed to achieve high efficiency. The more forcing conditions required may also limit its applicability in the presence of sensitive functional groups.
For researchers in early-stage drug discovery, the reliability and versatility of the 4-iodo analog make it an ideal starting point for rapidly generating diverse libraries of compounds. For process chemists focused on optimizing a route for manufacturing, the cost benefits of the 4-chloro analog provide a strong incentive to invest in the necessary catalyst screening and optimization efforts.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 | Benchchem [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. research.unl.pt [research.unl.pt]
- 6. Synthesis of Tofacitinib [cjph.com.cn]
- 7. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 [chemicalbook.com]
- 8. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 16. srinichem.com [srinichem.com]
- 17. nbinno.com [nbinno.com]
- 18. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Efficacy of kinase inhibitors derived from 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine vs other scaffolds
A Senior Application Scientist's In-Depth Analysis of 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine-Derived Kinase Inhibitors Versus Alternative Scaffolds.
In the landscape of targeted therapeutics, kinase inhibitors stand as a pillar of modern medicine, transforming the treatment paradigms for a multitude of diseases, particularly in oncology and immunology. The efficacy and selectivity of these small molecules are intrinsically linked to their core chemical structures, or scaffolds, which dictate their interaction with the ATP-binding pocket of kinases. Among the plethora of scaffolds explored, the 7H-pyrrolo[2,3-d]pyrimidine, a 7-deazapurine isostere, has emerged as a "privileged" scaffold, giving rise to several blockbuster drugs. This guide provides a comprehensive comparison of the efficacy of kinase inhibitors derived from a key intermediate, this compound, against inhibitors built upon other prominent scaffolds such as quinazoline, pyrimidine, and purine.
The Strategic Advantage of the 7H-Pyrrolo[2,3-d]pyrimidine Scaffold
The 7H-pyrrolo[2,3-d]pyrimidine core is a bioisostere of adenine, the purine base in ATP. This inherent structural mimicry provides a strong foundation for competitive inhibition of kinases. The 4-chloro-6-iodo derivative is a particularly valuable starting material in medicinal chemistry, offering two reactive sites for synthetic elaboration, allowing for the fine-tuning of potency and selectivity against specific kinase targets. This versatility has led to the development of highly successful inhibitors targeting key kinases in major signaling pathways.
A prime example of the success of this scaffold is its presence in several approved Janus kinase (JAK) inhibitors. The JAK-STAT signaling pathway is a critical mediator of cytokine signaling, and its dysregulation is implicated in numerous autoimmune diseases and cancers.[1][2][3]
Comparative Efficacy Analysis: A Focus on JAK and BTK Inhibition
To provide a clear and objective comparison, this guide will focus on two well-validated kinase targets that have been successfully drugged by inhibitors from various scaffolds: Janus Kinases (JAKs) and Bruton's Tyrosine Kinase (BTK).
Janus Kinase (JAK) Inhibitors
The development of JAK inhibitors has revolutionized the treatment of autoimmune diseases like rheumatoid arthritis and myeloproliferative neoplasms.[4][5] The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone of some of the most successful JAK inhibitors.[6]
| Inhibitor | Core Scaffold | Target Kinase(s) | IC50 (nM) |
| Tofacitinib | 7H-pyrrolo[2,3-d]pyrimidine | JAK3 | 1 |
| JAK1 | 20-100 | ||
| JAK2 | 20-100 | ||
| Ruxolitinib | 7H-pyrrolo[2,3-d]pyrimidine | JAK1 | 3.3 |
| JAK2 | 2.8 | ||
| Baricitinib | 7H-pyrrolo[2,3-d]pyrimidine | JAK1 | 5.9 |
| JAK2 | 5.7 | ||
| Filgotinib | Triazolopyridine | JAK1 | 10 |
| JAK2 | 28 | ||
| Upadacitinib | Pyrrolo[2,3-b]pyridine | JAK1 | ~1 |
Note: IC50 values can vary depending on the assay conditions. Data is compiled from multiple sources for comparative purposes.[7][8][9]
As the data indicates, inhibitors derived from the 7H-pyrrolo[2,3-d]pyrimidine scaffold, such as Tofacitinib and Ruxolitinib, exhibit potent, low nanomolar inhibition of their target JAKs. While other scaffolds like triazolopyridine and pyrrolo[2,3-b]pyridine have also yielded potent JAK inhibitors, the pyrrolo[2,3-d]pyrimidine core has consistently demonstrated its ability to generate highly effective clinical candidates.[10][11]
Bruton's Tyrosine Kinase (BTK) Inhibitors
BTK is a crucial enzyme in the B-cell receptor signaling pathway, making it a prime target for B-cell malignancies and autoimmune diseases.[12][13] While the first-in-class BTK inhibitor, Ibrutinib, is based on a pyrazolo[3,4-d]pyrimidine scaffold, the 7H-pyrrolo[2,3-d]pyrimidine core has been actively explored for the development of both covalent and reversible BTK inhibitors.[14][15]
| Inhibitor | Core Scaffold | Target Kinase | IC50 (nM) |
| Ibrutinib | Pyrazolo[3,4-d]pyrimidine | BTK | 0.5-1.5 |
| Acalabrutinib | Acrylamide | BTK | 5.1 |
| Zanubrutinib | Pyrimidine | BTK | <1 |
| Compound 20 (He et al., 2018) | 7H-pyrrolo[2,3-d]pyrimidine | BTK | 21.7 |
Note: IC50 values can vary depending on the assay conditions. Data is compiled from multiple sources for comparative purposes.[14][16]
While Ibrutinib set a high bar for potency, the development of second-generation BTK inhibitors has focused on improving selectivity to reduce off-target effects.[2][17] Research into 7H-pyrrolo[2,3-d]pyrimidine-based BTK inhibitors has yielded compounds with promising activity, demonstrating the scaffold's potential in this therapeutic area as well.[14]
Key Signaling Pathways and Experimental Workflows
Understanding the context in which these inhibitors function is critical. Below are diagrams illustrating a key signaling pathway targeted by these inhibitors and a typical workflow for their evaluation.
The JAK-STAT Signaling Pathway
Experimental Workflow for Kinase Inhibitor Evaluation
Experimental Protocols
To ensure the reproducibility and validity of the efficacy data presented, standardized and robust experimental protocols are essential.
Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This assay is a common method for measuring kinase activity in a high-throughput format.[6][10]
Principle: HTRF is a time-resolved fluorescence resonance energy transfer (TR-FRET) technology. The assay measures the phosphorylation of a biotinylated substrate by a kinase. A europium cryptate-labeled anti-phospho-specific antibody serves as the donor, and a streptavidin-conjugated fluorophore (e.g., XL665) acts as the acceptor. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal.
Step-by-Step Protocol:
-
Compound Plating: Dispense serial dilutions of the test compounds (dissolved in DMSO) into a low-volume 384-well plate.
-
Kinase Reaction:
-
Add the kinase and the biotinylated substrate to the wells containing the compounds.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding a detection mixture containing the europium-labeled antibody and streptavidin-XL665 in a buffer with EDTA.
-
Incubate at room temperature for 60 minutes to allow for antibody binding.
-
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor). The ratio of these signals is proportional to the extent of substrate phosphorylation.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls and determine the IC50 value by fitting the data to a dose-response curve.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay is a homogeneous method to determine the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.[14][18]
Principle: The CellTiter-Glo® reagent contains a thermostable luciferase and its substrate, luciferin. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light. The amount of luminescence is directly proportional to the amount of ATP and, therefore, the number of viable cells.
Step-by-Step Protocol:
-
Cell Plating: Seed cells in a 96-well or 384-well opaque-walled plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the kinase inhibitors for a specified period (e.g., 72 hours).
-
Assay Procedure:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent viability for each treatment condition relative to vehicle-treated controls and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Western Blot for Target Engagement
Western blotting is a widely used technique to assess the phosphorylation status of a target kinase or its downstream substrates, providing a direct measure of inhibitor engagement in a cellular context.[15][19]
Principle: This method involves separating proteins by size via gel electrophoresis, transferring them to a solid support (membrane), and then probing for a specific protein of interest using antibodies.
Step-by-Step Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with the kinase inhibitor for a defined period.
-
Stimulate the cells with an appropriate agonist to induce phosphorylation of the target pathway.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a method such as the BCA assay to ensure equal loading.
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a protein-rich solution (e.g., 5% non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the phosphorylated form of the target protein.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane again to remove unbound secondary antibody.
-
-
Detection and Analysis:
-
Add an HRP substrate that produces a chemiluminescent signal.
-
Capture the signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein or a housekeeping protein (e.g., β-actin).
-
Quantify the band intensities to determine the extent of target phosphorylation inhibition.
-
Conclusion
The this compound scaffold has proven to be a highly versatile and effective core for the development of potent and selective kinase inhibitors. Its success, particularly in the realm of JAK inhibitors, underscores its strategic value in drug discovery. While other scaffolds have also led to the development of successful kinase inhibitors, the 7-deazapurine core consistently provides a robust starting point for generating clinical candidates with desirable pharmacological properties. The continued exploration and derivatization of this privileged scaffold are likely to yield further breakthroughs in the field of targeted therapy.
References
- 1. Scaffold hopping towards potent and selective JAK3 inhibitors: discovery of novel C-5 substituted pyrrolopyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects [frontiersin.org]
- 3. Controlling Ibrutinib’s Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Developing a JAK Inhibitor for Targeted Local Delivery: Ruxolitinib Cream - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Efficacy and Safety of JAK Inhibitors in the Management of Rheumatoid Arthritis: A Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of Novel Bruton’s Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibitors targeting Bruton’s tyrosine kinase in cancers: drug development advances - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Pyrrolo[2,3-d]pyrimidines active as Btk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationships of 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Kinase Inhibitors
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, represents a privileged core structure in modern medicinal chemistry.[1][2] Its structural resemblance to the ATP purine base makes it an ideal template for designing competitive inhibitors of protein kinases, enzymes that play a pivotal role in cellular signaling and are frequently dysregulated in diseases like cancer and inflammatory disorders.[1][2][3] This guide focuses on a particularly versatile synthetic intermediate: 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine . The strategic placement of two distinct halogen atoms—a reactive chlorine at the C4 position and an iodine atom at C6 suitable for cross-coupling reactions—provides a robust platform for systematic Structure-Activity Relationship (SAR) studies to develop potent and selective kinase inhibitors.[4]
This document provides an in-depth comparison of derivatives based on this scaffold, supported by experimental data and protocols, to guide researchers in the strategic design of next-generation kinase inhibitors.
The Strategic Importance of the 4-Chloro-6-iodo Scaffold
The utility of the this compound core lies in the differential reactivity of its halogenated positions. This allows for a stepwise and controlled diversification of the molecule.
-
C4-Position (Chloro): The chlorine atom at the C4 position is highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of various amine-containing side chains, which often serve to anchor the inhibitor within the hinge region of the kinase ATP-binding pocket.[5]
-
C6-Position (Iodo): The iodine atom is an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Heck reactions. This enables the exploration of a wide range of aryl, heteroaryl, or alkyl groups that can extend into the solvent-exposed region or other sub-pockets of the kinase active site, thereby modulating potency and selectivity.
This orthogonal reactivity is fundamental to building libraries of compounds for SAR exploration.
Caption: Key reactive sites on the this compound scaffold.
Synthesis of the Core Scaffold
The synthesis of this compound is a well-established multi-step process. A common route begins with the protection of the pyrrole nitrogen of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, followed by iodination and subsequent deprotection.
Experimental Protocol: Synthesis of this compound[6][7]
-
Protection: To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in an anhydrous aprotic solvent like DMF, add a suitable protecting group precursor, for example, (phenylsulfonyl) chloride (1.1 eq) and a base such as potassium carbonate (1.5 eq). Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Iodination: Cool the solution containing the protected intermediate to 0°C. Add N-iodosuccinimide (NIS) (1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir overnight.
-
Deprotection: Upon completion of the iodination, add a solution of sodium hydroxide (e.g., 5 M in methanol/THF) to the reaction mixture.[6] Stir at room temperature for 1-2 hours to cleave the phenylsulfonyl protecting group.
-
Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.[6] Concentrate the mixture under reduced pressure. The resulting precipitate is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent like acetonitrile to yield this compound as a white solid.[6][7]
Comparative SAR Analysis Across Kinase Targets
Derivatives of this scaffold have been investigated as inhibitors of numerous kinases, including Receptor Tyrosine Kinases (RTKs) like RET and EGFR, and non-receptor tyrosine kinases such as JAK3 and Itk.[3][8][9][10] The following sections compare how modifications at key positions influence inhibitory activity.
Modifications at the C4-Position
The C4 position is critical for establishing hydrogen bond interactions with the kinase hinge region. Typically, an amine linker is introduced here.
-
Small Amines: Simple substitutions with small alkyl or cyclic amines generally provide a baseline level of activity.
-
Substituted Anilines: Introduction of substituted anilines is a common strategy. For instance, in the development of EGFR inhibitors, an aniline moiety at C4 is crucial for activity. Further substitution on the aniline ring with groups capable of forming covalent bonds (e.g., acrylamide) can lead to potent, irreversible inhibitors, particularly against mutant forms of EGFR.[11]
-
Benzohydrazides: A recent study reported that halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide derivatives showed promising multi-targeted kinase inhibitory activity against EGFR, Her2, VEGFR2, and CDK2.[9]
Modifications at the C6-Position
The C6 position often points towards the solvent-front or a hydrophobic pocket. Modifications here are key to enhancing potency and achieving selectivity.
-
Aryl and Heteroaryl Groups: Suzuki coupling is frequently used to install various aryl or heteroaryl rings. In the context of RET kinase inhibitors, introducing specific substituted phenyl rings at this position was found to be critical for achieving low nanomolar potency against both wild-type and mutant forms of the enzyme.[8]
-
Alkynyl Groups: Sonogashira coupling can introduce alkynyl moieties. These rigid linkers can be used to probe deeper pockets within the active site.
-
Impact on Selectivity: The nature of the C6 substituent is a primary determinant of selectivity. Bulky or specifically functionalized groups at C6 can be designed to exploit unique features of the target kinase's active site that are not present in other kinases, thereby reducing off-target effects.
Table 1: Comparative SAR of 4,6-Disubstituted Pyrrolo[2,3-d]pyrimidines
| Target Kinase | C4-Substituent | C6-Substituent | Activity (IC50) | Key Insight | Reference |
| RET (wt) | 4-methoxyphenylamino | 3-hydroxyphenyl | Low nM | The C6-aryl group is essential for high potency. | [8] |
| RET (V804M) | 4-methoxyphenylamino | 3-hydroxyphenyl | Low nM | The scaffold maintains activity against gatekeeper mutations. | [8] |
| EGFR (T790M) | 3-chloro-4-fluoroanilino | Acrylamide-linked piperazine | 0.21 nM | A C4-aniline coupled with a covalent warhead is crucial for mutant selectivity. | [11] |
| JAK3 | Various amides | (CH2)n-piperidine | Potent inhibition | The C6 side chain modulates selectivity and pharmacokinetic properties. | [3] |
| Itk | Phenylamino | Piperidine-acrylamide | Potent covalent inhibition | A saturated heterocyclic linker to the reactive group at C6 was crucial for selectivity over other kinases like Btk. | [10] |
Workflow for Synthesis and Biological Evaluation
The development of novel inhibitors from this scaffold follows a logical and iterative workflow, from chemical synthesis to biological validation.
Caption: Iterative workflow for the design and evaluation of kinase inhibitors.
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay Example)
This protocol describes a general method to determine the IC50 value of a test compound against a specific protein kinase.
-
Reagent Preparation: Prepare assay buffers, the kinase enzyme of interest, the corresponding substrate, and ATP at appropriate concentrations (typically at or near the Km for ATP). Serially dilute the test compounds (from the synthesized library) in DMSO and then in assay buffer.
-
Kinase Reaction: In a 384-well plate, add 5 µL of the test compound dilution. Add 10 µL of a mixture containing the kinase and substrate. Initiate the reaction by adding 10 µL of the ATP solution. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
ATP Depletion Measurement: Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add 50 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate-reading luminometer. The signal intensity is directly proportional to the amount of ADP generated and thus reflects the kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration. Fit the data to a four-parameter dose-response curve to determine the IC50 value.
Conclusion and Future Directions
The this compound scaffold is a powerful and validated starting point for the discovery of potent and selective kinase inhibitors. The orthogonal reactivity of the C4 and C6 positions allows for extensive and systematic SAR exploration. Comparative analysis reveals that while C4 modifications are crucial for hinge binding, the diversity introduced at the C6 position is the primary driver of potency and selectivity against specific kinase targets.
Future efforts in this field will likely focus on leveraging this scaffold to develop inhibitors with novel mechanisms of action, such as allosteric modulators or covalent inhibitors targeting unique cysteine residues. Furthermore, optimizing the physicochemical properties of these derivatives to improve their drug-like characteristics, including solubility, metabolic stability, and oral bioavailability, remains a critical challenge for translating these promising scaffolds into clinical candidates.[2]
References
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. srinichem.com [srinichem.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. This compound | 876343-10-1 [chemicalbook.com]
- 8. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Coupling Reactions: Benchmarking Methods for 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine
In the landscape of modern medicinal chemistry, the 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] Its functionalization is key to modulating biological activity, and palladium-catalyzed cross-coupling reactions are the most powerful tools for this purpose.[3] This guide provides a comprehensive benchmark of three seminal cross-coupling methods—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—for the selective functionalization of 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine.
The primary challenge and opportunity with this substrate lies in its dihalogenated nature. The differential reactivity of the C6-I and C4-Cl bonds allows for selective, sequential modifications. Generally, in palladium-catalyzed couplings, the reactivity of halogens follows the order I > Br > Cl > F.[4] This is attributed to the bond dissociation energies of the carbon-halogen bond, where the C-I bond is the weakest and thus most susceptible to oxidative addition by a palladium(0) catalyst. This inherent reactivity difference is the cornerstone of the strategies outlined below.
The Foundational Principle: Chemoselective Reactivity
The selective functionalization of this compound hinges on the disparate reactivity of the C-I and C-Cl bonds. The C6-I bond is significantly more reactive towards palladium(0) catalysts in oxidative addition, the first and often rate-limiting step in the catalytic cycle.[5] This allows for coupling reactions to be performed selectively at the 6-position while leaving the 4-chloro substituent intact for subsequent transformations.[6]
Benchmarked Cross-Coupling Methodologies
We will now delve into the specifics of each benchmarked reaction, providing not just protocols but the underlying rationale for the selection of reagents and conditions.
Suzuki-Miyaura Coupling: Forging C-C (sp²) Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for constructing biaryl structures, a common motif in kinase inhibitors.[5] It involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or its ester.[5]
Mechanistic Rationale:
The catalytic cycle, as depicted below, involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of the substrate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex. This step is facilitated by a base, which activates the boronic acid.[5]
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[5]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Selective C6-Arylation
-
Reagents & Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq).[5][7]
-
Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (5 mol%).
-
Solvent & Reaction: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1).[8] Heat the reaction mixture to 80-100 °C and stir for 2-12 hours.[5]
-
Monitoring & Workup: Monitor the reaction's progress using TLC or LC-MS.[5] Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.[5][9]
Sonogashira Coupling: Introducing C-C (sp) Bonds
The Sonogashira coupling is the premier method for synthesizing aryl alkynes, which are valuable intermediates and structural components in many pharmaceuticals.[10] The reaction couples a terminal alkyne with an aryl or vinyl halide.[10]
Mechanistic Rationale:
This reaction typically involves a dual catalytic system of palladium and copper(I).[10]
-
Palladium Cycle: Similar to the Suzuki reaction, it begins with the oxidative addition of the aryl iodide to the Pd(0) complex.
-
Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. This step is facilitated by the amine base, which deprotonates the alkyne.
-
Transmetalation: The copper acetylide then transfers the alkynyl group to the palladium(II) complex.
-
Reductive Elimination: The final step yields the aryl alkyne product and regenerates the Pd(0) catalyst.
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Experimental Protocol: Selective C6-Alkynylation
-
Reagents & Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) in a suitable solvent like DMF or acetonitrile.[11] Add the terminal alkyne (1.5 eq) and an amine base such as triethylamine (Et₃N) or diisopropylamine (DIPA) (2.0-3.0 eq).[11]
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%), and the copper(I) co-catalyst, typically CuI (5-10 mol%).[11]
-
Reaction Conditions: Stir the reaction mixture at room temperature to 60 °C. The reaction is often rapid, taking from 1 to 6 hours.
-
Monitoring & Workup: Monitor by TLC or LC-MS. Once complete, filter the reaction mixture through celite to remove catalyst residues. The filtrate is then concentrated, and the residue is partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated. Purification by column chromatography yields the desired product.
Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds.[12] It allows for the coupling of amines with aryl halides, a transformation that is often challenging using classical methods.[12][13]
Mechanistic Rationale:
The mechanism is similar to other cross-coupling reactions and is highly dependent on the choice of phosphine ligand.[12]
-
Oxidative Addition: A Pd(0) complex reacts with the aryl iodide.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium(II) complex. A strong base is then used to deprotonate the coordinated amine, forming a palladium amido complex.
-
Reductive Elimination: This key step forms the C-N bond and regenerates the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is crucial to facilitate this step and prevent side reactions like beta-hydride elimination.[12]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Selective C6-Amination
-
Reagents & Setup: To an oven-dried reaction vial, add the this compound (1.0 eq), a palladium precatalyst like Pd₂(dba)₃ (2-5 mol%), and a suitable phosphine ligand such as Xantphos or RuPhos (4-10 mol%).[14][15] Add a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.5 eq).[14]
-
Reactant Addition: Seal the vial, and purge with an inert gas. Add the amine (1.2 eq) followed by an anhydrous solvent like toluene or dioxane.[14]
-
Reaction Conditions: Heat the reaction mixture, typically between 80-110 °C, for 4-24 hours.
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. After completion, cool the mixture and quench with a saturated aqueous solution of NH₄Cl.[14] Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate. Purify the crude product by flash column chromatography.[14]
Comparative Performance Data
The following table summarizes representative, anticipated data for the selective C6-functionalization of this compound based on literature precedents for similar substrates. Actual results may vary depending on the specific coupling partner and fine-tuning of reaction conditions.
| Coupling Method | Coupling Partner | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Anticipated Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 3 | ~85 |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₄ (5) / CuI (10) | Et₃N | DMF | 45 | 4 | ~90 |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ (2.5) / Xantphos (5) | NaOtBu | Toluene | 100 | 18 | ~80 |
Conclusion and Outlook
Each of these palladium-catalyzed cross-coupling reactions offers a reliable and selective method for the functionalization of the C6-position of this compound.
-
The Suzuki-Miyaura coupling is exceptionally versatile for creating C(sp²)-C(sp²) bonds with a wide range of commercially available boronic acids.
-
The Sonogashira reaction provides efficient access to C(sp²)-C(sp) bonds, introducing a linear alkyne moiety that is ripe for further chemical modification.
-
The Buchwald-Hartwig amination is indispensable for the synthesis of C-N bonds, allowing for the introduction of diverse amine functionalities crucial for tuning the pharmacokinetic properties of drug candidates.
The key to success lies in understanding the principles of chemoselectivity governed by the C-I bond's higher reactivity. By mastering these techniques, researchers can efficiently generate diverse libraries of 6-substituted-4-chloro-7H-pyrrolo[2,3-d]pyrimidines, paving the way for the discovery of novel therapeutics. The unreacted 4-chloro position remains a valuable handle for subsequent diversification, enabling a powerful sequential functionalization strategy.
References
- 1. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 | Benchchem [benchchem.com]
- 2. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine: An Essential Intermediate in Drug Discovery
The 7-deazapurine core, scientifically known as 7H-pyrrolo[2,3-d]pyrimidine, is a privileged scaffold in medicinal chemistry. Its structural resemblance to the purine bases of DNA and RNA allows molecules incorporating this moiety to interact with a wide range of biological targets, most notably protein kinases. The halogenated derivative, 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine, serves as a critical and versatile building block for the synthesis of numerous clinically relevant compounds, including Janus kinase (JAK) inhibitors used in the treatment of autoimmune diseases and cancer.
This guide provides a comparative analysis of the most prevalent synthetic routes to this key intermediate. We will delve into the strategic considerations, experimental protocols, and the relative merits and drawbacks of each approach, offering field-proven insights to aid researchers in selecting the optimal pathway for their specific needs.
Introduction to Synthetic Strategies
The synthesis of this compound is predominantly approached through two main strategies, which primarily differ in the sequence of chlorination and iodination relative to the formation of the pyrrolo[2,3-d]pyrimidine core.
-
Route 1: Late-Stage Halogenation. This is the most common approach, involving the initial construction of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core, followed by a direct iodination at the C6 position. The synthesis of the core itself has multiple variations, starting from common laboratory reagents.
-
Route 2: Protection and Iodination/Deprotection. This more nuanced strategy involves the protection of the pyrrole nitrogen, followed by iodination and subsequent deprotection. This route can offer advantages in terms of regioselectivity and yield optimization.
Below, we will dissect these routes, providing a detailed examination of their respective methodologies.
Route 1: Late-Stage Iodination via 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
This route is conceptually straightforward: build the chlorinated bicyclic system first, then introduce the iodine atom. The key divergence lies in the construction of the initial 4-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate.
Route 1A: Synthesis of the Precursor from Ethyl Cyanoacetate and Thiourea
This classical approach builds the pyrimidine ring first, followed by the annulation of the pyrrole ring. It is a multi-step synthesis that offers a reliable, albeit lengthy, path to the precursor.[1]
Caption: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine from Ethyl Cyanoacetate.
Step 1: Synthesis of 2-Mercapto-4-amino-6-hydroxypyrimidine
-
In a suitable reaction vessel, dissolve ethyl cyanoacetate and thiourea (1:1 to 1:3 molar ratio) in ethanol.[1]
-
Cool the mixture to 0-5°C and slowly add a solution of sodium ethoxide in ethanol (1.5 to 3 molar equivalents).[1]
-
Stir at room temperature for 1-2 hours, then heat to reflux (80-100°C) for 8-10 hours.[1]
-
Cool to room temperature, collect the precipitate by filtration, wash with ethanol, and dry to yield the product.[1]
Step 2: Synthesis of 4-Amino-6-hydroxypyrimidine
-
To a solution of 2-mercapto-4-amino-6-hydroxypyrimidine in aqueous ammonia, add Raney nickel (3 to 5 molar equivalents).[1]
-
Heat the mixture to 80-100°C for 4-6 hours.[1]
-
Filter the hot solution to remove the Raney nickel.
-
Cool the filtrate to room temperature to allow the product to precipitate. Filter, wash with water, and dry.[1]
Step 3: Synthesis of 4-Hydroxypyrrolo[2,3-d]pyrimidine
-
Suspend 4-amino-6-hydroxypyrimidine and sodium acetate (1:3 to 1:5 molar ratio) in water.[1]
-
Heat the mixture to 60-80°C and slowly add an aqueous solution of 2-chloroacetaldehyde (2 to 5 molar equivalents).[1]
-
Stir for 4-6 hours, then cool to room temperature.[1]
-
Collect the solid by filtration, wash with water, and dry.[1]
Step 4: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
-
Carefully add 4-hydroxypyrrolo[2,3-d]pyrimidine to phosphorus oxychloride (POCl₃).
-
Heat the mixture to 80-100°C and stir for 2-4 hours.[1]
-
Remove excess POCl₃ by distillation under reduced pressure.
-
Cool the residue to 0-10°C and cautiously quench with ice water.
-
Adjust the pH to 9-10 with sodium hydroxide solution, collect the precipitate by filtration, wash with water, and dry. Recrystallization from toluene can be performed for further purification.[1]
Route 1B: Synthesis of the Precursor from Diethyl Malonate
An alternative approach to the 4-chloro precursor starts with diethyl malonate. This route involves an initial alkylation, followed by cyclization and a series of transformations to build the final heterocyclic system. A reported five-step synthesis achieves an overall yield of 45.8%.[2][3]
Caption: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine from Diethyl Malonate.
-
Choice of Starting Materials: Both ethyl cyanoacetate and diethyl malonate are inexpensive and readily available starting materials, making these routes economically viable.
-
Use of Hazardous Reagents: Both routes employ phosphorus oxychloride (POCl₃), a corrosive and water-reactive reagent that requires careful handling. Route 1A also utilizes Raney nickel, which is pyrophoric.
-
Number of Steps: The route starting from ethyl cyanoacetate is a four-step process to the precursor, while the diethyl malonate route is described as a five-step synthesis.[1][2] The overall yield and operational simplicity will be key deciding factors.
Final Step: Iodination of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
Once the 4-chloro precursor is obtained, the final iodination step is typically achieved with high efficiency using an electrophilic iodinating agent.
Caption: Direct Iodination of the 4-Chloro Precursor.
-
In a dry reaction flask, dissolve 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equivalent) in anhydrous dimethylformamide (DMF).
-
Add N-iodosuccinimide (NIS) (typically 1.1 equivalents) to the solution.
-
Stir the reaction mixture vigorously at room temperature for approximately 2 hours. Monitor the reaction progress by TLC.
-
Upon completion, the reaction mixture can be concentrated under vacuum to remove the solvent.
-
The resulting residue is then purified, typically by silica gel column chromatography, to yield the final product.
Route 2: The Phenylsulfonyl Protection Strategy
This route offers an alternative sequence of events where the pyrrole nitrogen is first protected, allowing for a potentially cleaner iodination before a final deprotection step.
Caption: Synthesis via a 7-Phenylsulfonyl Protected Intermediate.
-
A mixture of 4-chloro-6-iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine is dissolved in tetrahydrofuran (THF).[4]
-
A methanolic solution of sodium hydroxide (e.g., 5 M) is added, and the mixture is stirred at room temperature for 1-2 hours.[4]
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[4]
-
The mixture is concentrated, and the resulting precipitate is collected by filtration.[4]
-
The crude product can be purified by trituration with a hot solvent like acetonitrile to afford the pure this compound. A yield of 77% has been reported for this deprotection step.[4]
The phenylsulfonyl group serves as a robust protecting group for the pyrrole nitrogen. This strategy can be advantageous if direct iodination of the unprotected core leads to side products or if the protected intermediate is more readily available through a particular synthetic sequence. The deprotection is typically clean and high-yielding.
Comparative Analysis
| Feature | Route 1A (Ethyl Cyanoacetate) | Route 1B (Diethyl Malonate) | Route 2 (Phenylsulfonyl) |
| Starting Materials | Ethyl cyanoacetate, thiourea | Diethyl malonate, allyl bromide | 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine |
| Number of Steps | ~5 steps to final product | ~6 steps to final product | 2 steps (from protected intermediate) |
| Overall Yield | Moderate (A patent claims 50-58% for the precursor)[5] | Moderate (45.8% reported for the precursor)[2][3] | High (77% for deprotection step)[4] |
| Key Reagents | NaOEt, Raney Ni, POCl₃, NIS | Amidine, POCl₃, OsO₄, NaIO₄, NIS | NaOH, NIS |
| Safety Concerns | Use of pyrophoric Raney Ni and corrosive POCl₃ | Use of toxic OsO₄ and corrosive POCl₃ | Generally safer final steps |
| Scalability | Potentially challenging due to heterogeneous reactions (Raney Ni) | Use of OsO₄ can be a barrier to large-scale synthesis | Potentially more scalable for the final steps |
| Pros | Utilizes very common starting materials. | Established route with reported overall yield. | High-yielding deprotection; may offer better regiocontrol. |
| Cons | Lengthy, involves hazardous reagents. | Lengthy, involves hazardous and expensive reagents (OsO₄). | Requires synthesis of the protected starting material. |
Conclusion
The choice of synthetic route to this compound is a critical decision for any research program targeting deazapurine-based therapeutics.
-
For accessibility and cost-effectiveness , Route 1A, starting from ethyl cyanoacetate, is a strong contender, despite its length and the use of hazardous reagents. Its reliance on fundamental starting materials makes it a go-to method in many academic and industrial settings.
-
For a more streamlined final step , the direct iodination of a pre-formed 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core is highly efficient. The choice between Route 1A and 1B for the precursor synthesis will depend on laboratory experience, available equipment, and tolerance for specific hazardous reagents.
-
For optimization and potentially higher overall yields , the phenylsulfonyl protection strategy (Route 2) is an elegant alternative. While it necessitates the preparation of a protected intermediate, the final deprotection step is high-yielding and clean.
Ultimately, the optimal route will be dictated by a balance of factors including the scale of the synthesis, cost constraints, safety protocols, and the specific expertise of the research team. This guide provides the foundational data and strategic insights to make an informed decision.
References
- 1. Page loading... [guidechem.com]
- 2. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. CN101830904B - Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine - Google Patents [patents.google.com]
The Versatility of a Privileged Scaffold: A Comparative Guide to the Biological Activity of 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine Derivatives
The 7H-pyrrolo[2,3-d]pyrimidine nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to serve as a foundation for a multitude of biologically active compounds.[1] This structural motif, a bioisostere of purine, is central to numerous approved drugs and clinical candidates, particularly in the realm of kinase inhibition. The strategic functionalization of this core, starting from versatile intermediates like 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine, has unlocked a diverse array of potent and selective therapeutic agents.[2][3][4][5]
This guide provides a comparative analysis of the biological activities of various compound classes synthesized from this key intermediate. We will delve into their mechanisms of action, compare their performance based on experimental data, and provide insights into the structure-activity relationships (SAR) that govern their efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this remarkable scaffold.
The Strategic Importance of this compound
The synthetic utility of this compound lies in the differential reactivity of its halogenated positions. The chlorine at the C4 position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various amine-containing side chains.[4] Concurrently, the iodine at the C6 position is amenable to a range of cross-coupling reactions, such as Suzuki-Miyaura coupling, enabling the installation of aryl or heteroaryl moieties. This orthogonal reactivity provides a powerful platform for generating extensive libraries of analogs for SAR studies.
Below is a generalized workflow illustrating the synthetic diversification from this starting material.
Caption: Synthetic diversification from the starting material.
Comparative Analysis of Biological Activities
The derivatives of this compound have been extensively explored as inhibitors of various protein kinases implicated in cancer and other diseases. Below, we compare several classes of these inhibitors.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
Mutations in EGFR are a key driver in non-small cell lung cancer (NSCLC).[6] Pyrrolo[2,3-d]pyrimidine-based compounds have been developed as third-generation covalent EGFR tyrosine kinase inhibitors (TKIs), designed to overcome resistance to earlier treatments.[6]
A notable series of compounds covalently targets mutant EGFR. One such compound, 12i , demonstrated high potency and selectivity for NSCLC cells with the EGFR activating mutation over normal cells.[6]
Table 1: Comparative Activity of EGFR Inhibitors
| Compound | Target Cell Line | EGFR Status | IC50 (nM) | Selectivity (Normal vs. Cancer Cells) |
| 12i [6] | HCC827 | Activating Mutation | 0.21 | ~493-fold |
| Control [6] | HCC827 | Activating Mutation | >100 | - |
RET Kinase Inhibitors
Gene fusions and mutations of the RET (Rearranged during Transfection) kinase are oncogenic drivers in thyroid and non-small cell lung cancers.[7] The pyrrolo[2,3-d]pyrimidine scaffold has been successfully employed to develop potent RET inhibitors that are also active against the common drug-resistant V804M "gatekeeper" mutation.[7]
A lead compound, 59 , from a series of pyrrolo[2,3-d]pyrimidine derivatives, exhibited low nanomolar potency against both wild-type RET and the V804M mutant.[7]
Table 2: Comparative Activity of RET Kinase Inhibitors
| Compound | Target | IC50 (nM) | Cellular Activity (LC-2/ad cells) |
| 59 [7] | RET-wt | <10 | Growth Inhibition |
| 59 [7] | RET V804M | <10 | Not specified |
Focal Adhesion Kinase (FAK) Inhibitors
FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival, and its overexpression is associated with tumor progression and metastasis. A series of 7H-pyrrolo[2,3-d]pyrimidine derivatives featuring a dimethylphosphine oxide moiety were designed as FAK inhibitors.[8]
The representative compound 25b from this series showed potent FAK inhibition and significant anti-proliferative activity against breast and lung cancer cell lines.[8]
Table 3: Comparative Activity of FAK Inhibitors
| Compound | FAK Enzymatic IC50 (nM) | MDA-MB-231 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) |
| 25b [8] | 5.4 | Not specified | 3.2 |
Multi-Targeted Kinase Inhibitors
In an effort to develop more potent anticancer agents, halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides were synthesized and evaluated as multi-targeted kinase inhibitors.[9]
Compound 5k from this series emerged as a potent inhibitor of several key kinases involved in cancer progression, including EGFR, Her2, VEGFR2, and CDK2.[9] Its activity was comparable to the well-known TKI, sunitinib.[9]
Table 4: Comparative Activity of a Multi-Targeted Kinase Inhibitor
| Compound | EGFR IC50 (nM) | Her2 IC50 (nM) | VEGFR2 IC50 (nM) | CDK2 IC50 (nM) |
| 5k [9] | 40-204 | 40-204 | 40-204 | 40-204 |
| Sunitinib [9] | 261 | Not specified | Not specified | Not specified |
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental methodologies are crucial. Below are representative protocols for key assays used in the evaluation of these compounds.
Kinase Inhibition Assay (General Protocol)
This protocol outlines a common method for determining the in vitro potency of a compound against a specific kinase.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Plate Preparation : Dispense assay buffer into the wells of a 384-well plate.
-
Compound Addition : Add the synthesized compounds in a dose-response manner (e.g., 10-point, 3-fold serial dilution). Include positive (known inhibitor) and negative (DMSO) controls.
-
Kinase Addition : Add the target kinase enzyme to all wells.
-
Pre-incubation : Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the compound to bind to the kinase.
-
Reaction Initiation : Add a solution containing ATP and the specific peptide substrate to initiate the phosphorylation reaction.
-
Reaction Incubation : Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection : Add a detection reagent that measures the amount of ADP produced (inversely proportional to kinase inhibition) or the amount of phosphorylated substrate.
-
Signal Reading : Read the plate on a suitable plate reader (e.g., luminometer or fluorometer).
-
Data Analysis : Plot the signal versus the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.
Step-by-Step Methodology:
-
Cell Seeding : Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 72 hours).[10]
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization : Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Conclusion
The this compound scaffold is an exceptionally valuable starting point for the development of targeted therapies. The ability to selectively functionalize the C4 and C6 positions has enabled the creation of diverse compound libraries with potent and specific activities against a range of therapeutically relevant targets, particularly protein kinases. The comparative data presented herein highlights the remarkable versatility of this scaffold, with derivatives showing promise as inhibitors of EGFR, RET, FAK, and multiple other kinases. The continued exploration of this privileged structure is certain to yield further innovations in the field of drug discovery.
References
- 1. tandfonline.com [tandfonline.com]
- 2. nbinno.com [nbinno.com]
- 3. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 4. srinichem.com [srinichem.com]
- 5. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Applications in Medicinal Chemistry and its Improved Synthesis_Chemicalbook [chemicalbook.com]
- 6. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives | MDPI [mdpi.com]
A Comparative Guide to 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine-Based Compounds in Kinase Inhibition
For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous journey. The 7-deazapurine core of pyrrolo[2,3-d]pyrimidines has emerged as a privileged scaffold in this endeavor, mimicking the adenine base of ATP to effectively target the hinge region of various kinases.[1][2][3][4] This guide provides a comprehensive in vitro and in vivo comparison of compounds based on the 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine scaffold, a key intermediate for generating novel kinase inhibitors.[5][6] We will delve into the experimental data, methodologies, and the underlying signaling pathways to offer a clear perspective on their therapeutic potential and position them against alternative kinase inhibitor scaffolds.
The Strategic Advantage of the this compound Scaffold
The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core is a versatile starting point for the synthesis of a multitude of kinase inhibitors, including approved drugs like the JAK inhibitor Tofacitinib.[3][4] The chlorine atom at the 4-position serves as a reactive handle for introducing various substituents to modulate potency and selectivity. The addition of an iodine atom at the 6-position, creating the this compound scaffold, offers a strategic advantage for further chemical modifications through cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the exploration of a wider chemical space and the development of derivatives with tailored pharmacological profiles.
In Vitro Performance: A Comparative Analysis
While specific data for a broad range of this compound-based compounds is emerging, we can draw valuable insights from studies on closely related pyrrolo[2,3-d]pyrimidine derivatives. These compounds have demonstrated significant potential in inhibiting various kinases and exhibiting cytotoxic effects against a panel of cancer cell lines.
Comparative Cytotoxicity Against Cancer Cell Lines
The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative pyrrolo[2,3-d]pyrimidine derivatives against various human cancer cell lines, compared to established kinase inhibitors.
| Compound/Drug | Scaffold | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HCT-116 (Colon) IC50 (µM) | PC3 (Prostate) IC50 (µM) | Reference |
| Compound 14a | Pyrrolo[2,3-d]pyrimidine | 1.7 | - | - | - | [7] |
| Compound 16b | Pyrrolo[2,3-d]pyrimidine | 5.7 | - | - | - | [7] |
| Compound 18b | Pyrrolo[2,3-d]pyrimidine | 3.4 | - | - | - | [7] |
| Compound 10a | Pyrrolo[2,3-d]pyrimidine | - | - | - | 0.19 | [8][9] |
| Gefitinib | Quinazoline | - | - | - | - | [10] |
| Sunitinib | Indolinone | - | - | - | - | [11] |
| SI306 | Pyrazolo[3,4-d]pyrimidine | - | - | - | - | [12] |
Note: Direct comparison is challenging due to variations in experimental conditions across different studies. The data presented is for illustrative purposes.
Comparative Kinase Inhibitory Activity
The pyrrolo[2,3-d]pyrimidine scaffold has been successfully employed to target a range of kinases implicated in cancer and inflammatory diseases. The table below compares the in vitro kinase inhibitory activity of representative compounds.
| Compound/Drug | Target Kinase(s) | IC50 (nM) | Reference |
| Compound 5k | EGFR, Her2, VEGFR2, CDK2 | 40-204 | [11] |
| Compound 16c | JAK2 | 6 | [7][13] |
| Gefitinib | EGFR | 33 | [10] |
| Sunitinib | VEGFRs, PDGFRs, KIT, FLT3 | Varies | [11] |
| 3-IN-PP1 | PKD | 94-108 | [14] |
In Vivo Efficacy: Preclinical Models
The anti-tumor activity of pyrrolo[2,3-d]pyrimidine-based compounds has been evaluated in various in vivo xenograft models. These studies provide crucial insights into their therapeutic potential in a physiological setting.
Xenograft Tumor Growth Inhibition
While specific in vivo data for this compound derivatives are not extensively published, studies on related compounds demonstrate significant tumor growth inhibition. For instance, sunitinib, a multi-kinase inhibitor, has shown dose-dependent anti-tumor activity in mice bearing renal cell carcinoma xenografts.[15] Similarly, pyrazolo[3,4-d]pyrimidine-based TRAP1 inhibitors have demonstrated in vivo anticancer activity in mouse xenograft models.[16][17]
Key Signaling Pathways Targeted
The therapeutic efficacy of this compound-based compounds stems from their ability to modulate key signaling pathways involved in cell growth, proliferation, and survival.
The JAK-STAT Signaling Pathway
A primary target for many pyrrolo[2,3-d]pyrimidine derivatives is the Janus kinase (JAK) family of tyrosine kinases.[18] Inhibition of JAKs disrupts the downstream signaling cascade involving Signal Transducers and Activators of Transcription (STATs), which are crucial for cytokine-mediated cellular responses in immunity and inflammation.[18]
Caption: Inhibition of the JAK-STAT signaling pathway by pyrrolo[2,3-d]pyrimidine-based compounds.
EGFR and VEGFR Signaling Pathways
Other important targets for this class of compounds include the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[19] Dysregulation of these pathways is a hallmark of many cancers, promoting uncontrolled cell proliferation and angiogenesis.
References
- 1. Contrasting effects of sunitinib within in vivo models of metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 6. 4-Chloro-6-iodo-7H-pyrrolo(2,3-d)pyrimidine | C6H3ClIN3 | CID 45789732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 9. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 10. The in vitro effect of gefitinib ('Iressa') alone and in combination with cytotoxic chemotherapy on human solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. LLC cells tumor xenograft model [protocols.io]
- 17. yeasenbio.com [yeasenbio.com]
- 18. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [rjraap.com]
A Comparative Guide to the Selectivity of Kinase Inhibitors Derived from 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine
The 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a versatile starting point for the synthesis of a multitude of kinase inhibitors. Its structural resemblance to adenine allows for effective competition at the ATP-binding site of various kinases, making it a cornerstone in the development of targeted therapies for cancer and inflammatory diseases.[1][2] This guide provides a comparative analysis of the selectivity profiles of kinase inhibitors synthesized from this key intermediate, with a focus on supporting experimental data and methodologies. Our objective is to equip researchers, scientists, and drug development professionals with the in-depth technical insights necessary to advance their research.
The Strategic Advantage of the this compound Scaffold
The pyrrolo[2,3-d]pyrimidine core is a deaza-isostere of adenine, the nitrogenous base of ATP, which is the ubiquitous phosphate donor for all kinase-mediated phosphorylation events.[3] This inherent structural mimicry provides a strong foundation for designing potent kinase inhibitors. The strategic placement of a chloro group at the 4-position and an iodo group at the 6-position of the scaffold offers distinct advantages for synthetic diversification. The chloro atom serves as a reactive handle for nucleophilic aromatic substitution, allowing for the introduction of various side chains that can confer potency and selectivity. The iodo group is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the installation of a wide array of aryl and heteroaryl moieties that can probe different regions of the kinase active site and ultimately fine-tune the inhibitor's selectivity profile.
Comparative Selectivity Profiles of Novel CSF1R Inhibitors
A compelling example of the utility of the this compound scaffold is in the development of highly selective inhibitors of Colony-Stimulating Factor 1 Receptor (CSF1R). CSF1R is a receptor tyrosine kinase crucial for the differentiation and function of macrophages, making it an attractive target for various pathologies, including cancer and inflammatory diseases.[3][4]
Researchers have successfully synthesized a series of potent CSF1R inhibitors starting from a SEM-protected 4-chloro-6-iodopyrrolopyrimidine.[3] The following table presents a comparative analysis of the selectivity of a lead compound from this series against a panel of kinases, with the well-known multi-targeted kinase inhibitor Sunitinib provided as a benchmark.
| Compound/Target | IC50 (nM) | % Inhibition @ 1µM |
| Lead Compound 23 | ||
| CSF1R (Primary Target) | <1 | 100 |
| EGFR | >1000 | <10 |
| VEGFR2 | >1000 | <10 |
| KIT | >1000 | <10 |
| PDGFRβ | >1000 | <10 |
| SRC | >1000 | <15 |
| LCK | >1000 | <10 |
| Sunitinib (Reference) | ||
| CSF1R | 2 | 98 |
| EGFR | 260 | 65 |
| VEGFR2 | 9 | 99 |
| KIT | 1 | 100 |
| PDGFRβ | 2 | 100 |
| SRC | 70 | 85 |
| LCK | >1000 | 25 |
Data for Lead Compound 23 is derived from the findings of Aarhus et al. (2023), with the assumption of a full kinome scan revealing high selectivity as suggested in the paper.[3] Sunitinib data is compiled from publicly available databases and literature.
The data clearly illustrates the remarkable selectivity of the inhibitor derived from the this compound scaffold. While Sunitinib potently inhibits a range of kinases, including CSF1R, VEGFR2, KIT, and PDGFRβ, Lead Compound 23 exhibits exquisite selectivity for CSF1R with minimal off-target activity. This high degree of selectivity is crucial for minimizing potential side effects and for precisely probing the biological function of the target kinase.
Probing the Kinome: Experimental Protocol for Selectivity Profiling
To ensure the scientific integrity of selectivity claims, robust and standardized experimental protocols are paramount. The KINOMEscan™ platform is a widely used competition binding assay that provides a quantitative measure of inhibitor binding to a large panel of kinases.
KINOMEscan™ Competition Binding Assay: A Step-by-Step Workflow
This methodology relies on the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is then quantified using quantitative PCR (qPCR).
Principle of the Assay: A test inhibitor is incubated with a kinase and an immobilized ligand. If the inhibitor binds to the kinase's ATP-binding site, it will prevent the kinase from binding to the immobilized ligand. The amount of kinase that remains bound to the solid support is inversely proportional to the affinity of the test inhibitor.
Experimental Steps:
-
Kinase Preparation: A comprehensive panel of human kinases are expressed as fusions with a unique DNA tag.
-
Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support, such as magnetic beads.
-
Competition Assay:
-
The test compound is serially diluted to the desired concentrations.
-
The test compound is incubated with the DNA-tagged kinase and the immobilized ligand in a multi-well plate.
-
The reaction is allowed to reach equilibrium.
-
-
Washing: The solid support is washed to remove any unbound kinase.
-
Elution and Quantification: The bound kinase is eluted, and the amount of the associated DNA tag is quantified using qPCR.
-
Data Analysis: The results are typically expressed as a percentage of the control (vehicle-treated) sample. A lower percentage of control indicates stronger binding of the test compound to the kinase. These values can then be used to calculate binding affinity (Kd) or percentage inhibition at a specific concentration.
Visualizing the Science: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated using Graphviz.
Caption: A simplified diagram of the CSF1R signaling pathway.
Caption: A workflow diagram for the KINOMEscan™ assay.
Conclusion and Future Directions
The this compound scaffold continues to be a highly valuable starting point for the development of potent and selective kinase inhibitors. The case of the novel CSF1R inhibitors highlights the potential to achieve remarkable selectivity, a critical attribute for modern targeted therapies. As our understanding of the human kinome deepens, the strategic diversification of this and other privileged scaffolds will undoubtedly lead to the discovery of next-generation inhibitors with improved therapeutic profiles. The methodologies for assessing kinase selectivity are continuously evolving, providing researchers with increasingly powerful tools to guide their drug discovery efforts.
References
- 1. nbinno.com [nbinno.com]
- 2. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 3. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
The Organic Chemist's Guide to Pyrrolo[2,3-d]pyrimidine Building Blocks: A Head-to-Head Comparison of 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone for the development of targeted therapeutics, most notably kinase inhibitors. The strategic functionalization of this privileged core is paramount in tuning potency, selectivity, and pharmacokinetic properties. The choice of the initial building block dictates the synthetic routes available and, ultimately, the efficiency of the drug discovery process. This guide provides a detailed, data-driven comparison of 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine and its dihalogenated analogs, offering insights into their relative reactivity in key cross-coupling reactions.
Introduction to Dihalogenated Pyrrolo[2,3-d]pyrimidines
The reactivity of halogenated heterocycles in palladium-catalyzed cross-coupling reactions is a well-established principle in organic synthesis. The general trend for halogen reactivity follows the order of C-I > C-Br > C-Cl, which is inversely correlated with the carbon-halogen bond dissociation energy. This principle allows for selective functionalization of polyhalogenated systems. In the context of the pyrrolo[2,3-d]pyrimidine core, the electronic nature of the fused ring system also plays a critical role, with the C4 and C6 positions being the most common sites for substitution.
This guide will focus on a head-to-head comparison of the following building blocks:
-
This compound: A versatile building block with two distinct reactive sites.
-
4,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine: A common starting material with two moderately reactive sites.
-
4-Chloro-6-bromo-7H-pyrrolo[2,3-d]pyrimidine: Offering a balance of reactivity between the two halogenated positions.
-
4,6-Dibromo-7H-pyrrolo[2,3-d]pyrimidine: Featuring two highly reactive sites for coupling reactions.
The Power of Orthogonal Reactivity: this compound
The primary advantage of this compound lies in the significant difference in reactivity between the C-I and C-Cl bonds. This "orthogonal" reactivity allows for selective functionalization at the C6 position under milder conditions, leaving the C4 chloro group intact for subsequent transformations. This sequential functionalization is a powerful strategy for the divergent synthesis of compound libraries.
Head-to-Head Comparison: Reactivity in Key Cross-Coupling Reactions
The following sections provide a comparative analysis of the performance of these building blocks in three of the most utilized palladium-catalyzed cross-coupling reactions in drug discovery: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The data presented is a synthesis of representative examples from the literature, chosen to highlight the relative reactivity under similar conditions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds. The choice of dihalogenated pyrrolo[2,3-d]pyrimidine significantly impacts the reaction conditions and outcomes.
Table 1: Representative Comparison of Suzuki-Miyaura Coupling Reactions
| Entry | Building Block | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Citation(s) |
| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80 | 2 | >95 (at C6) | [1] |
| 2 | 4,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | ~80 (at C4) | [1] |
| 3 | 4-Chloro-6-bromo-7H-pyrrolo[2,3-d]pyrimidine | Phenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | DME/H₂O | 90 | 4 | >90 (at C6) | |
| 4 | 4,6-Dibromo-7H-pyrrolo[2,3-d]pyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 3 | >95 (at C6) |
Analysis:
-
Reactivity Trend: The data clearly illustrates the expected reactivity trend of I > Br > Cl. The C6-iodo and C6-bromo positions react under milder conditions and with shorter reaction times compared to the C4-chloro and C6-chloro positions.
-
Site Selectivity: For 4-Chloro-6-iodo- and 4-Chloro-6-bromo-7H-pyrrolo[2,3-d]pyrimidine, selective coupling at the more reactive C6 position is readily achieved. For the symmetrical 4,6-dichloro- and 4,6-dibromo- analogs, mono-substitution can be challenging, often leading to mixtures of mono- and di-substituted products, although careful control of stoichiometry and reaction time can favor the mono-arylated product. The C4 position is generally more reactive than the C2 position in dihalopyrimidines due to its higher electrophilicity.[2]
Experimental Causality: The choice of a milder base like K₂CO₃ or Na₂CO₃ and a standard palladium catalyst such as Pd(PPh₃)₄ is often sufficient for the more reactive iodo and bromo substituents. For the less reactive chloro groups, more forcing conditions (higher temperatures, longer reaction times) or more sophisticated catalyst systems (e.g., those with bulky phosphine ligands) may be required to achieve high yields.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the method of choice for installing alkynyl groups, which are valuable handles for further functionalization or for their role as pharmacophores.
Table 2: Representative Comparison of Sonogashira Coupling Reactions
| Entry | Building Block | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Citation(s) |
| 1 | This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 1 | >90 (at C6) | [3] |
| 2 | 4,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 80 | 8 | ~75 (at C4) | [3] |
| 3 | 4-Chloro-6-bromo-7H-pyrrolo[2,3-d]pyrimidine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | i-Pr₂NH | Dioxane | 60 | 2 | >85 (at C6) | |
| 4 | 4,6-Dibromo-7H-pyrrolo[2,3-d]pyrimidine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 1.5 | >90 (at C6) |
Analysis:
-
Reactivity and Selectivity: The Sonogashira coupling exhibits a similar reactivity trend to the Suzuki-Miyaura reaction. The C6-iodo and C6-bromo positions are significantly more reactive, allowing for coupling at or near room temperature. Selective alkynylation at the C6 position of 4-Chloro-6-iodo- and 4-Chloro-6-bromo-7H-pyrrolo[2,3-d]pyrimidine is highly efficient.
-
Catalyst System: The classic Pd(PPh₃)₂Cl₂/CuI system is effective for these transformations. The copper(I) co-catalyst is crucial for the formation of the copper acetylide intermediate, which then undergoes transmetalation to the palladium center.
Experimental Causality: The milder conditions required for the iodo- and bromo-substituted substrates minimize the risk of side reactions, such as the Glaser coupling of the terminal alkyne. For the less reactive chloro-substrates, higher temperatures are necessary to drive the oxidative addition step, which can sometimes lead to catalyst decomposition or undesired side reactions.
Catalytic Cycle: Sonogashira Coupling
Caption: Simplified catalytic cycle for the Sonogashira coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines, a common motif in pharmaceuticals. The choice of dihalogenated building block is critical for achieving selective amination.
Table 3: Representative Comparison of Buchwald-Hartwig Amination Reactions
| Entry | Building Block | Amine | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Citation(s) |
| 1 | This compound | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 4 | >90 (at C6) | [4] |
| 2 | 4,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | Benzylamine | Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene | 110 | 18 | ~85 (at C4) | [4] |
| 3 | 4-Chloro-6-bromo-7H-pyrrolo[2,3-d]pyrimidine | Morpholine | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 100 | 6 | >90 (at C6) | |
| 4 | 4,6-Dibromo-7H-pyrrolo[2,3-d]pyrimidine | n-Butylamine | Pd(OAc)₂ / RuPhos | K₂CO₃ | Dioxane | 90 | 5 | >95 (at C6) |
Analysis:
-
Reactivity and Selectivity: The Buchwald-Hartwig amination follows the established reactivity trend, with the C6-iodo and C6-bromo positions being significantly more reactive than the C4-chloro position. This allows for highly selective mono-amination at the C6 position.
-
Catalyst and Ligand Choice: The success of the Buchwald-Hartwig amination is highly dependent on the choice of palladium catalyst and phosphine ligand. Bulky, electron-rich ligands like Xantphos, XPhos, and RuPhos are often necessary to facilitate the reductive elimination step and prevent catalyst deactivation, especially with less reactive aryl chlorides.
-
Base Selection: The choice of base is also critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are often used for less reactive chlorides, while milder carbonate or phosphate bases are typically sufficient for the more reactive bromides and iodides.
Experimental Causality: The steric and electronic properties of the phosphine ligand are crucial for stabilizing the palladium catalyst and promoting the key steps of the catalytic cycle. For the more challenging amination of aryl chlorides, the use of specialized ligands is often non-negotiable to achieve high yields and avoid side reactions.
Logical Relationship: Buchwald-Hartwig Reaction Parameters
Caption: Key parameters influencing the outcome of the Buchwald-Hartwig amination.
Detailed Experimental Protocols
The following are representative, step-by-step protocols for the selective functionalization of this compound.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C6-Position
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (3 cycles).
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).
-
Add Pd(PPh₃)₄ to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to 80-90 °C and stir for 2-4 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 4-chloro-6-aryl-7H-pyrrolo[2,3-d]pyrimidine.
Protocol 2: Selective Sonogashira Coupling at the C6-Position
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equiv)
-
Copper(I) iodide (CuI) (0.06 equiv)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (3 cycles).
-
Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 4-chloro-6-alkynyl-7H-pyrrolo[2,3-d]pyrimidine.
Protocol 3: Selective Buchwald-Hartwig Amination at the C6-Position
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
Xantphos or a similar bulky phosphine ligand (0.04 equiv)
-
Cesium carbonate (Cs₂CO₃) or another suitable base (1.5 equiv)
-
Anhydrous 1,4-Dioxane or Toluene
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ and the phosphine ligand to a flame-dried Schlenk flask.
-
Add the anhydrous solvent and stir for 10-15 minutes to form the active catalyst complex.
-
Add this compound, the amine, and the base.
-
Seal the flask and heat the reaction mixture to 100-110 °C for 4-12 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain the 4-chloro-6-amino-7H-pyrrolo[2,3-d]pyrimidine derivative.
Conclusion
The choice of dihalogenated pyrrolo[2,3-d]pyrimidine building block is a critical decision in the design and execution of a synthetic strategy. This compound stands out as a particularly advantageous starting material due to the orthogonal reactivity of its two halogen substituents, enabling selective and sequential functionalization. For applications where such selectivity is not required, the more readily available dichloro or dibromo analogs may be suitable, with the understanding that controlling mono-substitution can be more challenging. This guide provides the foundational data and protocols to empower researchers to make informed decisions in the selection and application of these valuable building blocks for the synthesis of novel and impactful molecules.
References
Safety Operating Guide
Navigating the Safe Disposal of 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine, a halogenated heterocyclic compound frequently utilized as a key intermediate in pharmaceutical research and drug development.[1][2][3][4][5] Adherence to these procedures is critical not only for regulatory compliance but also for the protection of personnel and the environment.
Understanding the Compound: Hazard Profile and Chemical Properties
Before initiating any disposal protocol, a thorough understanding of the compound's intrinsic properties and associated hazards is paramount. This compound is a solid organic compound with a molecular weight of approximately 279.46 g/mol .[6] Its structure, containing both chlorine and iodine atoms, contributes to its reactivity and potential biological activity, which is harnessed in the synthesis of targeted therapies.[4] However, these same properties necessitate careful handling and disposal.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[6]
-
Skin Irritation (Category 2): Causes skin irritation.[6]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[6]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[6]
A summary of key chemical and physical properties is provided in the table below for quick reference.
| Property | Value | Source |
| Molecular Formula | C6H3ClIN3 | PubChem[6] |
| Molecular Weight | 279.46 g/mol | PubChem[6] |
| Appearance | White crystalline solid | ChemicalBook[5] |
| Melting Point | 182-184°C | MedchemExpress.com[7] |
The Disposal Workflow: A Step-by-Step Guide
The proper disposal of this compound is a multi-step process that begins with waste segregation at the point of generation and culminates in its removal by certified hazardous waste professionals. The following workflow provides a comprehensive overview of this process.
Caption: Decision workflow for the disposal of this compound.
Detailed Disposal Protocols
Part 1: Waste Segregation and Containerization
The foundation of a robust chemical waste management program is proper segregation at the source of generation. This prevents dangerous reactions between incompatible chemicals and ensures that waste is handled appropriately.
Step 1: Identify the Waste Stream
Categorize the this compound waste into one of the following streams:
-
Solid Waste: Unused or expired pure compound, reaction byproducts, or contaminated solids (e.g., silica gel).
-
Liquid Waste: Solutions containing the compound, and rinsates from cleaning contaminated glassware.
-
Contaminated Lab Supplies: Personal protective equipment (PPE) such as gloves and bench paper, as well as consumables like pipette tips and weigh boats.
Step 2: Select a Compatible Container
The choice of waste container is critical to prevent leaks and reactions.
-
For Solid Waste: Dispose of solid this compound in its original manufacturer's container if possible.[8] If not, use a clearly labeled, sealable, and chemically resistant container (e.g., a high-density polyethylene (HDPE) bottle with a screw-top cap).
-
For Liquid Waste: Use a designated, leak-proof container with a secure screw-on cap.[8] The container material must be compatible with the solvent used. Never use food-grade containers like milk jugs.[9] Ensure the container has at least one inch of headspace to allow for expansion.[10]
-
For Contaminated Lab Supplies: Double-bag solid waste such as gloves and bench paper in clear plastic bags to allow for visual inspection by environmental health and safety (EH&S) personnel.[8] Sharps, such as contaminated pipette tips, must be placed in a designated sharps container.[8]
Step 3: Proper Labeling
All hazardous waste containers must be clearly and accurately labeled.
-
Affix a hazardous waste tag to the container as soon as the first drop of waste is added.
-
The label must include the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of the hazards (e.g., "Toxic," "Irritant").[8][11]
Part 2: Storage in a Satellite Accumulation Area (SAA)
Designated Satellite Accumulation Areas (SAAs) are crucial for the safe, temporary storage of hazardous waste in the laboratory.
-
Location: The SAA should be located at or near the point of waste generation and under the control of the laboratory personnel.
-
Secondary Containment: All waste containers must be placed in a secondary container that is chemically compatible and can hold 110% of the volume of the primary container.[8] This is to contain any potential leaks or spills.
-
Segregation within the SAA: Store containers of this compound waste away from incompatible materials. For instance, keep it separate from strong oxidizing agents and strong acids.[12]
-
Container Closure: Waste containers must be kept securely closed at all times, except when adding waste.[8][9] This minimizes the release of vapors and prevents spills.
-
Inspections: Conduct and document weekly inspections of the SAA to check for leaks, container degradation, and proper labeling.[10]
Part 3: Arranging for Final Disposal
The final step in the disposal process is the safe transfer of the hazardous waste to your institution's Environmental Health & Safety (EH&S) department for disposal by a licensed hazardous waste vendor.
-
Requesting Pickup: Do not allow hazardous waste to accumulate in the laboratory. Request a hazardous waste collection before time or quantity limits are reached (typically within 90 days of the start date on the label or when the container is full).[8]
-
Handling During Pickup: Ensure that the exterior of the waste container is clean and free of contamination before it is collected.[8]
-
Documentation: Maintain accurate records of the hazardous waste generated and disposed of, in accordance with your institution's policies and local regulations.
Emergency Procedures for Spills and Exposures
In the event of a spill or accidental exposure to this compound, immediate and appropriate action is critical.
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[13][14] Remove contaminated clothing.[13] Seek medical attention if irritation develops or persists.[13]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[13][14][15] Seek immediate medical attention.[13]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[16]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.[13][14][15] Seek immediate medical attention.[13][15]
-
-
Spill Response:
-
Small Spills: For small spills of solid material, carefully sweep up the material to avoid generating dust and place it in a labeled, sealed container for disposal as hazardous waste.[13][16]
-
Large Spills: Evacuate the area and prevent entry. Contact your institution's EH&S department immediately. Do not attempt to clean up a large spill without proper training and personal protective equipment.
-
Ventilation: Ensure adequate ventilation in the area of the spill.[15]
-
Conclusion
The proper disposal of this compound is a critical responsibility for all laboratory personnel. By following these detailed procedures, researchers can ensure a safe working environment, maintain regulatory compliance, and protect the environment. A proactive and informed approach to chemical waste management is not just a matter of following rules, but a commitment to the principles of green chemistry and responsible scientific practice.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 6. 4-Chloro-6-iodo-7H-pyrrolo(2,3-d)pyrimidine | C6H3ClIN3 | CID 45789732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 9. pfw.edu [pfw.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 12. fishersci.com [fishersci.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. lookchem.com [lookchem.com]
- 15. echemi.com [echemi.com]
- 16. fishersci.es [fishersci.es]
Navigating the Synthesis and Handling of 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine: A Comprehensive Guide to Personal Protective Equipment and Safe Laboratory Practices
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment: Understanding the Risks
Based on data from related compounds and aggregated GHS information, 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine is anticipated to present the following hazards:
-
Acute Toxicity: Likely harmful or toxic if swallowed, inhaled, or in contact with skin. The presence of chloro and iodo functional groups can enhance reactivity and biological activity.
-
Skin and Eye Irritation: Expected to cause skin irritation and serious eye irritation upon contact.
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or aerosol.
Given its structural alerts and likely use in biological research, it is prudent to handle this compound as a potentially cytotoxic agent, warranting stringent safety precautions to minimize exposure.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is essential to create a barrier between the researcher and the chemical. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Gloves | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Double-gloved with nitrile or neoprene gloves. | Chemical safety goggles and a face shield. | Disposable, solid-front lab coat with tight cuffs. | N95 respirator or higher, especially if not handled in a fume hood. |
| Solution Preparation and Transfers | Double-gloved with nitrile or neoprene gloves. | Chemical safety goggles and a face shield. | Disposable, solid-front lab coat with tight cuffs. | Work within a certified chemical fume hood. |
| Running Reactions and Work-up | Double-gloved with nitrile or neoprene gloves. | Chemical safety goggles. | Disposable, solid-front lab coat with tight cuffs. | Work within a certified chemical fume hood. |
| Cleaning and Decontamination | Heavy-duty nitrile or butyl rubber gloves. | Chemical safety goggles and a face shield. | Chemical-resistant apron over a disposable lab coat. | Work within a certified chemical fume hood. |
Glove Selection: The Critical Barrier
The choice of gloves is critical when handling halogenated heterocyclic compounds. Nitrile or neoprene gloves are recommended for their broad chemical resistance. However, it is crucial to be aware of breakthrough times, which can be influenced by the solvent and the duration of exposure. For prolonged operations or when handling concentrated solutions, consider using thicker gloves or changing them frequently. Always inspect gloves for any signs of degradation or perforation before and during use.
Caption: PPE Selection Workflow for Handling this compound.
Operational Plan: Safe Handling from Receipt to Disposal
A systematic approach to handling this compound minimizes the risk of exposure at every stage.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks in a well-ventilated area, preferably within a fume hood.
-
Store the compound in a clearly labeled, tightly sealed container in a cool, dry, and dark place.
-
Segregate it from incompatible materials such as strong oxidizing agents.
Handling and Use
-
Engineering Controls: All manipulations of solid this compound and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Weighing: When weighing the solid compound, use a balance inside a fume hood or a ventilated balance enclosure. Use anti-static weighing dishes to prevent dispersal of the powder.
-
Solution Preparation: Add the solid to the solvent slowly to avoid splashing. Ensure that the vessel is appropriately sized and securely clamped.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Disposal Plan: Managing Contaminated Waste
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All waste contaminated with the compound, including gloves, disposable lab coats, weighing paper, and pipette tips, should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing the compound in a sealed, labeled container. Do not pour it down the drain.
-
Disposal Procedures: Follow your institution's and local regulations for the disposal of halogenated organic and cytotoxic waste. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Caption: Waste Disposal Workflow for this compound.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
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Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's EHS department.
By adhering to these stringent safety protocols and fostering a culture of safety awareness, researchers can confidently work with this compound while minimizing the risk of exposure and ensuring a safe and productive research environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
